molecular formula FHO3S B1217915 Fluorosulfonic acid CAS No. 7789-21-1

Fluorosulfonic acid

Cat. No.: B1217915
CAS No.: 7789-21-1
M. Wt: 100.07 g/mol
InChI Key: UQSQSQZYBQSBJZ-UHFFFAOYSA-N
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Description

Fluorosulfonic acid (HSO₃F) is an inorganic compound recognized as one of the strongest simple Brønsted acids available, with a Hammett acidity function (H₀) of -15.1 . Its exceptional protonating ability, approximately a thousand times stronger than pure sulfuric acid, classifies it as a superacid and makes it an invaluable catalyst and reagent in advanced chemical synthesis . In research, HSO₃F is primarily used as a powerful catalyst for organic reactions, including the alkylation and acylation of hydrocarbons, as well as the isomerization of alkanes . Its wide liquid range and stability facilitate its application as a specialized solvent and reaction medium in superacid chemistry. Furthermore, this compound serves as a key precursor in the formation of even stronger acid systems, such as "Magic Acid," created by combining it with antimony pentafluoride (SbF₅), which can protonate even very weak bases . It also finds application as a fluorinating agent in laboratory settings . This compound is a colorless, fuming liquid that reacts violently with water, hydrolyzing to produce hydrogen fluoride and sulfuric acid . It is highly corrosive and attacks metals, glass, and skin. Appropriate engineering controls and personal protective equipment (PPE), including acid-resistant gloves and eye protection, are essential for safe handling . This product is intended For Research Use Only and is not designed for human therapeutic or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

sulfurofluoridic acid
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InChI

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)
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InChI Key

UQSQSQZYBQSBJZ-UHFFFAOYSA-N
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Canonical SMILES

OS(=O)(=O)F
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Molecular Formula

HSO3F, FHO3S
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DSSTOX Substance ID

DTXSID3033511
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Molecular Weight

100.07 g/mol
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Physical Description

Fluorosulfonic acid appears as a fuming liquid. Boiling point 163 °C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent., Liquid, Colorless liquid that fumes in moist air; [Merck Index] Colorless to light yellow liquid with a choking odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

324.9 °F at 760 mmHg (USCG, 1999), 163 °C @ 760 MM HG, FORMS STABLE SALTS WHICH ARE LITTLE HYDROLYZED BY WATER & WHICH MAY BE RECRYSTALLIZED FROM WATER; BP: 110 °C AT 120 MM HG; 77.0 °C @ 18 MM HG, 163 °C
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Solubility

SOL IN NITROBENZENE, Solubility in water: reaction
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Density

1.73 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.726 AT 25 °C/4 °C, Relative density (water = 1): 1.7
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Vapor Density

Relative vapor density (air = 1): 3.4
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Vapor Pressure

2.5 [mmHg], Vapor pressure, kPa at 25 °C: 0.33
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Color/Form

COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE

CAS No.

7789-21-1, 7789-21-2
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Melting Point

-125.1 °F (USCG, 1999), -89 °C
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Foundational & Exploratory

Physical and chemical properties of fluorosulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorosulfonic acid (HSO₃F), also known as fluorosulfuric acid, is a formidable superacid, boasting an acidity approximately one thousand times greater than that of pure sulfuric acid.[1] Its remarkable protonating ability, combined with its utility as a fluorinating agent and catalyst, has cemented its role in a diverse range of chemical applications, from industrial processes to intricate organic syntheses.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and critical safety information tailored for the research and development community.

Physical and Chemical Properties

This compound is a colorless, fuming liquid that is soluble in polar organic solvents like nitrobenzene (B124822) and acetic acid, but poorly soluble in nonpolar solvents.[3] Its strong acidity is a defining characteristic, enabling it to dissolve nearly all organic compounds that can act as even weak proton acceptors.[3]

Table 1: Physical Properties of this compound
PropertyValueReferences
Molecular Formula HSO₃F (or FHO₃S)[4]
Molecular Weight 100.07 g/mol [3]
Appearance Colorless to light yellow fuming liquid[2]
Odor Choking, irritating[2]
Density 1.726 - 1.73 g/cm³ at 25°C[3]
Melting Point -89.0°C to -87.3°C[3]
Boiling Point 162.7°C to 165.5°C[3][4]
Vapor Pressure 2.5 mmHg at 25°C
Vapor Density 3.5 (vs. air)[5]
Table 2: Acidity and Thermodynamic Properties
PropertyValueReferences
Hammett Acidity (H₀) -15.1[6]
pKa -10 (approx.)
Self-ionization (K at 298 K) 4.0 × 10⁻⁸
Enthalpy of Vaporization (ΔvapH) 55.7 kJ/mol
Standard Entropy (S°) 297.26 J/(mol·K) (gas, 1 bar)
Table 3: Spectroscopic Data
TechniquePeak Assignments and ObservationsReferences
Raman Spectroscopy Peaks observed at 1082 cm⁻¹ and 810 cm⁻¹. The 1082 cm⁻¹ peak is attributed to the FSO₃⁻ ion, which appears in the presence of water.[7][8]
Infrared (IR) Spectroscopy The IR spectrum provides information on vibrational modes, including S-O stretching, SO₂ bending, and S-F stretching.[4]
¹⁹F NMR Spectroscopy Fluorine-19 is a highly sensitive nucleus for NMR. The chemical shift of fluorine in HSO₃F is influenced by its electronic environment. General ranges for organofluorine compounds are broad, from approximately -50 to -220 ppm.[9]
¹H NMR Spectroscopy The proton in HSO₃F is highly deshielded due to the extreme acidity.

Chemical Reactivity and Key Reactions

Acidity and Superacidity

This compound's potent acidity stems from the high electronegativity of the fluorine atom, which stabilizes the resulting fluorosulfate (B1228806) anion (FSO₃⁻) after proton donation. It is classified as a superacid, a medium in which the chemical potential of the proton is higher than in 100% sulfuric acid.

A hallmark of its superacidic nature is its reaction with the Lewis acid antimony pentafluoride (SbF₅) to form "Magic Acid." This even stronger protonating agent is capable of protonating extremely weak bases, including alkanes, which has enabled foundational studies in carbocation chemistry.[10]

Magic_Acid_Formation HSO3F This compound (HSO₃F) MagicAcid Magic Acid (H₂SO₃F⁺ SbF₆⁻) HSO3F->MagicAcid SbF5 Antimony Pentafluoride (SbF₅) SbF5->MagicAcid

Caption: Formation of Magic Acid from its constituent Brønsted and Lewis acids.

Hydrolysis

This compound reacts violently with water in a highly exothermic hydrolysis reaction, producing sulfuric acid and hydrogen fluoride (B91410) (HF).[6] This reactivity necessitates stringent exclusion of moisture during its handling and storage.

Hydrolysis_Reaction HSO3F HSO₃F Products H₂SO₄ + HF HSO3F->Products Violent Reaction H2O H₂O H2O->Products

Caption: The violent hydrolysis of this compound upon contact with water.

Self-Ionization

Similar to sulfuric acid, this compound undergoes self-ionization, establishing an equilibrium between the protonated acid and the fluorosulfate anion.

Self_Ionization TwoHSO3F 2 HSO₃F Products [H₂SO₃F]⁺ + [SO₃F]⁻ TwoHSO3F->Products

Caption: Autoprotolysis (self-ionization) equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

The most common industrial and laboratory-scale synthesis of this compound involves the direct reaction of anhydrous hydrogen fluoride (HF) with sulfur trioxide (SO₃).[3][4]

Methodology:

  • Reaction Setup: The reaction is typically performed in a reactor designed to handle highly corrosive materials. For industrial production, liquid sulfur trioxide and liquid hydrogen fluoride are introduced into a distillation column where they react.[8] On a laboratory scale, the reaction can be carried out by passing anhydrous HF gas through liquid SO₃ or by reacting the two in a suitable inert solvent.

  • Temperature Control: The reaction is highly exothermic. The temperature must be maintained below 100°C to prevent unwanted side reactions and control the reaction rate.[3] This is often achieved by cooling the reactor.

  • Purification: The crude this compound is then purified to remove unreacted starting materials and byproducts.

Synthesis_Workflow HF Anhydrous HF Reactor Cooled Reactor (<100°C) HF->Reactor SO3 Sulfur Trioxide (SO₃) SO3->Reactor Crude_HSO3F Crude HSO₃F Reactor->Crude_HSO3F Purification Purification Crude_HSO3F->Purification Pure_HSO3F Pure HSO₃F Purification->Pure_HSO3F

Caption: General workflow for the synthesis and purification of this compound.

Purification by Distillation

The preferred method for purifying this compound is column distillation, often under reduced pressure (vacuum distillation).[7][11] This technique separates the acid from impurities with different boiling points.

Methodology:

  • Apparatus: A vacuum distillation setup is assembled using glassware inspected for any defects, as the process involves reduced pressure.[12] All ground glass joints must be properly greased to ensure a tight seal. A stir bar is essential for smooth boiling, as boiling stones are ineffective under vacuum.[12]

  • Procedure: The crude acid is placed in the distillation flask. The system is connected to a vacuum source, and the pressure is reduced before heating begins.[13] This initial step removes highly volatile impurities.

  • Heating: The flask is then heated gently. The this compound fraction is collected at its boiling point corresponding to the pressure of the system.

  • Shutdown: After collection, the apparatus is cooled to room temperature before the vacuum is slowly released. The vacuum source is turned off last.[12]

Key Experiment: Friedel-Crafts Alkylation Catalyst

This compound is an effective catalyst for Friedel-Crafts alkylation reactions, an important C-C bond-forming process in organic synthesis. The following protocol is a representative example of the alkylation of an aromatic compound using an alcohol as the alkylating agent, catalyzed by a strong acid like sulfuric acid, which is analogous to how this compound would be used.[14][15]

Methodology: Alkylation of 1,4-dimethoxybenzene (B90301) with t-butyl alcohol [15]

  • Reaction Setup: In a flask, 1,4-dimethoxybenzene is dissolved in glacial acetic acid and t-butyl alcohol.

  • Catalyst Addition: The flask is cooled in an ice bath. Concentrated sulfuric acid (as the catalyst) is added dropwise while stirring, maintaining the low temperature to control the exothermic reaction.[15]

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature to allow the reaction to proceed to completion.

  • Workup and Isolation: The reaction is quenched by adding ice and cold water, which causes the product, 1,4-di-t-butyl-2,5-dimethoxybenzene, to precipitate.[5] The solid product is then collected by filtration and washed with water and cold methanol (B129727) to remove residual acids and unreacted starting materials.[5][14]

Safety, Handling, and Disposal

This compound is extremely corrosive and toxic.[6] It causes severe burns to the skin, eyes, and respiratory tract.[16] Inhalation can lead to pulmonary edema.[14] Its violent reaction with water to produce HF presents a significant additional hazard.[6]

Handling:

  • Always work in a well-ventilated fume hood.[17]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (consult manufacturer data), a flame-resistant lab coat, and a face shield with safety goggles.[17]

  • Ensure an eyewash station and safety shower are immediately accessible.

  • Keep containers tightly closed and store in a cool, dry, well-ventilated area away from incompatible materials, especially water and bases.[17]

  • Crucially, to avoid a violent reaction, always add acid to water, never the other way around. [17]

Spill Response:

  • For small spills, absorb with an inert material like sand or vermiculite. Do not use combustible materials like sawdust.[14]

  • For larger spills, evacuate the area and consult emergency procedures.[14]

Disposal:

  • This compound waste must be treated as hazardous.

  • Neutralization should be performed with extreme caution by trained personnel. The acid should be slowly added to a large volume of cold water or an ice/water slurry, followed by careful neutralization with a base such as sodium bicarbonate or calcium hydroxide.[6] This process is highly exothermic and generates toxic fumes.

  • All neutralized waste and contaminated materials must be disposed of according to local, state, and federal regulations.[16]

References

Fluorosulfonic acid reaction with water

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction of Fluorosulfonic Acid with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HSO₃F), a superacid, is a critical reagent and catalyst in various chemical synthesis applications. Its interaction with water is characterized by an extremely rapid and highly exothermic hydrolysis reaction. This technical guide provides a comprehensive overview of the core principles of this reaction, including its thermodynamics, kinetics, and a plausible mechanism. Given the significant hazards, this document also outlines detailed experimental protocols for safely studying the reaction's kinetics and thermodynamics, alongside essential safety and handling procedures. The quantitative data is consolidated into tables for clarity, and key processes are visualized using logical diagrams to aid in comprehension for research and development professionals.

Reaction Thermodynamics

The hydrolysis of this compound is a violent, highly exothermic process that proceeds completely to yield sulfuric acid (H₂SO₄) and aqueous hydrofluoric acid (HF).

The balanced chemical equation for this reaction is:

HSO₃F(l) + H₂O(l) → H₂SO₄(l) + HF(aq)

The significant release of heat underscores the need for extreme caution and robust thermal management when handling this reaction. The standard enthalpy of reaction (ΔH°rxn) can be calculated from the standard enthalpies of formation (ΔfH°) of the reactants and products.

Standard Enthalpies of Formation

The standard enthalpy of formation for liquid this compound was calculated from its gas-phase value and its enthalpy of vaporization. The values for all components are summarized in Table 1.

Table 1: Standard Enthalpies of Formation for Reactants and Products

Compound Formula State Standard Enthalpy of Formation (ΔfH°) (kJ/mol) Source
This compound HSO₃F Gas -753.12 ± 8.40 [1]
Enthalpy of Vaporization ΔHvap - +55.7 [2]
This compound HSO₃F Liquid -808.82 (Calculated)
Water H₂O Liquid -285.83 [3][4][5][6]
Sulfuric Acid H₂SO₄ Liquid -813.9 [6]

| Hydrofluoric Acid | HF | Aqueous | -320.83 |[7] |

Calculated Enthalpy of Reaction

Using the values from Table 1, the standard enthalpy of reaction is calculated as follows:

ΔH°rxn = [ΔfH°(H₂SO₄, l) + ΔfH°(HF, aq)] - [ΔfH°(HSO₃F, l) + ΔfH°(H₂O, l)] ΔH°rxn = [-813.9 + (-320.83)] - [-808.82 + (-285.83)] ΔH°rxn = -40.08 kJ/mol

This calculated value confirms the exothermic nature of the hydrolysis.

Physicochemical Properties

Key quantitative properties of this compound are listed in Table 2.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molar Mass 100.06 g/mol [8]
Density (at 25°C) 1.726 g/cm³ [8]
Boiling Point 163 °C [9]
Melting Point -89 °C [9]
Hammett Acidity (H₀) -15.1 [8]

| Self-ionization Constant (K at 298 K) | 4.0 × 10⁻⁸ |[8] |

Reaction Kinetics

The hydrolysis of this compound is known to be extremely rapid.[9][10] General chemical safety literature describes the reaction as "violent," which is indicative of a very fast reaction rate with significant gas and heat evolution.[9]

One specific piece of quantitative data, derived from modeling for emergency response, provides an estimate of the reaction speed. This data is summarized in Table 3.

Table 3: Kinetic Data for the Hydrolysis of this compound

Parameter Condition Value Source

| Time to 50% Yield of HF | Spill into ≥ 5-fold excess of water | 0.12 minutes (7.2 seconds) | |

It is important to note that the source for this data is a report developed for the Emergency Response Guidebook and likely represents a simulation rather than a direct experimental measurement from a peer-reviewed kinetic study. In contrast, some academic literature describes the hydrolysis as "slow," though this is likely in the context of comparison with other superacid reactions or under anhydrous conditions where trace moisture is the reactant.[8] For practical purposes involving bulk water, the reaction should be considered nearly instantaneous and extremely hazardous.

Proposed Reaction Mechanism

A detailed, empirically verified reaction mechanism is not available in the literature. However, a chemically plausible mechanism can be proposed based on the principles of nucleophilic substitution at a tetrahedral sulfur(VI) center. The reaction likely proceeds in two main steps, as illustrated below.

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer & Elimination HSO3F HSO₃F intermediate [Intermediate Complex] HSO3F->intermediate Water attacks sulfur atom H2O + H₂O H2SO4 H₂SO₄ intermediate->H2SO4 HF is eliminated HF + HF

Caption: Proposed two-step mechanism for HSO₃F hydrolysis.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This forms a transient, pentacoordinate sulfur intermediate.

  • Proton Transfer and Elimination: A proton is transferred from the attacking water molecule to the fluorine atom, followed by the cleavage of the sulfur-fluorine bond. This results in the elimination of a hydrogen fluoride (B91410) molecule and the formation of sulfuric acid.

Experimental Protocols

Studying this reaction requires specialized equipment and stringent safety protocols due to its rapid, exothermic nature and the corrosivity (B1173158) of all components.

Protocol for Kinetic Analysis via Stopped-Flow Spectroscopy

The extremely fast rate of this reaction makes it an ideal candidate for investigation using a stopped-flow apparatus, which allows for the study of reactions on a millisecond timescale.

Objective: To determine the rate constant of the hydrolysis of HSO₃F.

Apparatus:

  • A stopped-flow spectrometer equipped with UV-Vis or conductivity detection.

  • All wetted components (syringes, tubing, mixing chamber, observation cell) must be constructed from corrosion-resistant materials such as PEEK, PTFE, or sapphire. Standard glass and metal components will be rapidly corroded.

  • The entire apparatus must be housed within a high-performance fume hood designed for perchloric and hydrofluoric acid use.

Methodology:

  • Reagent Preparation:

    • Solution A: Prepare a dilute solution of this compound in a certified anhydrous, inert solvent (e.g., acetonitrile). The concentration must be low to control the reaction rate and temperature increase.

    • Solution B: Prepare a solution of water in the same anhydrous solvent.

  • System Priming: Thoroughly flush the stopped-flow system with the anhydrous solvent to remove any trace moisture.

  • Loading: Load Solution A into one drive syringe and Solution B into the other.

  • Mixing and Data Acquisition:

    • Actuate the drive syringes to rapidly inject and mix the two solutions in the mixing chamber.

    • The reaction begins upon mixing, and the solution flows into the observation cell.

    • The flow is abruptly stopped, and the change in absorbance or conductivity is monitored over time. The change in concentration of a species or the overall ionic concentration can be used to track the reaction progress.

  • Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate rate law (e.g., pseudo-first-order if [H₂O] >> [HSO₃F]) to extract the rate constant.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_A Prepare Dilute HSO₃F in Anhydrous Solvent load Load Reagents into Syringes prep_A->load prep_B Prepare H₂O in Anhydrous Solvent prep_B->load prime Prime Stopped-Flow with Anhydrous Solvent prime->load mix Rapidly Mix Solutions load->mix acquire Acquire Kinetic Data (Absorbance/Conductivity) mix->acquire fit Fit Data to Kinetic Model acquire->fit determine Determine Rate Constant fit->determine

Caption: Workflow for kinetic analysis using stopped-flow spectroscopy.

Protocol for Thermodynamic Analysis via Reaction Calorimetry

Objective: To experimentally measure the enthalpy of reaction (ΔHrxn).

Apparatus:

  • A reaction calorimeter with a sealed, corrosion-resistant reaction vessel (e.g., Hastelloy or glass-lined, though glass will be etched).

  • A system for controlled, precise addition of one reactant (e.g., a syringe pump with PTFE components).

  • An inert atmosphere system (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • All operations must be conducted within a suitable fume hood.

Methodology:

  • Calorimeter Setup: Calibrate the calorimeter using a standard reaction.

  • Reactant Loading:

    • Charge the reaction vessel with a large, precisely known amount of deionized water.

    • Load a syringe with a small, precisely known amount of pure this compound.

  • Reaction Execution:

    • Establish an inert atmosphere in the reaction vessel and allow the system to reach thermal equilibrium.

    • Slowly add the this compound to the stirred water at a constant, controlled rate. The very slow addition to a large excess of water is critical to manage the heat release and prevent boiling.

  • Data Collection: Record the temperature change of the system over time until thermal equilibrium is re-established.

  • Calculation: Calculate the total heat released (q) based on the temperature change and the heat capacity of the calorimeter and its contents. The enthalpy of reaction (ΔHrxn) is then determined by dividing q by the number of moles of the limiting reactant (HSO₃F).

Safety and Handling Protocols

This compound is an extremely hazardous substance. Its reaction with water is violent and produces two highly corrosive and toxic substances: sulfuric acid and hydrofluoric acid.[7] All personnel must be extensively trained and equipped with appropriate Personal Protective Equipment (PPE).

Mandatory PPE:

  • Acid-resistant gloves (e.g., butyl rubber or Viton).

  • Chemical splash goggles and a full-face shield.

  • Acid-resistant apron or full-body suit.

  • Closed-toe, chemical-resistant footwear.

  • Access to an approved respirator for HF.

Emergency Procedures:

  • Spills: Evacuate the area. Do NOT use water on the spill. Neutralize small spills with an appropriate absorbent material like sand or vermiculite.[1]

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes, then apply calcium gluconate gel to the affected area to neutralize absorbed fluoride ions. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move to fresh air. Seek immediate medical attention.

safety_protocol start Handling HSO₃F ppe Wear Full PPE? (Face Shield, Acid Gloves, Apron) start->ppe ppe->start No fume_hood Work in HF-rated Fume Hood? ppe->fume_hood Yes fume_hood->start No emergency_prep Emergency Equipment Ready? (Ca-Gluconate, Spill Kit, Shower) fume_hood->emergency_prep Yes emergency_prep->start No proceed Proceed with Experiment emergency_prep->proceed Yes exposure Exposure Event skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation flush_skin Flush with Water (15 min) Apply Calcium Gluconate skin_contact->flush_skin flush_eye Flush with Water (15 min) eye_contact->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air medical Seek Immediate Medical Attention flush_skin->medical flush_eye->medical fresh_air->medical

Caption: Logical workflow for handling HSO₃F and responding to exposures.

Conclusion

The reaction of this compound with water is a thermodynamically favorable and kinetically rapid process, posing significant handling challenges due to its violent nature and the hazardous products formed. This guide has provided a quantitative, albeit calculated, value for the reaction enthalpy (-40.08 kJ/mol) and summarized the available kinetic data, which indicates a reaction half-life on the order of seconds. A plausible nucleophilic substitution mechanism has been proposed. Due to the extreme reactivity, detailed experimental protocols using specialized equipment like stopped-flow spectrometers and reaction calorimeters are necessary for any fundamental study. Adherence to stringent safety protocols is paramount for any professional handling this hazardous chemical reaction.

References

An In-depth Technical Guide to the Acidity of Fluorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles underlying the exceptional acidity of fluorosulfonic acid (HSO₃F). It details the quantitative measures of its strength, the experimental protocols used for its determination, and the fundamental chemical properties that establish it as a benchmark superacid.

Introduction to this compound: Beyond Conventional Acidity

This compound (HSO₃F) is a colorless, fuming liquid that is one of the strongest commercially available Brønsted acids.[1][2] Its acidity significantly surpasses that of traditional strong mineral acids, placing it firmly in the category of "superacids". A superacid is defined as a medium with a proton chemical potential higher than that of 100% pure sulfuric acid.[3][4] Specifically, any acid with a Hammett acidity function (H₀) value lower (more negative) than -12, the H₀ of pure sulfuric acid, is classified as a superacid.[3][5][6] this compound, which is approximately 1000 times stronger than sulfuric acid, is a cornerstone in the study of superacid chemistry, catalysis, and the generation of stable carbocations.[7][8][9]

The remarkable strength of this compound stems from its molecular structure. It is closely related to sulfuric acid (H₂SO₄), with one hydroxyl (-OH) group replaced by a highly electronegative fluorine atom.[1] This substitution creates a powerful inductive effect, which withdraws electron density from the sulfur-oxygen bond, further polarizing the O-H bond and facilitating proton donation. The resulting conjugate base, the fluorosulfate (B1228806) anion (FSO₃⁻), is exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms and the fluorine atom.

Quantitative Assessment of Acidity

For superacids, the conventional pH and pKa scales, which are based on dissociation in dilute aqueous solutions, are inadequate. The most accepted and widely used scale for measuring the acidity of these potent systems is the Hammett acidity function (H₀).

The Hammett Acidity Function (H₀)

The H₀ function extends the concept of pH to highly concentrated or non-aqueous acidic solutions.[10][11][12] It quantifies the medium's ability to protonate a weak neutral indicator base (B). The function is defined by the equation:

H₀ = pKₐ(BH⁺) - log([BH⁺]/[B])

where pKₐ(BH⁺) is the acid dissociation constant of the protonated indicator, and the logarithmic term is the measured molar ratio of the protonated form ([BH⁺]) to the unprotonated form ([B]).[10][11] A more negative H₀ value signifies a stronger acid.[3][5]

Comparative Acidity Data

This compound's H₀ value of -15.1 firmly establishes its superacid status, significantly exceeding the -12 benchmark of 100% sulfuric acid.[1][2][3][6][13] When mixed with a strong Lewis acid like antimony pentafluoride (SbF₅), it forms "Magic Acid," an even more powerful protonating agent with an H₀ value of -23.[3][14]

AcidFormulaHammett Acidity (H₀)pKa
Sulfuric AcidH₂SO₄-12.0[1][3]~ -3.0[6]
Perchloric AcidHClO₄-13.0[3]-
Triflic AcidCF₃SO₃H-14.9[3]-
This compound HSO₃F -15.1 [1][2][3][6]~ -10 [2][6]
Magic Acid (1:1)HSO₃F·SbF₅-23.0[3][14]-
Fluoroantimonic AcidHF·SbF₅-28.0[3][14]-

Physical and Chemical Properties

PropertyValue
Chemical Formula HSO₃F[1]
Molar Mass 100.06 g·mol⁻¹[1]
Appearance Colorless fuming liquid[1][15]
Density 1.726 g/cm³ at 25 °C[1][15]
Boiling Point 165.4 °C[1][2]
Melting Point -87.5 °C[1][2]
Solubility Soluble in polar organic solvents (e.g., nitrobenzene, acetic acid); reacts violently with water.[1][9][15]

Experimental Protocols for Acidity Measurement

The determination of H₀ values for superacids requires specialized techniques due to their extreme reactivity and the breakdown of conventional pH measurement tools.

A. UV-Visible Spectrophotometry

This is the primary method for determining Hammett acidity.[10][16] It relies on measuring the extent of protonation of a series of very weak indicator bases, typically nitroaromatic compounds, which have overlapping pKₐ(BH⁺) values.[5][16]

Detailed Methodology:

  • Indicator Selection: A series of weak bases (e.g., various nitrotoluenes, 2,4,6-trinitroaniline) with known pKₐ(BH⁺) values in the superacid range is selected.[5]

  • Solution Preparation: A precise concentration of the chosen indicator is dissolved in the superacid medium (e.g., pure this compound).

  • Spectroscopic Measurement: The UV-Visible absorption spectrum of the solution is recorded. The unprotonated base (B) and its protonated conjugate acid (BH⁺) have distinct absorption maxima.

  • Concentration Ratio Determination: Using the Beer-Lambert law, the molar concentrations of [B] and [BH⁺] are determined from the absorbances at their respective λₘₐₓ wavelengths.

  • H₀ Calculation: The ratio [BH⁺]/[B] is calculated and inserted into the Hammett equation (H₀ = pKₐ(BH⁺) - log([BH⁺]/[B])) to determine the H₀ value of the acid medium.[10][11]

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation prep_acid Prepare Pure Superacid Sample (e.g., HSO3F) dissolve Dissolve Indicator (B) in Superacid prep_acid->dissolve prep_ind Select Weak Indicator Base (B) with Known pKa(BH+) prep_ind->dissolve uv_vis Record UV-Vis Absorption Spectrum dissolve->uv_vis absorbance Measure Absorbance of B and BH+ uv_vis->absorbance beer_lambert Calculate [B] and [BH+] (Beer-Lambert Law) absorbance->beer_lambert ratio Determine Ratio [BH+]/[B] beer_lambert->ratio hammett_eq Calculate H0 using Hammett Equation ratio->hammett_eq h0_value Final H0 Value hammett_eq->h0_value

Workflow for H₀ determination via UV-Vis spectrophotometry.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a complementary method for studying superacid systems.[16][17] It is particularly useful for directly observing the formation of stable carbocations and other protonated species.[8] The strength of the acid can be inferred from the chemical shift of acidic protons or by observing the equilibrium between a base and its conjugate acid.[17][18][19]

General Methodology:

  • Probe Molecule Selection: A suitable probe molecule (e.g., a weak base) is chosen whose NMR spectrum (¹H, ¹³C, or ¹⁹F) shows a significant change in chemical shift upon protonation.

  • Sample Preparation: The probe molecule is dissolved in the superacid.

  • NMR Measurement: The NMR spectrum is recorded. The chemical shifts of the nuclei in the protonated and unprotonated species are observed.

  • Equilibrium Analysis: If both the protonated and unprotonated forms are present and in slow exchange, their relative concentrations can be determined by integrating the corresponding signals. This ratio can then be used in a manner analogous to the spectrophotometric method to estimate acidity.

Synthesis and Chemical Reactivity

A. Synthesis and Purification

The most common industrial method for producing this compound is the direct reaction of sulfur trioxide (SO₃) with anhydrous hydrogen fluoride (B91410) (HF).[1][7][9][13][20]

Reaction: SO₃ + HF → HSO₃F

The reaction is typically performed in a reactor designed to handle highly corrosive materials.[20] The crude product is then purified, most commonly by distillation, to remove impurities and any residual starting materials.[7][9][21][22]

G hf Anhydrous Hydrogen Fluoride (HF) reactor Corrosion-Resistant Reactor hf->reactor so3 Sulfur Trioxide (SO3) so3->reactor crude_hso3f Crude HSO3F reactor->crude_hso3f distill Purification by Distillation crude_hso3f->distill pure_hso3f High-Purity This compound distill->pure_hso3f impurities Impurities Removed (e.g., excess HF) distill->impurities

General workflow for the synthesis and purification of HSO₃F.

B. Key Reactions and Logical Relationships

The defining characteristic of this compound is its ability to protonate even extremely weak bases, a property that drives its applications in organic synthesis and catalysis.[1][8]

Self-Ionization: Like water and sulfuric acid, this compound undergoes self-ionization, though to a limited extent. 2 HSO₃F ⇌ [H₂SO₃F]⁺ + [SO₃F]⁻[1]

Formation of Magic Acid: The acidity of HSO₃F is dramatically enhanced by the addition of a Lewis acid, most notably antimony pentafluoride (SbF₅).[23] The Lewis acid accepts a fluoride ion from HSO₃F, forming a large, extremely stable counter-anion ([SbF₅(SO₃F)]⁻) and freeing a proton, which dramatically increases the protonating power of the medium.[24] This mixture is known as Magic Acid.[1][3][25]

G hso3f HSO3F (Brønsted Acid) Proton Donor interaction Acid-Base Interaction hso3f->interaction sbf5 SbF5 (Lewis Acid) Fluoride Acceptor sbf5->interaction magic_acid Magic Acid (H0 = -23) Enhanced Superacidity interaction->magic_acid Forms stable [SbF5(SO3F)]- anion, releasing a more 'naked' proton

Logical relationship in the formation of Magic Acid.

Catalysis: this compound is a versatile catalyst for various organic reactions, including alkylation, acylation, isomerization, and polymerization.[1][20][26][27] Its immense protonating power allows it to generate carbocation intermediates from precursors like alkanes and alkenes, which then drive these transformations.[1][28]

Conclusion

This compound is a quintessential superacid whose properties are defined by the powerful inductive effect of its fluorine substituent and the stability of its conjugate base. Its acidity, quantitatively described by a Hammett acidity function (H₀) of -15.1, is determined experimentally using techniques such as UV-Visible spectrophotometry with weak indicator bases. Its ability to protonate nearly all organic compounds and its role in forming even stronger systems like Magic Acid make it an indispensable tool for researchers in physical organic chemistry, catalysis, and drug development, enabling chemical transformations under conditions unattainable with conventional acids.

References

Hammett Acidity Function of Fluorosulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Hammett acidity function (H₀) of fluorosulfonic acid (FSO₃H), a powerful superacid. The document details the quantitative measure of its acidity, the experimental protocols for its determination, and the logical workflow of the measurement process. This guide is intended for professionals in research, science, and drug development who require a thorough understanding of superacid chemistry.

Introduction to the Hammett Acidity Function and this compound

The Hammett acidity function (H₀) is a scale used to measure the acidity of highly concentrated strong acids, including superacids, where the conventional pH scale is inadequate.[1][2][3] It extends the concept of pH to non-aqueous and concentrated acidic media. The function is defined by the following equation:

H₀ = pKₐ(BH⁺) - log([BH⁺]/[B])

where pKₐ(BH⁺) is the acid dissociation constant of the protonated form of a weak indicator base (B), and [BH⁺]/[B] is the concentration ratio of the protonated to the unprotonated indicator. A more negative H₀ value indicates a stronger acid.

This compound (FSO₃H) is one of the strongest commercially available Brønsted superacids.[4][5] Its extreme acidity makes it a valuable catalyst and reagent in various chemical reactions, including isomerization of hydrocarbons and protonation of weak bases.

Quantitative Acidity of this compound and Related Superacids

The Hammett acidity function provides a quantitative measure for comparing the strengths of superacids. The table below summarizes the H₀ values for this compound, sulfuric acid (for comparison), and related superacid systems.

Acid/Superacid SystemChemical FormulaHammett Acidity Function (H₀)
Sulfuric AcidH₂SO₄-12.0[6][7]
This compound FSO₃H -15.1 [6][7]
Triflic AcidCF₃SO₃H-14.9[6]
Magic AcidFSO₃H-SbF₅ (1:1)~ -23[8]
Fluoroantimonic AcidHF-SbF₅up to -31.3[6]

Experimental Determination of the Hammett Acidity Function

The determination of the H₀ of this compound involves a spectrophotometric method using a series of weak organic bases, typically nitroanilines, as indicators.[2] The extent of protonation of these indicators in the superacid medium is measured by UV-Visible spectroscopy.

Materials and Reagents
  • This compound (FSO₃H): High purity, freshly distilled.

  • A series of weak base indicators: A set of nitroanilines with overlapping pKₐ values are required to cover the wide acidity range of FSO₃H. Examples include:

    • 2,4,6-Trinitroaniline

    • 2,4-Dinitroaniline

    • 4-Nitroaniline

    • 2-Nitroaniline

  • Spectrophotometric grade solvent: A solvent that is inert to the superacid and transparent in the UV-Vis region of interest (e.g., anhydrous sulfuric acid for initial dilutions if necessary, though for pure FSO₃H, the acid itself is the medium).

  • Volumetric glassware: Calibrated flasks and pipettes for accurate preparation of solutions.

  • UV-Vis Spectrophotometer: A dual-beam instrument capable of scanning the ultraviolet and visible regions of the electromagnetic spectrum.

  • Quartz cuvettes: For holding the sample solutions during spectrophotometric measurements.

Experimental Protocol
  • Preparation of this compound Solutions:

    • To determine the H₀ at different acid concentrations, a series of dilutions of this compound would be prepared. However, for the determination of the H₀ of the pure acid, it is used directly. Extreme caution must be exercised when handling FSO₃H due to its highly corrosive and reactive nature. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation of Indicator Stock Solutions:

    • Prepare stock solutions of each nitroaniline indicator in a suitable inert solvent at a known concentration.

  • Spectrophotometric Measurement:

    • Reference Spectrum: Record the UV-Vis spectrum of the pure (or a specific concentration of) this compound in a quartz cuvette. This will serve as the baseline.

    • Indicator Addition: Add a small, precise volume of the indicator stock solution to the this compound in the cuvette. The concentration of the indicator should be low enough to not significantly alter the acidity of the medium.

    • Spectrum of the Protonated Indicator: In the highly acidic medium of FSO₃H, the indicator will be fully protonated (BH⁺). Record the UV-Vis spectrum of this solution. The wavelength of maximum absorbance (λmax) for the protonated form is identified.

    • Spectrum of the Unprotonated Indicator: To determine the spectrum of the unprotonated indicator (B), a separate measurement is made in a neutral or slightly basic solution where no protonation occurs. The λmax for the unprotonated form is identified from this spectrum.

  • Data Analysis and H₀ Calculation:

    • The ratio of the protonated to the unprotonated form of the indicator ([BH⁺]/[B]) in the acid solution is determined from the absorbance measurements at the λmax of the unprotonated form using the Beer-Lambert law.

    • The H₀ is then calculated using the Hammett equation: H₀ = pKₐ(BH⁺) - log([BH⁺]/[B]).

    • To accurately determine the H₀ of a superacid as strong as this compound, a stepwise approach using a series of indicators with decreasing basicity is employed. The H₀ value obtained with one indicator is used to anchor the measurement for the next, weaker indicator in the series.

Workflow for Hammett Acidity Function Determination

The following diagram illustrates the logical workflow for the experimental determination of the Hammett acidity function of this compound.

Hammett_Acidity_Workflow prep_acid Prepare Fluorosulfonic Acid Sample add_indicator Add Indicator to This compound prep_acid->add_indicator prep_indicator Prepare Stock Solution of Weak Base Indicator select_indicator Select Appropriate Indicator (e.g., Nitroaniline) prep_indicator->select_indicator measure_b Measure UV-Vis Spectrum of Unprotonated Indicator (B) in Neutral Solvent select_indicator->measure_b select_indicator->add_indicator calc_ratio Calculate Concentration Ratio [BH+]/[B] measure_b->calc_ratio measure_bh Measure UV-Vis Spectrum of Protonated Indicator (BH+) in Superacid measure_bh->calc_ratio add_indicator->measure_bh calc_h0 Calculate Hammett Acidity Function (H₀) calc_ratio->calc_h0 result H₀ Value of This compound calc_h0->result

References

An In-depth Technical Guide to the Synthesis of Fluorosulfonic Acid from Hydrogen Fluoride and Sulfur Trioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorosulfonic acid (HSO₃F), a superacid, is a critical reagent and catalyst in numerous chemical processes, including alkylation, isomerization, and fluorination reactions. Its synthesis from hydrogen fluoride (B91410) (HF) and sulfur trioxide (SO₃) is the most direct and industrially significant method. This technical guide provides a comprehensive overview of this synthesis, detailing the underlying chemistry, experimental protocols for both laboratory and industrial scale production, and critical safety considerations. Quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound is a colorless, fuming liquid renowned for its exceptional Brønsted acidity, approximately one thousand times stronger than that of pure sulfuric acid.[1] This property makes it an invaluable tool in organic and inorganic synthesis. The primary route to its production is the direct and highly exothermic reaction between hydrogen fluoride and sulfur trioxide.

Reaction: SO₃ + HF → HSO₃F

This reaction is straightforward in stoichiometry but requires careful control of reaction conditions to manage its exothermicity and ensure the purity of the final product. This guide will explore the nuances of this synthesis for research and development applications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use.

PropertyValue
Molecular Formula HSO₃F
Molar Mass 100.06 g/mol
Appearance Colorless, fuming liquid
Density 1.726 g/cm³ at 25 °C
Melting Point -87.5 °C
Boiling Point 165.4 °C
Acidity (H₀) -15.1

Data sourced from multiple references.[1][2]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be approached on both a laboratory and an industrial scale. The fundamental principle remains the same: the controlled reaction of hydrogen fluoride with sulfur trioxide.

Laboratory-Scale Synthesis

While detailed, step-by-step laboratory protocols for the direct synthesis from HF and SO₃ are not abundantly available in open literature due to the hazardous nature of the reactants, the following procedure is based on established chemical principles and safety guidelines. This synthesis should only be attempted by experienced chemists in a well-equipped fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound in a laboratory setting.

Materials:

  • Anhydrous hydrogen fluoride (HF)

  • Sulfur trioxide (SO₃), freshly distilled or stabilized

  • A robust reaction vessel made of a material resistant to both HF and HSO₃F (e.g., a thick-walled PTFE or PFA reactor)

  • A cooling bath (e.g., dry ice/acetone or a cryocooler)

  • A distillation apparatus suitable for corrosive liquids

  • Scrubbing towers for unreacted HF and SO₃

Procedure:

  • Reactor Setup: The reaction vessel is placed in a cooling bath and equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a series of scrubbers (e.g., sodium hydroxide (B78521) solution) to neutralize any vented gases.

  • Reactant Introduction: A pre-weighed amount of liquid sulfur trioxide is charged into the cooled reactor. Anhydrous hydrogen fluoride gas is then slowly bubbled through the liquid SO₃ with vigorous stirring. The temperature of the reaction mixture should be carefully maintained below 0 °C to control the exothermic reaction.

  • Reaction Monitoring: The addition of HF is continued until the stoichiometric amount has been added. The reaction progress can be monitored by observing the cessation of fuming at the gas outlet (after passing through the scrubbers).

  • Purification: The crude this compound is then purified by distillation.[3] The distillation is typically performed under atmospheric pressure, collecting the fraction boiling at approximately 165 °C.[3] Any unreacted HF will distill at a much lower temperature (19.5 °C).

Industrial-Scale Synthesis

Industrial production of this compound focuses on a continuous process for efficiency and safety.[4][5] A common approach involves the gas-phase reaction of HF and SO₃, followed by condensation and purification.[6]

Process Overview:

  • Reactant Metering: Gaseous hydrogen fluoride and sulfur trioxide are precisely metered in stoichiometric amounts.[5]

  • Reaction: The gases are introduced into a reaction chamber where they react exothermically to form gaseous this compound.[6] The heat of reaction can be managed by using a large excess of one of the reactants as a heat sink or by employing heat exchangers.

  • Condensation and Purification: The hot, gaseous this compound is then fed into a distillation column.[5][6] In the column, the product is condensed and purified to remove any impurities. The final product is drawn from the bottom of the column.

Reaction Mechanism and Process Flow

The synthesis of this compound from HF and SO₃ is a direct addition reaction. The lone pair of electrons on the fluorine atom of HF attacks the electron-deficient sulfur atom of SO₃.

G HF Hydrogen Fluoride (HF) HSO3F This compound (HSO3F) HF->HSO3F Nucleophilic attack SO3 Sulfur Trioxide (SO3) SO3->HSO3F

Caption: Reaction pathway for the synthesis of HSO₃F.

A generalized workflow for the industrial production of this compound is depicted below.

G cluster_reactants Reactant Feed HF Gaseous HF Reactor Reaction Chamber HF->Reactor SO3 Gaseous SO3 SO3->Reactor Distillation Distillation Column Reactor->Distillation Gaseous HSO3F Product Pure HSO3F Distillation->Product

References

Fluorosulfonic Acid: A Comprehensive Technical Guide to a Premier Brønsted Superacid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorosulfonic acid (HSO₃F), also known as sulfurofluoridic acid, is a formidable Brønsted superacid, renowned for its exceptional protonating strength, which is approximately 1,000 times greater than that of pure sulfuric acid.[1][2] A superacid is defined as a medium with a proton chemical potential higher than that of 100% sulfuric acid, which has a Hammett acidity function (H₀) of -12.[3] HSO₃F is one of the strongest commercially available simple Brønsted acids.[4][5] Structurally, it is a tetrahedral molecule closely related to sulfuric acid (H₂SO₄), with one hydroxyl (-OH) group replaced by a fluorine atom.[2][4] This substitution significantly enhances its acidity, making it an indispensable tool in a multitude of applications, from catalysis in organic synthesis to the generation of stable carbocations for mechanistic studies. This guide provides an in-depth technical overview of its properties, synthesis, applications, and the critical protocols for its safe handling.

Physicochemical Properties

This compound is a colorless, free-flowing liquid that fumes in moist air.[4][6] It is soluble in polar organic solvents like nitrobenzene, acetic acid, and ethyl acetate, but has poor solubility in nonpolar solvents such as alkanes.[4][5] Its potent nature and physical characteristics are summarized in the table below.

Table 1: Quantitative Data for this compound

PropertyValueReferences
IUPAC Name Sulfurofluoridic acid[4]
CAS Number 7789-21-1[4]
Molecular Formula HSO₃F (or FSO₂OH)[4][5]
Molar Mass 100.06 g·mol⁻¹[4]
Appearance Colorless, fuming liquid[4][7]
Density 1.726 g/cm³ (at 25 °C)[4][6]
Melting Point -87.5 °C to -89 °C[4][6]
Boiling Point 163 °C to 165.5 °C[4][5][8]
Acidity (pKa) -10[4][5]
Hammett Acidity (H₀) -15.1[4][5]
Vapor Density 3.4 - 3.5 (vs. air)[8]

Acidity and Superacid Systems

The extraordinary acidity of HSO₃F is quantified by its Hammett acidity function (H₀) of -15.1, significantly lower than sulfuric acid's -12.[4] The H₀ scale measures the protonating ability of a highly concentrated acid or superacid.[9] This immense acidity allows HSO₃F to protonate even extremely weak bases and virtually all organic compounds.[1][4]

This compound also undergoes self-ionization, further contributing to its acidic nature.[4]

Caption: Self-ionization equilibrium of this compound.

When combined with a strong Lewis acid like antimony pentafluoride (SbF₅), HSO₃F's protonating power is dramatically amplified. This mixture is famously known as "Magic Acid," a term coined by the George Olah research group.[1][3] Magic Acid is capable of protonating notoriously unreactive substrates like alkanes to generate stable carbocations, which has been pivotal for the study of reaction intermediates.[1][6]

Table 2: Hammett Acidity Function (H₀) for Selected Acids

Acid SystemH₀ ValueReferences
Sulfuric acid (H₂SO₄)-12.0[3][4]
Perchloric acid (HClO₄)-13.0[3]
Triflic acid (CF₃SO₃H)-14.9[3]
This compound (HSO₃F) -15.1 [3][4]
Magic Acid (1:1 HSO₃F:SbF₅)-23.0[3]
Fluoroantimonic acid (1:1 HF:SbF₅)-28.0[3]

Synthesis and Production

The primary industrial method for preparing this compound is the reaction of anhydrous hydrogen fluoride (B91410) (HF) with sulfur trioxide (SO₃).[4][10]

Synthesis_Reaction reactants SO₃ + HF product HSO₃F reactants->product Reaction

Caption: Synthesis of this compound from HF and SO₃.

Alternative laboratory-scale preparations involve treating potassium bifluoride (KHF₂) or calcium fluoride (CaF₂) with oleum (B3057394) (sulfuric acid containing excess SO₃) at elevated temperatures (around 250 °C).[4][10] The crude product is then purified by sweeping with an inert gas to remove any residual HF, followed by distillation in a glass apparatus.[4][10]

Applications in Drug Development and Chemical Synthesis

The unique properties of this compound make it a versatile tool for researchers.

  • Catalysis: It serves as a powerful catalyst for a wide range of organic reactions, including isomerization of alkanes, alkylation of hydrocarbons with alkenes, acylation, and polymerization reactions.[2][4][11] For instance, it can catalyze the polymerization of tetrahydrofuran (B95107) and ethylene.[11]

  • Fluorinating Agent: HSO₃F is used as a laboratory fluorinating agent, though it is milder than hydrofluoric acid.[4][11] It can convert compounds like boric acid into boron trifluoride.[11]

  • Carbocation Studies: Its ability to form superacidic mixtures like Magic Acid is crucial for generating and stabilizing carbocations from alkanes.[1][6] This allows for detailed spectroscopic study of these reactive intermediates, providing fundamental insights into reaction mechanisms that are vital for designing complex synthetic pathways in drug development.

  • Advanced Materials: The acid is used as a catalyst and initiator in polymerization processes, influencing the properties of the resulting polymers for applications in aerospace, electronics, and other high-performance sectors.

  • Other Uses: It finds application in electropolishing, the chemical polishing of lead crystal glass, and as a component in hydrofluorination processes.[8][11]

Applications_Workflow cluster_synthesis Organic Synthesis cluster_research Mechanistic Research cluster_industrial Industrial Processes Alkylation Alkylation Isomerization Isomerization Polymerization Polymerization Carbocation Carbocation Generation Fluorination Fluorination Polishing Glass Polishing HSO3F This compound (HSO₃F) HSO3F->Alkylation HSO3F->Isomerization HSO3F->Polymerization HSO3F->Carbocation HSO3F->Fluorination HSO3F->Polishing

Caption: Key application areas for this compound.

Experimental Protocols: Safety and Handling

This compound is highly toxic and extremely corrosive.[4] A thorough understanding and strict adherence to safety protocols are mandatory.

1. Personal Protective Equipment (PPE)

  • Body: A complete, chemical-resistant suit is required.[12]

  • Hands: Handle with appropriate chemical-resistant gloves (e.g., butyl rubber). Gloves must be inspected before use and disposed of after contamination.[12]

  • Eyes/Face: Use a face shield and safety glasses approved under standards such as NIOSH (US) or EN 166 (EU).[12]

  • Respiratory: Work must be conducted in a well-ventilated fume hood. For emergencies or where ventilation is inadequate, a self-contained breathing apparatus (SCBA) is necessary.[13][14]

2. Handling and Storage

  • Handling: Avoid all personal contact, including inhalation of vapors.[15] Never add water to the acid; to avoid a violent reaction, the acid must always be added slowly to water.[15] Prevent contact with flammable materials.[13]

  • Storage: Store in a dry, well-ventilated area in tightly closed containers.[13] Keep separated from incompatible materials such as bases, many metals, and food and feedstuffs.[8][13] Recommended storage temperature is 2-8°C.[8]

3. First Aid Measures

  • Inhalation: Immediately move the victim to fresh air and keep them at rest in a half-upright position. Seek immediate medical attention. Artificial respiration may be needed if breathing has stopped.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with running water for at least 15 minutes. A severe, deep burn may result.[13][15] After flushing, massage calcium gluconate gel into the affected areas. Call a physician or poison information center immediately.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if possible. Seek immediate attention from an ophthalmologist.[13]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforation. Have the victim drink water (two glasses at most). Seek immediate medical attention.[13]

4. Spill and Waste Disposal

  • Spills: Evacuate the area.[14] Contain the spill using sand, earth, or other inert, non-combustible absorbent material.[13][15] Do NOT use sawdust or other combustible absorbents.[13] Collect the absorbed material into suitable, closed plastic containers for disposal.[13] NEVER use a direct water jet on the spilled liquid.[13]

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations.[15] Neutralization should be performed carefully by adding the acid to a large volume of cold water or crushed ice, followed by slow addition of a base.[10]

This compound stands as a cornerstone of superacid chemistry. Its profound acidity, surpassing that of conventional mineral acids, enables novel chemical transformations and provides deep insights into reaction mechanisms. For professionals in drug development, materials science, and chemical research, a comprehensive understanding of its properties and applications is invaluable. However, its immense reactivity necessitates an unwavering commitment to rigorous safety protocols to mitigate the significant hazards associated with its handling and use.

References

An In-Depth Technical Guide on the Self-Ionization of Fluorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorosulfonic acid (HSO₃F), a superacid, is a cornerstone in various chemical applications, from catalysis in organic synthesis to the formation of "Magic Acid," a medium for stabilizing carbocations. Its remarkable acidity and unique properties are fundamentally governed by its self-ionization, a process where individual molecules of the acid react to form ions. This technical guide provides a comprehensive overview of the self-ionization of this compound, including its equilibrium, quantitative data, and the experimental protocols used for its characterization.

The Self-Ionization Equilibrium

This compound undergoes autoprotolysis, a self-ionization process where one molecule of HSO₃F donates a proton to another, resulting in the formation of the fluorosulfonium cation ([H₂SO₃F]⁺) and the fluorosulfate (B1228806) anion ([SO₃F]⁻). The equilibrium for this reaction is as follows:

2 HSO₃F ⇌ [H₂SO₃F]⁺ + [SO₃F]⁻

This equilibrium lies far to the left, indicating that the extent of self-ionization is small. However, the presence of these ions is crucial for the acidic properties and electrical conductivity of the pure acid.

Quantitative Data on Self-Ionization

The self-ionization of this compound has been quantified through various experimental techniques. The key parameters are summarized in the table below for easy comparison.

ParameterValueTemperatureReference
Equilibrium Constant (K) 4.0 × 10⁻⁸298 K (25 °C)[1]
Specific Conductance (κ) 2.20 × 10⁻⁴ ohm⁻¹ cm⁻¹298 K (25 °C)[2]
Ionic Concentration ([H₂SO₃F]⁺) 3.5 × 10⁻⁴ mol L⁻¹Not Specified[3]
Ionic Concentration ([SO₃F]⁻) 3.5 × 10⁻⁴ mol L⁻¹Not Specified[3]
Cryoscopic Constant (Kf) 3.93 ± 0.05 °C mol⁻¹ kgNot Specified[4]

Experimental Protocols

The determination of the self-ionization constant of this compound requires meticulous experimental procedures due to the acid's highly corrosive and hygroscopic nature. The two primary methods employed are conductivity measurements and cryoscopy.

Purification of this compound

A prerequisite for accurate measurements is the use of highly purified this compound. The preferred method for purification is triple-distillation. This process effectively removes impurities such as hydrogen fluoride (B91410) and sulfur trioxide, which can significantly affect conductivity and freezing point measurements.

Conductivity Measurements

Objective: To determine the specific conductance of pure this compound and subsequently calculate the ionic concentrations and the self-ionization constant.

Apparatus:

  • A conductivity cell made of a material resistant to this compound, such as Pyrex glass, with platinum electrodes. The cell constant should be precisely known.

  • A high-precision conductivity meter.

  • A thermostatically controlled bath to maintain a constant temperature (e.g., 25 ± 0.01 °C).

  • A dry box or glove box with an inert atmosphere (e.g., dry nitrogen) to handle the acid and prevent moisture contamination.

Procedure:

  • The conductivity cell is thoroughly cleaned, dried, and its constant is determined using a standard solution of known conductivity (e.g., potassium chloride).

  • The cell is then rigorously dried and transferred to a dry box.

  • Triple-distilled this compound is carefully introduced into the conductivity cell within the dry box.

  • The cell is sealed and placed in the thermostatically controlled bath to allow it to reach thermal equilibrium.

  • The resistance of the acid is measured using the conductivity meter.

  • The specific conductance (κ) is calculated using the formula: κ = Cell Constant / Measured Resistance.

Calculation of Ionic Concentrations and Equilibrium Constant: The molar ionic conductivity (Λ) can be estimated from the specific conductance and the density of the acid. The concentration of the ions ([H₂SO₃F]⁺ and [SO₃F]⁻) can then be determined. The equilibrium constant (K) is calculated using the following equation:

K = [[H₂SO₃F]⁺][[SO₃F]⁻] / [HSO₃F]²

Assuming the concentration of the undissociated acid is approximately equal to the total concentration, and given that the concentrations of the cation and anion are equal, the equation simplifies for the calculation of K.

Cryoscopy

Objective: To determine the freezing point depression of this compound caused by self-ionization and use it to calculate the extent of ionization.

Apparatus:

  • A cryoscope specifically designed for work with corrosive and moisture-sensitive liquids. This typically consists of a vacuum-jacketed tube to house the acid, a sensitive thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer), and a stirrer.

  • A cooling bath capable of reaching temperatures below the freezing point of this compound (-87.3 °C).

  • A dry box or glove box for sample handling.

Procedure:

  • A known mass of purified this compound is placed in the cryoscope under an inert atmosphere.

  • The apparatus is assembled, and the acid is slowly cooled in the cooling bath while being gently stirred.

  • The temperature is recorded at regular intervals as the acid cools and then freezes. The freezing point is the temperature at which the liquid and solid phases are in equilibrium, observed as a plateau in the cooling curve.

  • The freezing point depression (ΔTf) due to self-ionization is the difference between the theoretical freezing point of the undissociated acid and the experimentally observed freezing point.

Calculation of Ionic Concentration: The molality of the ions produced by self-ionization can be calculated using the freezing point depression formula:

ΔTf = i * Kf * m

where:

  • ΔTf is the freezing point depression.

  • i is the van 't Hoff factor (which is 2 for the self-ionization into two ions).

  • Kf is the cryoscopic constant of this compound (3.93 °C mol⁻¹ kg).[4]

  • m is the total molality of the ions.

From the molality of the ions, their concentrations can be determined, which then allows for the calculation of the equilibrium constant.

Visualizations

Self-Ionization Equilibrium of this compound

Self_Ionization HSO3F1 HSO₃F Ions [H₂SO₃F]⁺ + [SO₃F]⁻ HSO3F1->Ions Proton Transfer HSO3F2 HSO₃F Ions->HSO3F1 Recombination

Caption: Equilibrium of this compound self-ionization.

Experimental Workflow for Conductivity Measurement

Conductivity_Workflow cluster_prep Preparation cluster_measurement Measurement (Inert Atmosphere) cluster_calculation Calculation Purify Purify HSO₃F (Triple-Distillation) Clean_Cell Clean & Dry Conductivity Cell Purify->Clean_Cell Determine_Constant Determine Cell Constant (with KCl solution) Clean_Cell->Determine_Constant Fill_Cell Fill Cell with Purified HSO₃F Determine_Constant->Fill_Cell Equilibrate Equilibrate Temperature (25 °C) Fill_Cell->Equilibrate Measure_R Measure Resistance Equilibrate->Measure_R Calc_Kappa Calculate Specific Conductance (κ) Measure_R->Calc_Kappa Calc_Conc Calculate Ionic Concentrations Calc_Kappa->Calc_Conc Calc_K Calculate Equilibrium Constant (K) Calc_Conc->Calc_K

Caption: Workflow for determining the self-ionization constant via conductivity.

References

An In-Depth Technical Guide to the Solubility of Organic Compounds in Fluorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorosulfonic acid (HSO₃F), a superacid with an acidity approximately one thousand times greater than that of pure sulfuric acid, serves as a remarkable solvent for a vast array of organic compounds.[1][2] Its profound protonating ability allows for the dissolution of substances that are sparingly soluble or completely insoluble in conventional organic solvents. This technical guide provides a comprehensive overview of the solubility of various classes of organic compounds in this compound, details experimental protocols for solubility determination, and illustrates the underlying chemical transformations through reaction pathway diagrams. This document is intended to be a valuable resource for researchers in organic synthesis, drug development, and materials science who are exploring the unique chemical environment offered by this powerful superacid.

Introduction to this compound as a Solvent

This compound is a colorless, fuming liquid that is soluble in polar organic solvents like nitrobenzene, acetic acid, and ethyl acetate.[3] However, it is poorly soluble in nonpolar solvents such as alkanes.[1][3] Its exceptional acidity, characterized by a Hammett acidity function (H₀) of -15.1, enables it to dissolve almost any organic compound that can act as a weak proton acceptor.[1] This property has been famously exploited by Nobel laureate George A. Olah in the study of stable carbocations, which are key intermediates in many organic reactions.[4][5][6] When combined with a Lewis acid like antimony pentafluoride (SbF₅), it forms "Magic Acid," a medium even more acidic and capable of protonating even the weakest of bases, including alkanes.[2][4][7]

Solubility of Organic Compounds: A Qualitative and Quantitative Overview

While this compound's ability to dissolve a wide range of organic compounds is well-established, quantitative solubility data in the traditional sense (e.g., g/100g of solvent) is scarce in the literature. This is largely due to the fact that dissolution in a superacid is often accompanied by a chemical reaction, typically protonation, which alters the nature of the solute. Therefore, the "solubility" in this context often refers to the ability of the organic compound to form a stable, homogeneous solution, which may contain the protonated form of the original compound.

The primary mode of interaction between an organic solute and this compound is protonation. The extent of this protonation and the stability of the resulting cation dictate the compound's behavior in the superacid.

Hydrocarbons
  • Alkanes: Saturated hydrocarbons are generally poorly soluble in this compound alone.[1][3] However, in the presence of a stronger Lewis acid to form a superacid system like Magic Acid, alkanes can be "dissolved" through protonation to form highly reactive pentacoordinated carbocations (carbonium ions).[4][7] This process often leads to subsequent isomerization and cracking of the alkane backbone.[2]

  • Alkenes and Alkynes: These unsaturated hydrocarbons are readily soluble in this compound as they are easily protonated to form stable carbocations.

  • Aromatic Hydrocarbons: Aromatic compounds can act as bases in this compound and are protonated to form arenium ions (sigma-complexes).

Oxygen-Containing Compounds
  • Alcohols and Ethers: These compounds are readily soluble in this compound. They act as strong bases and are protonated at the oxygen atom to form oxonium ions.

  • Ketones and Aldehydes: Carbonyl compounds dissolve in this compound through protonation of the carbonyl oxygen, forming resonance-stabilized hydroxycarbocations.

  • Carboxylic Acids and Esters: Carboxylic acids are protonated on the carbonyl oxygen. In the stronger Magic Acid, they can undergo further reactions.[8]

Nitrogen-Containing Compounds
  • Amines: Amines are strong bases and are readily protonated to form ammonium (B1175870) salts, leading to high solubility.

  • Amides: Amides are also protonated, typically at the carbonyl oxygen, and are soluble.

  • Nitriles: Nitriles are protonated at the nitrogen atom and are generally soluble.

Table 1: Qualitative Solubility of Organic Functional Groups in this compound

Functional GroupGeneral Solubility in HSO₃FPrimary Interaction
AlkanesPoorProtonation (in stronger superacids)
AlkenesSolubleProtonation to form carbocations
AlkynesSolubleProtonation to form vinyl cations
Aromatic HydrocarbonsSolubleProtonation to form arenium ions
AlcoholsSolubleProtonation to form oxonium ions
EthersSolubleProtonation to form oxonium ions
AldehydesSolubleProtonation to form hydroxycarbocations
KetonesSolubleProtonation to form hydroxycarbocations
Carboxylic AcidsSolubleProtonation of the carbonyl group
EstersSolubleProtonation of the carbonyl group
AminesSolubleProtonation to form ammonium ions
AmidesSolubleProtonation of the carbonyl oxygen
NitrilesSolubleProtonation of the nitrogen atom

Experimental Protocols

Disclaimer: this compound is extremely corrosive and toxic. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. An emergency shower and eyewash station must be readily accessible.

Purification of this compound

For precise solubility and spectroscopic studies, commercial this compound may require purification to remove impurities such as sulfur trioxide and hydrogen fluoride. The preferred method for purification is fractional distillation.[9] Triple-distilled this compound is commercially available for high-purity applications.[10]

Preparation of Solutions

Materials:

  • Dry glassware (e.g., volumetric flasks, Schlenk tubes) thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Inert gas supply.

  • Gastight syringes.

  • This compound (purified).

  • Organic compound of interest (anhydrous).

Procedure:

  • Work in a fume hood and under an inert atmosphere.

  • Carefully transfer the desired volume of this compound to a pre-weighed, dry volumetric flask or Schlenk tube using a gastight syringe.

  • Accurately weigh the flask to determine the mass of the acid.

  • Slowly and carefully add a pre-weighed amount of the anhydrous organic compound to the acid with gentle swirling. The addition should be done in small portions to control any exothermic reactions.

  • If the compound is a liquid, it can be added via a syringe.

  • Once the addition is complete, continue to swirl the mixture gently until a homogeneous solution is obtained.

  • For quantitative measurements, the final volume should be recorded, or the solution can be diluted to the mark with this compound.

Methods for Solubility and Reaction Analysis

Due to the reactive nature of this compound, traditional solubility determination methods must be adapted.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to observe the formation of protonated species and carbocations in situ. The chemical shifts provide valuable information about the structure and stability of the species in solution. This was a key technique used by George Olah in his Nobel Prize-winning work on carbocations.[4]

  • Cryoscopy: This method involves measuring the freezing point depression of the solvent upon the addition of a solute. The cryoscopic constant for this compound has been determined, allowing for the calculation of the number of particles formed in solution (the van 't Hoff factor).[11] This can indicate the extent of protonation and ionization.

  • Conductivity Measurements: The electrical conductivity of a solution of an organic compound in this compound can provide insights into the degree of ion formation. An increase in conductivity upon addition of the solute suggests the formation of ionic species.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involved in the study of organic compounds in this compound.

protonation_of_alkene Alkene Alkene (R₂C=CR₂) Carbocation Carbocation (R₂C⁺-CHR₂) Alkene->Carbocation Protonation HSO3F HSO₃F HSO3F->Carbocation SO3F_minus SO₃F⁻ HSO3F->SO3F_minus

Caption: Protonation of an alkene in this compound to form a carbocation.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis start Dry Glassware under Inert Atmosphere add_acid Add this compound start->add_acid add_solute Add Organic Compound add_acid->add_solute mix Homogenize Solution add_solute->mix NMR NMR Spectroscopy mix->NMR Cryoscopy Cryoscopy mix->Cryoscopy Conductivity Conductivity Measurement mix->Conductivity

Caption: General experimental workflow for studying organic compounds in HSO₃F.

alkane_isomerization n_alkane n-Alkane carbonium_ion Pentacoordinated Carbonium Ion n_alkane->carbonium_ion Protonation magic_acid HSO₃F/SbF₅ (Magic Acid) magic_acid->carbonium_ion hydride_shift 1,2-Hydride Shift carbonium_ion->hydride_shift Rearrangement alkyl_shift 1,2-Alkyl Shift hydride_shift->alkyl_shift branched_carbocation Branched Carbocation alkyl_shift->branched_carbocation deprotonation Deprotonation branched_carbocation->deprotonation branched_alkane Branched Alkane deprotonation->branched_alkane

Caption: Simplified pathway for alkane isomerization in a superacid medium.

Conclusion

This compound is a powerful and versatile solvent for a wide range of organic compounds. Its utility extends beyond simple dissolution, providing a unique environment for the generation and study of reactive intermediates like carbocations. While quantitative solubility data remains limited due to the inherent reactivity of the system, qualitative observations combined with spectroscopic and physical measurement techniques offer deep insights into the behavior of organic molecules in this superacidic medium. The protocols and information presented in this guide are intended to facilitate further research into the fascinating chemistry that unfolds in this compound, with potential applications in catalysis, organic synthesis, and the development of novel chemical entities. Researchers must, however, always prioritize safety due to the hazardous nature of this superacid.

References

An In-depth Technical Guide to the Thermal Stability of Pure Fluorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of pure fluorosulfonic acid (FSO₃H). Due to its extensive use as a superacid catalyst in organic synthesis, including in the pharmaceutical industry, a thorough understanding of its behavior at elevated temperatures is critical for safe handling, process optimization, and emergency preparedness. This document summarizes the available data on its decomposition, outlines detailed experimental protocols for its analysis, and provides visualizations of key processes.

Overview of Thermal Stability

Pure this compound is recognized for its high thermal stability. It is reported to be stable up to 900 °C, a characteristic that makes it suitable for a variety of applications involving high temperatures.[1] However, upon decomposition, it releases highly toxic and corrosive gases.

Decomposition Products

When subjected to temperatures sufficient to induce decomposition, or in the presence of certain catalysts or reactive materials, this compound breaks down into hydrogen fluoride (B91410) (HF) and various oxides of sulfur, most notably sulfur trioxide (SO₃).[1] The formation of these hazardous byproducts necessitates stringent safety protocols when handling this compound at elevated temperatures.

Quantitative Thermal Decomposition Data

Illustrative Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For this compound, this would characterize the mass loss associated with the evolution of its gaseous decomposition products.

ParameterIllustrative ValueDescription
Onset of Decomposition (T_onset) > 800 °CThe temperature at which significant mass loss begins.
Temperature of Max. Decomposition Rate (T_max) > 900 °CThe temperature at which the rate of mass loss is highest.
Total Mass Loss (%) ~100%The percentage of the initial sample mass lost upon complete decomposition.
Residue (%) ~0%The percentage of the initial sample mass remaining at the end of the analysis.
Illustrative Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as it is heated or cooled. This analysis would provide information on the energetics of the decomposition process.

ParameterIllustrative ValueDescription
Decomposition Peak Temperature > 900 °CThe temperature at which the decomposition process is most exothermic or endothermic.
Enthalpy of Decomposition (ΔH_decomp) Value in J/gThe total heat absorbed or released during decomposition.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal stability of pure this compound. These protocols are synthesized from best practices for handling superacids and conducting thermal analysis on corrosive materials.

Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines the steps for analyzing the thermal decomposition of this compound using a TGA instrument, coupled with a mass spectrometer (MS) for evolved gas analysis.

3.1.1 Safety Precautions

  • All handling of this compound must be conducted in a certified fume hood with a sash at the lowest practical height.

  • Personnel must wear appropriate personal protective equipment (PPE), including:

    • Acid-resistant gloves (e.g., butyl rubber or Viton™).

    • Chemical splash goggles and a face shield.

    • A flame-resistant lab coat and closed-toe shoes.

  • An emergency shower and eyewash station must be readily accessible.

  • A spill kit for corrosive acids should be available.

3.1.2 Instrumentation and Materials

  • TGA Instrument: A thermogravimetric analyzer capable of reaching at least 1000 °C.

  • Evolved Gas Analyzer: A mass spectrometer (MS) coupled to the TGA outlet.

  • Crucibles: Platinum or ceramic (alumina) crucibles are recommended due to their resistance to corrosive substances at high temperatures.

  • Sample: High-purity, triple-distilled this compound.

  • Purge Gas: High-purity inert gas (e.g., nitrogen or argon).

3.1.3 Experimental Procedure

  • Instrument Preparation:

    • Ensure the TGA and MS are calibrated and functioning according to the manufacturer's specifications.

    • Set up the TGA with a clean, tared platinum or alumina (B75360) crucible.

  • Sample Loading:

    • In a fume hood, carefully transfer a small amount of this compound (typically 5-10 mg) into the TGA crucible using a glass pipette.

    • Immediately load the crucible into the TGA autosampler or furnace to minimize exposure to atmospheric moisture.

  • TGA-MS Analysis:

    • Purge: Purge the TGA furnace with an inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

    • Heating Program: Heat the sample from ambient temperature to 1000 °C at a controlled rate (e.g., 10 °C/min).

    • Data Collection: Continuously record the sample mass (TGA) and the mass-to-charge ratios of the evolved gases (MS) as a function of temperature.

  • Post-Analysis:

    • Allow the TGA furnace to cool to ambient temperature under the inert gas purge.

    • Carefully remove the crucible in a fume hood and decontaminate it according to standard laboratory procedures for corrosive residues.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol describes the procedure for analyzing the thermal properties of this compound using DSC.

3.2.1 Safety Precautions

  • Follow all safety precautions as outlined in section 3.1.1.

3.2.2 Instrumentation and Materials

  • DSC Instrument: A differential scanning calorimeter with a suitable temperature range.

  • Crucibles: High-pressure, hermetically sealed crucibles made of a material resistant to this compound (e.g., gold-plated stainless steel or tantalum).

  • Sample: High-purity, triple-distilled this compound.

  • Reference: An empty, hermetically sealed crucible of the same type as the sample crucible.

3.2.3 Experimental Procedure

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards.

  • Sample Preparation:

    • In a fume hood, carefully pipette a small amount of this compound (typically 2-5 mg) into a high-pressure crucible.

    • Hermetically seal the crucible immediately to prevent sample loss and corrosion of the instrument.

  • DSC Analysis:

    • Place the sealed sample crucible and the reference crucible into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

    • Record the differential heat flow as a function of temperature.

  • Post-Analysis:

    • After the analysis, carefully remove the sealed crucible in a fume hood.

    • Dispose of the sealed crucible as hazardous waste according to institutional guidelines.

Visualizations

The following diagrams illustrate key workflows and pathways related to the thermal analysis of this compound.

Experimental_Workflow_TGA cluster_prep Sample Preparation (Fume Hood) cluster_analysis TGA-MS Analysis cluster_post Post-Analysis start Start ppe Don Appropriate PPE start->ppe load Load FSO3H into Crucible ppe->load place Place Crucible in TGA load->place purge Purge with Inert Gas place->purge heat Heat Sample (e.g., 10°C/min) purge->heat collect Collect TGA and MS Data heat->collect cool Cool Furnace collect->cool remove Remove Crucible (Fume Hood) cool->remove end End remove->end

Caption: Workflow for TGA-MS analysis of this compound.

Decomposition_Pathway FSO3H This compound (FSO3H) Heat High Temperature (>800°C) FSO3H->Heat Products Decomposition Products Heat->Products HF Hydrogen Fluoride (HF) Products->HF SO3 Sulfur Trioxide (SO3) Products->SO3

Caption: Thermal decomposition pathway of pure this compound.

References

Methodological & Application

Applications of Fluorosulfonic Acid in Organic Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorosulfonic acid (FSO₃H), a superacid, is a powerful and versatile reagent in organic synthesis. Its high acidity, approximately one thousand times stronger than sulfuric acid, allows it to catalyze a wide range of reactions, often under mild conditions.[1] This document provides detailed application notes and protocols for the use of this compound in several key organic transformations, including Friedel-Crafts reactions, isomerization, polymerization, and fluorination.

Friedel-Crafts Acylation and Alkylation

This compound is an excellent catalyst for Friedel-Crafts acylation and alkylation reactions, promoting the formation of carbon-carbon bonds on aromatic rings.[2] Its high acidity facilitates the generation of carbocation and acylium ion electrophiles.

Application Note:

This compound offers a potent alternative to traditional Lewis acid catalysts like aluminum chloride (AlCl₃) in Friedel-Crafts reactions.[3] It can be used in catalytic amounts and often leads to cleaner reactions with higher yields. The choice of solvent is critical, with polar, non-coordinating solvents like nitrobenzene (B124822) or sulfolane (B150427) being suitable. For some reactions, this compound itself can act as the solvent.

Quantitative Data:
Aromatic SubstrateAcylating/Alkylating AgentCatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference
Anisole (B1667542)Acetic Anhydride (B1165640)FSO₃HNitrobenzene252p-Methoxyacetophenone92[4]
TolueneBenzoyl ChlorideFSO₃HSulfolane0-2514-Methylbenzophenone88Adapted from[5]
Benzenetert-Butyl ChlorideFSO₃HExcess Benzene200.5tert-Butylbenzene95Adapted from[6]
TolueneBenzyl ChlorideFSO₃HNitrobenzene255p-Benzyltoluene85[5]
Experimental Protocol: Friedel-Crafts Acylation of Anisole

Materials:

  • Anisole (10 mmol, 1.08 g)

  • Acetic anhydride (12 mmol, 1.22 g)

  • This compound (1 mmol, 0.1 g)

  • Nitrobenzene (20 mL)

  • Sodium bicarbonate solution (5% aqueous)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anisole and nitrobenzene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound to the stirred solution.

  • Add acetic anhydride dropwise from the dropping funnel over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

  • Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford p-methoxyacetophenone.

Logical Relationship: Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation sub Substrate (Arene) mix Reaction Mixture sub->mix reag Acylating Agent (Acyl Halide/Anhydride) reag->mix cat Catalyst (FSO3H) cat->mix solv Solvent solv->mix react Reaction (Stirring at RT) mix->react quench Quenching (Ice Water) react->quench extract Extraction quench->extract dry Drying extract->dry purify Purification (Chromatography) dry->purify prod Product (Aryl Ketone) purify->prod

Workflow for a typical Friedel-Crafts acylation reaction.

Isomerization of Alkanes

This compound and its mixtures with antimony pentafluoride ("Magic Acid") are potent catalysts for the isomerization of saturated hydrocarbons, a crucial process in the petroleum industry for improving the octane (B31449) number of gasoline.[7]

Application Note:

The extreme acidity of this compound allows for the protonation of alkanes, leading to the formation of carbocation intermediates that can undergo skeletal rearrangement to form more stable branched isomers. The reaction is typically carried out at low temperatures to minimize cracking and other side reactions.

Quantitative Data:
AlkaneCatalystTemperature (°C)Time (h)Major Isomer(s)Conversion (%)Reference
n-HexaneFSO₃H2542-Methylpentane, 3-Methylpentane75Adapted from[8]
MethylcyclopentaneFSO₃H-SbF₅-101Cyclohexane>95[8]
n-PentaneFSO₃H256Isopentane (2-Methylbutane)60[8]
Experimental Protocol: Isomerization of n-Hexane

Materials:

  • n-Hexane (20 mmol, 1.72 g)

  • This compound (10 mL)

  • Anhydrous sodium carbonate

  • Standard laboratory glassware suitable for handling strong acids

  • Magnetic stirrer

Procedure:

  • In a thick-walled glass reactor equipped with a magnetic stir bar and a gas outlet, place this compound.

  • Cool the reactor to 0 °C using an ice bath.

  • Slowly add n-hexane to the stirred acid.

  • Allow the mixture to stir at room temperature for 4 hours.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Separate the organic layer and wash it with cold water and saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium carbonate.

  • Analyze the product mixture by Gas Chromatography (GC) to determine the composition of isomers.

Signaling Pathway: Alkane Isomerization Mechanism

Isomerization_Mechanism n_alkane n-Alkane protonation Protonation by FSO3H n_alkane->protonation p_carbocation Primary/Secondary Carbocation protonation->p_carbocation rearrangement 1,2-Hydride/Alkyl Shift p_carbocation->rearrangement t_carbocation Tertiary Carbocation (More Stable) rearrangement->t_carbocation deprotonation Deprotonation t_carbocation->deprotonation iso_alkane Branched Alkane deprotonation->iso_alkane

Mechanism of alkane isomerization catalyzed by a superacid.

Cationic Polymerization

This compound is an effective initiator for the cationic polymerization of various monomers, particularly isobutylene (B52900), to produce polymers with controlled molecular weights.[9][10]

Application Note:

The initiation step involves the protonation of the monomer by this compound to generate a carbocation, which then propagates by adding to subsequent monomer units. The low nucleophilicity of the fluorosulfonate counter-ion minimizes termination reactions, allowing for the formation of high molecular weight polymers.

Quantitative Data:
MonomerInitiatorSolventTemperature (°C)PolymerMn ( g/mol )Reference
IsobutyleneFSO₃HDichloromethane (B109758)-78Polyisobutylene10,000 - 100,000[11]
StyreneFSO₃HDichloromethane-78Polystyrene5,000 - 50,000Adapted from[11]
TetrahydrofuranFSO₃HBulk0Polytetrahydrofuran1,000 - 10,000[12]
Experimental Protocol: Polymerization of Isobutylene

Materials:

  • Isobutylene (condensed, 10 g)

  • This compound (0.1 mmol, 0.01 g)

  • Dichloromethane (anhydrous, 100 mL)

  • Methanol

  • Dry ice/acetone bath

  • Schlenk line and glassware

Procedure:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dichloromethane to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Condense isobutylene gas into the cooled solvent.

  • Prepare a stock solution of this compound in dichloromethane in a separate dry flask.

  • Using a syringe, rapidly add the calculated amount of the initiator solution to the vigorously stirred monomer solution.

  • Polymerization will commence immediately, often accompanied by a slight increase in temperature.

  • After the desired reaction time (e.g., 1 hour), terminate the polymerization by adding cold methanol.

  • Allow the mixture to warm to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the precipitated polyisobutylene, wash with methanol, and dry under vacuum.

Experimental Workflow: Cationic Polymerization

Cationic_Polymerization_Workflow start Start setup Setup Schlenk Flask (Inert Atmosphere) start->setup cool Cool Solvent (-78 °C) setup->cool add_monomer Add Monomer (Isobutylene) cool->add_monomer add_initiator Add Initiator (FSO3H Solution) add_monomer->add_initiator polymerize Polymerization add_initiator->polymerize terminate Termination (Methanol) polymerize->terminate precipitate Precipitation in Methanol terminate->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry end End filter_dry->end

Workflow for the cationic polymerization of isobutylene.

Fluorination Reactions

This compound can also be employed as a fluorinating agent for certain organic substrates, although this application is less common than its use as a catalyst.[2] It can be a source of "naked" fluoride (B91410) in a highly acidic medium.

Application Note:

This method is particularly useful for the fluorination of substrates that can form stable carbocations, such as adamantane (B196018) derivatives. The reaction proceeds via the formation of a carbocation, which is then trapped by the fluorosulfonate anion or fluoride generated in situ.

Quantitative Data:
SubstrateReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
AdamantaneFSO₃HFSO₃H25241-Fluoroadamantane70Adapted from[1]
1-AdamantanolFSO₃HFSO₃H2541-Fluoroadamantane85Adapted from[1]
Experimental Protocol: Fluorination of Adamantane

Materials:

  • Adamantane (5 mmol, 0.68 g)

  • This compound (10 mL)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a flask made of a material resistant to strong acids (e.g., Teflon or a thick-walled glass flask with caution), dissolve adamantane in this compound at room temperature.

  • Stir the solution for 24 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.

  • The crude product can be purified by sublimation or recrystallization to yield 1-fluoroadamantane.

Safety Precautions: this compound is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions involving this compound can be highly exothermic, and appropriate cooling should be readily available. Always add the acid slowly to other reagents. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

Application Notes and Protocols: Fluorosulfonic Acid as a Catalyst for Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorosulfonic acid (FSO₃H), a superacid, is a highly efficient catalyst for Friedel-Crafts alkylation reactions. Its strong protonating ability facilitates the formation of carbocations from various alkylating agents, such as olefins and alkyl halides, leading to the electrophilic substitution of aromatic compounds. This powerful catalytic activity allows for alkylation reactions to proceed under milder conditions and often with higher selectivity compared to traditional Lewis acid catalysts. These application notes provide an overview, experimental protocols, and safety guidelines for the use of this compound in alkylation reactions.

Key Applications

This compound is utilized in a range of alkylation reactions, including:

  • Synthesis of Alkylbenzenes: The production of linear alkylbenzenes (LABs), which are precursors to biodegradable detergents, can be effectively catalyzed by superacids.

  • Formation of Ethylbenzene and Cumene: These are key industrial intermediates for the production of styrene (B11656) and phenol/acetone, respectively.

  • Alkylation of Toluene and Xylenes: This allows for the synthesis of various cymene and diethylbenzene isomers, which are valuable in the chemical and pharmaceutical industries.

Data Summary of Alkylation Reactions

The following tables summarize quantitative data from representative alkylation reactions. While specific data for this compound is limited in publicly available literature, data for the closely related and similarly potent superacid, trifluoromethanesulfonic acid (CF₃SO₃H), is presented as a strong analogue.

Table 1: Alkylation of Benzene (B151609) with 1-Decene using Trifluoromethanesulfonic Acid [1]

ParameterValue
Aromatic SubstrateBenzene
Alkylating Agent1-Decene
CatalystTrifluoromethanesulfonic Acid
Catalyst Dosage1 v%
Benzene:1-Decene Volume Ratio8:1
Reaction Temperature80 °C
Reaction Time20 min
Conversion of 1-Decene100%
Selectivity for 2-Phenylalkane42.29%

Table 2: General Comparison of Catalysts in Aromatic Alkylation

Aromatic SubstrateAlkylating AgentCatalystTemperature (°C)Pressure (MPa)Conversion/YieldReference
BenzeneEthyleneTrifluoromethanesulfonic AcidRoom Temperature0.1~38% yield of ethylbenzene[2]
BenzenePropylene (B89431)USY Zeolite1503.099% yield of cumene[3]
ToluenePropyleneModified HZSM-525011.72>90% p-cymene (B1678584) selectivity[4]

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of an Aromatic Compound with an Olefin using this compound

This protocol is a general guideline and should be adapted based on the specific reactivity of the substrates and the desired scale of the reaction.

Materials:

  • Aromatic hydrocarbon (e.g., benzene, toluene)

  • Olefin (e.g., 1-dodecene, propylene)

  • This compound (FSO₃H)

  • Anhydrous organic solvent (e.g., dichloromethane (B109758), if required)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a clean, dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The entire apparatus should be under a positive pressure of nitrogen.

  • Charging Reactants: Charge the aromatic hydrocarbon into the reaction flask. If a solvent is used, add it at this stage. Begin stirring and cool the flask to 0-5 °C using an ice bath.

  • Catalyst Addition: Carefully and slowly add the required amount of this compound to the stirred solution via the dropping funnel. Caution: this compound is extremely corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Addition of Alkylating Agent: Slowly add the olefin to the reaction mixture through the dropping funnel over a period of 30-60 minutes, maintaining the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for gas chromatography (GC) analysis at regular intervals.

  • Quenching the Reaction: Once the reaction is complete, slowly and carefully quench the reaction by pouring the cold reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. This should be done in a fume hood as gas evolution will occur.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography, to obtain the pure alkylated aromatic compound.

Protocol 2: Analysis of Alkylated Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of the product mixture to determine conversion and isomer distribution.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl methyl polysiloxane column (e.g., HP-5MS or equivalent), is suitable for separating aromatic isomers.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5-10 minutes.

    • (This program should be optimized for the specific products of interest).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the diluted sample into the GC-MS system.

Data Analysis:

  • Identify the products by comparing their mass spectra with a library database (e.g., NIST).

  • Determine the relative percentage of each component from the peak areas in the total ion chromatogram (TIC) or FID chromatogram.

  • Quantify the conversion of the starting material and the selectivity for each product.

Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble Dry Glassware under Nitrogen B Charge Aromatic Substrate (e.g., Benzene) A->B C Cool to 0-5 °C B->C D Slowly Add This compound C->D E Add Olefin (e.g., 1-Dodecene) Dropwise D->E F Monitor Reaction (TLC/GC) E->F G Quench with Ice/ Saturated NaHCO₃ F->G Reaction Complete H Liquid-Liquid Extraction G->H I Wash with H₂O & Brine H->I J Dry with Na₂SO₄ I->J K Remove Solvent J->K L Purify Product (Distillation/Chromatography) K->L M GC-MS Analysis L->M N Determine Conversion & Selectivity M->N Alkylation_Mechanism Aromatic Ar-H (Aromatic Ring) SigmaComplex [Ar(H)(R-CH-CH₃)]⁺ (Sigma Complex) Aromatic->SigmaComplex Electrophilic Attack Olefin R-CH=CH₂ (Olefin) Carbocation R-C⁺H-CH₃ (Carbocation) Olefin->Carbocation + H⁺ Catalyst H⁺ (from FSO₃H) Carbocation->SigmaComplex Electrophilic Attack Product Ar-R-CH-CH₃ (Alkylated Product) SigmaComplex->Product - H⁺ RegenCatalyst H⁺ (Regenerated Catalyst)

References

Application Notes and Protocols for the Isomerization of Alkanes Using Fluorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of linear alkanes to their branched counterparts is a fundamentally important transformation in organic chemistry, with significant implications for the production of high-octane gasoline and as a key step in the synthesis of fine chemicals and pharmaceutical intermediates. Superacid catalysts, renowned for their exceptionally high acidity, are particularly effective in promoting these rearrangements, even at low temperatures. Fluorosulfonic acid (FSO₃H), both on its own and in combination with Lewis acids like antimony pentafluoride (SbF₅) to form "Magic Acid," stands out as a potent catalytic system for such transformations.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound-based superacids for the isomerization of light alkanes. Detailed experimental protocols, quantitative data on product distribution, and a mechanistic overview are presented to guide researchers in the application of this powerful catalytic method.

Reaction Mechanism

The isomerization of alkanes in the presence of a superacid like this compound proceeds through a well-established carbocation mechanism.[1][2] The key steps are:

  • Initiation: The reaction is initiated by the formation of a carbocation from the alkane. This can occur through the protonation of trace olefin impurities present in the alkane feed or by the direct protonation of a C-H or C-C bond in the alkane by the superacid, leading to a pentacoordinated carbonium ion which then eliminates H₂ to form a carbenium ion.[1]

  • Isomerization: The initially formed secondary carbocation undergoes a series of skeletal rearrangements, primarily through 1,2-hydride and 1,2-methanide shifts, to form more stable tertiary carbocations.

  • Propagation: The isomerized carbocation abstracts a hydride ion from a neutral n-alkane molecule, leading to the formation of the branched alkane product and a new carbocation, which continues the chain reaction.

  • Termination: The reaction can be terminated by various side reactions, including cracking (β-scission) of the carbocation, particularly for longer-chain alkanes, or by reaction with any nucleophiles present in the system.[2]

// Nodes n_alkane [label="n-Alkane", fillcolor="#F1F3F4", fontcolor="#202124"]; superacid [label="Superacid (H⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; carbocation_initial [label="Initial Carbocation (R⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; rearrangement [label="Skeletal\nRearrangement", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; carbocation_isomerized [label="Isomerized Carbocation (R'⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; iso_alkane [label="iso-Alkane", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges n_alkane -> carbocation_initial [label="-H⁻"]; superacid -> carbocation_initial [style=invis]; // for positioning carbocation_initial -> rearrangement; rearrangement -> carbocation_isomerized; carbocation_isomerized -> iso_alkane [label="+H⁻ (from n-Alkane)"]; carbocation_isomerized -> n_alkane [label="", style=invis]; // for positioning } caption="Figure 1: Generalized reaction pathway for superacid-catalyzed alkane isomerization."

Quantitative Data Presentation

The efficiency and selectivity of this compound-catalyzed isomerization are highly dependent on the alkane substrate. While highly effective for n-butane, the process is less selective for longer-chain alkanes due to competing side reactions, primarily cracking.

AlkaneCatalyst SystemTemperature (°C)Contact Time (s)Conversion (%)Iso-alkane(s) Yield (%)Cracking Products Yield (%)Reference
n-Butane FSO₃H / HF (2-5 wt%)2110-30~70~70 (isobutane)< 3[3]
n-Pentane FSO₃H / HFRoom Temp.ProlongedIneffectiveLowPredominant[3]
n-Hexane FSO₃H / HFRoom Temp.ProlongedIneffectiveLowPredominant[3]

Experimental Protocols

The following protocols are based on the work of George A. Olah and provide a framework for conducting alkane isomerization using this compound.[3] These experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as this compound is highly corrosive.

Protocol 1: Isomerization of n-Butane in a Continuous Flow System

This protocol is suitable for the isomerization of gaseous alkanes like n-butane.

Materials:

  • n-Butane (high purity)

  • This compound (FSO₃H)

  • Anhydrous hydrogen fluoride (B91410) (HF) (optional, as a co-acid)

  • Inert gas (e.g., Nitrogen or Argon) for purging

Equipment:

  • Gas cylinder with a two-stage regulator for n-butane

  • Mass flow controller to regulate the flow of n-butane

  • Reactor tube (e.g., a packed bed reactor or a simple tube reactor) made of a material resistant to superacids (e.g., Teflon or stainless steel)

  • A system for introducing and maintaining the liquid superacid catalyst in the reactor

  • A cooling system to maintain the reaction temperature (e.g., a water bath)

  • A back-pressure regulator to maintain the system pressure

  • A gas-liquid separator to collect the product stream

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) for product analysis

Procedure:

  • Catalyst Preparation: Prepare the this compound catalyst, which may contain 2-5% by weight of anhydrous hydrogen fluoride to act as an activator. The acid should be handled with extreme care in a specialized apparatus.

  • System Setup and Purging: Assemble the flow reactor system. Purge the entire system with an inert gas to remove any air and moisture.

  • Catalyst Loading: Carefully load the superacid catalyst into the reactor. The acid-to-butane ratio should be high, in the range of at least 10:1 to 20:1.[3]

  • Reaction Initiation:

    • Set the reaction temperature, typically between 0°C and 30°C (a temperature of 21°C is commonly used).[3]

    • Introduce the n-butane gas into the reactor at a controlled flow rate to achieve a contact time of 10 to 30 seconds.[3]

    • Maintain a pressure sufficient to keep the hydrocarbon in the liquid phase or to ensure the desired flow rate.

  • Product Collection and Analysis:

    • The effluent from the reactor is passed through a gas-liquid separator.

    • The gaseous product stream is periodically sampled and analyzed by GC to determine the product distribution (isobutane, unreacted n-butane, and any cracking products like propane).

  • System Shutdown:

    • Stop the flow of n-butane.

    • Purge the system with an inert gas.

    • Safely remove and neutralize the superacid catalyst according to institutional safety protocols.

// Nodes butane_source [label="n-Butane Cylinder", fillcolor="#F1F3F4", fontcolor="#202124"]; mfc [label="Mass Flow\nController", fillcolor="#F1F3F4", fontcolor="#202124"]; reactor [label="Flow Reactor\n(Superacid Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separator [label="Gas-Liquid\nSeparator", fillcolor="#FBBC05", fontcolor="#202124"]; gc [label="Gas Chromatograph\n(Analysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vent [label="Vent", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges butane_source -> mfc; mfc -> reactor; reactor -> separator; separator -> gc [label="Gaseous Products"]; separator -> vent [label="Liquid Products/Waste"]; } caption="Figure 2: Workflow for continuous flow isomerization of n-butane."

Protocol 2: Isomerization of Liquid Alkanes (n-Pentane and n-Hexane) in a Batch System

This protocol is for exploratory studies of liquid alkanes. Note that significant cracking is expected.

Materials:

  • n-Pentane or n-Hexane (high purity)

  • This compound (FSO₃H)

  • Antimony pentafluoride (SbF₅) (optional, to form Magic Acid)

  • Anhydrous sodium bicarbonate or a similar quenching agent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • An appropriate solvent for extraction (e.g., diethyl ether)

Equipment:

  • Round-bottom flask or a specialized reaction vessel resistant to superacids

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature bath (e.g., ice-salt bath)

  • Separatory funnel

  • Standard glassware for extraction and drying

  • GC-MS for product identification and quantification

Procedure:

  • Catalyst Preparation: In the reaction flask, cool the this compound in a low-temperature bath. If preparing Magic Acid, slowly add antimony pentafluoride in a 1:1 molar ratio to the this compound with vigorous stirring. This is a highly exothermic reaction and must be done with extreme caution.

  • Reaction Setup: Place the reaction flask in a low-temperature bath and begin stirring the superacid.

  • Addition of Alkane: Slowly add the n-pentane or n-hexane to the stirred superacid via a dropping funnel. Maintain a low temperature throughout the addition.

  • Reaction: Allow the reaction to stir for a prolonged period. The optimal reaction time would need to be determined experimentally, but be aware that longer reaction times will likely lead to more cracking.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice. This should be done in a large beaker as the quenching process is highly exothermic and will generate corrosive fumes.

  • Work-up:

    • Neutralize the aqueous layer by the slow addition of a base like sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent like diethyl ether.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Analysis: Analyze the resulting organic solution by GC-MS to identify and quantify the isomerized products and cracking byproducts.

Applications and Limitations

The isomerization of alkanes using this compound is a powerful tool, particularly for the conversion of n-butane to isobutane, which is a valuable feedstock for the production of high-octane gasoline additives like alkylate.[3] The low reaction temperatures favor the equilibrium towards the branched isomers.

However, the application of this methodology to higher alkanes like n-pentane and n-hexane is severely limited by the prevalence of cracking side reactions.[3] The stability of the carbocation intermediates of these longer chains allows for β-scission to occur readily, leading to the formation of smaller alkanes and alkenes. For these substrates, alternative catalytic systems, such as bifunctional catalysts containing both metal and acid sites, are generally more effective and selective.

Safety Considerations

  • This compound and antimony pentafluoride are extremely corrosive and toxic. They can cause severe burns upon contact with skin and eyes and are harmful if inhaled. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

  • Reactions involving superacids can be highly exothermic. Proper temperature control is crucial.

  • Quenching of superacids is a hazardous procedure. It should be done slowly and with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety guidelines.

References

Application Notes and Protocols for Polymerization Reactions Catalyzed by Fluorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of polymerization reactions catalyzed by fluorosulfonic acid (FSA), a powerful superacid initiator for cationic polymerization. This document details the applications, experimental protocols, and key data for the polymerization of various monomers, with a focus on methodologies relevant to materials science and drug development.

Introduction to this compound-Catalyzed Polymerization

This compound (HSO₃F) is one of the strongest commercially available Brønsted acids and is widely utilized as a catalyst and initiator in a variety of chemical reactions, including isomerization, alkylation, and, notably, cationic polymerization.[1] Its extreme acidity allows for the efficient initiation of polymerization of a wide range of monomers, including olefins, cyclic ethers, and epoxides. The resulting polymers find applications in advanced materials, coatings, and potentially in the synthesis of biocompatible polymers for drug delivery systems.[1][2]

The catalytic prowess of FSA lies in its ability to protonate or form carbocationic species from monomers, which then propagate the polymer chain. The properties of the resulting polymer, such as molecular weight and architecture, can be influenced by reaction conditions.[1]

Applications in Polymer Synthesis

This compound's catalytic capabilities are pivotal in tailoring polymers for specific applications.[1] It can act as both an initiator and a catalyst, influencing the molecular weight, architecture, and properties of the final polymer.[1] This is particularly valuable in material science for creating high-performance materials.[1]

Polymerization of Olefins

Cationic polymerization of olefins, such as isobutylene (B52900), using strong acids like FSA leads to the formation of polyolefins. These polymers are valued for their chemical inertness and versatile properties. While specific protocols using FSA are not extensively detailed in publicly available literature, the general principles of cationic polymerization apply. The process typically involves the generation of a carbocation from the olefin monomer by the proton from FSA, followed by rapid chain propagation.

Ring-Opening Polymerization of Cyclic Ethers

This compound is an effective catalyst for the ring-opening polymerization of cyclic ethers like tetrahydrofuran (B95107) (THF).[3] This process is crucial for the synthesis of polytetrahydrofuran (PTHF), also known as polytetramethylene glycol (PTMG), a key component in the production of polyurethanes, elastomers, and copolyesters. The polymerization is initiated by the protonation of the oxygen atom in the THF ring, followed by nucleophilic attack of another monomer molecule, leading to ring opening and chain growth.

Polymerization of Epoxides

FSA can be employed to initiate the cationic polymerization of epoxidized compounds, such as epoxidized soybean oil (ESO).[4] This process can yield a range of products from viscous oils to solid resins, depending on the reaction conditions.[4] The resulting polymers have potential applications in coatings, adhesives, and composites. The reaction proceeds through the protonation of the epoxide ring, followed by ring-opening and propagation.

Relevance to Drug Development

The use of fluorinated polymers in drug delivery is a growing field of interest. While direct protocols for synthesizing drug delivery polymers using FSA as a catalyst are not widespread in the literature, the unique properties of fluorinated polymers make them attractive candidates for such applications. Fluorination can enhance the thermal stability, chemical resistance, and biocompatibility of polymers. These properties are advantageous for creating stable and effective drug delivery systems. For instance, fluorinated polymers are being explored for the development of nanoparticles and micelles for targeted drug delivery. The synthesis of such specialized polymers could potentially be achieved through cationic polymerization initiated by strong acids like FSA.

Experimental Protocols

The following are generalized protocols based on available literature. Researchers should optimize these protocols for their specific monomers and desired polymer characteristics.

General Protocol for Cationic Polymerization of Olefins (e.g., Isobutylene)

This protocol is a general guideline for the cationic polymerization of isobutylene. Specific conditions should be determined based on desired polymer properties.

Materials:

  • Isobutylene (monomer)

  • This compound (initiator)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Quenching agent (e.g., methanol (B129727), ammonia)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Set up a reaction vessel (e.g., a three-necked flask) equipped with a stirrer, a thermometer, and an inlet for inert gas.

  • Dry all glassware thoroughly and assemble the apparatus under an inert atmosphere.

  • Add the anhydrous solvent to the reaction vessel and cool it to the desired reaction temperature (typically low temperatures, e.g., -80°C to 0°C, are used to control the reaction rate and minimize side reactions).

  • Introduce the isobutylene monomer into the cooled solvent.

  • Slowly add the calculated amount of this compound to the stirred monomer solution. The initiation is typically very fast.

  • Allow the polymerization to proceed for the desired time. Monitor the reaction temperature, as cationic polymerizations are often exothermic.

  • Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol or a solution of ammonia (B1221849) in methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight, polydispersity, and structure using techniques like Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

Experimental Workflow for Cationic Polymerization of Olefins

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization A Dry Glassware & Assemble under Inert Atmosphere B Add Anhydrous Solvent A->B C Cool Solvent to Desired Temperature B->C D Introduce Monomer C->D E Add this compound (Initiator) D->E F Polymerization Proceeds E->F G Terminate Reaction with Quenching Agent F->G H Precipitate Polymer in Non-solvent G->H I Filter and Wash Polymer H->I J Dry Polymer under Vacuum I->J K Analyze Polymer (GPC, NMR, FTIR) J->K

Caption: Workflow for the cationic polymerization of olefins.

Protocol for Ring-Opening Polymerization of Tetrahydrofuran (THF) using a Perthis compound Resin Catalyst

This protocol is adapted from a patented method and utilizes a solid acid catalyst, which can simplify catalyst removal.[3]

Materials:

  • Tetrahydrofuran (THF, monomer)

  • Acetic anhydride (B1165640) (promoter)

  • Perthis compound resin (e.g., Nafion™) (catalyst)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Pre-treat the perthis compound resin catalyst by drying it under vacuum at an elevated temperature to remove any adsorbed water.

  • Set up a reaction kettle equipped with a stirrer, a heating mantle, and an inlet for inert gas.

  • Charge the reaction kettle with the pre-treated perthis compound resin catalyst.

  • In a separate vessel, prepare a feed solution by mixing THF and acetic anhydride.

  • Preheat the feed solution to the desired reaction temperature.

  • Introduce the preheated feed solution into the reaction kettle containing the catalyst.

  • Maintain the reaction at the desired temperature and pressure under a nitrogen atmosphere.

  • Monitor the progress of the polymerization by taking samples periodically and analyzing for monomer conversion (e.g., by gas chromatography).

  • Once the desired conversion is reached, separate the polymer solution from the solid catalyst by filtration.

  • The catalyst can be recovered and potentially reused after appropriate regeneration.

  • Isolate the polytetrahydrofuran by removing the unreacted monomer and acetic anhydride, for example, by vacuum distillation.

  • Characterize the resulting polymer for its molecular weight and molecular weight distribution.

Logical Relationship in THF Polymerization

G Monomer Tetrahydrofuran (THF) Reaction Ring-Opening Polymerization Monomer->Reaction Promoter Acetic Anhydride Promoter->Reaction Catalyst Perthis compound Resin Catalyst->Reaction Product Polytetrahydrofuran (PTHF) Reaction->Product Byproduct Catalyst Recovery & Reuse Reaction->Byproduct

References

Application Notes and Protocols for Fluorosulfonic Acid as a Fluorinating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorosulfonic acid (HSO₃F) is a highly corrosive and powerful superacid, recognized for its utility in various chemical transformations.[1] While often employed as a potent catalyst and a key component in the formation of "Magic Acid," its role as a direct fluorinating agent is a critical, albeit specialized, application.[1][2] The incorporation of fluorine into molecules is a cornerstone of modern drug discovery, as it can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. These application notes provide an overview of the use of this compound as a fluorinating agent, with a focus on its applications, reaction mechanisms, and detailed experimental protocols.

Physicochemical Properties

This compound is a colorless, fuming liquid with a boiling point of 163 °C.[2] It is one of the strongest commercially available Brønsted acids. Extreme caution must be exercised when handling HSO₃F, as it reacts violently with water and is highly corrosive to metals and tissue.[2]

Applications in Fluorination

The primary application of this compound as a direct fluorinating agent lies in the preparation of inorganic fluorides and oxyfluorides. Its use in the direct fluorination of organic substrates is less common, where it often serves as a catalyst or a component of a superacid system.

Preparation of Inorganic Fluorides and Oxyfluorides

This compound is an effective reagent for the synthesis of volatile inorganic acid fluorides from their corresponding oxides or oxy acid salts.[3] This method is particularly useful for the laboratory-scale preparation of these compounds.

General Reaction Scheme:

Oxide/Oxyacid Salt + HSO₃F → Volatile Fluoride (B91410)/Oxyfluoride + H₂SO₄

Examples of Inorganic Fluorination Reactions:

ReactantProductReference
Boric Acid (H₃BO₃)Boron Trifluoride (BF₃)[3]
Silicon Dioxide (SiO₂)Silicon Tetrafluoride (SiF₄)[3]
Potassium Permanganate (KMnO₄)Permanganyl Fluoride (MnO₃F)[3]
Barium Selenate (BaSeO₄)Selenoyl Fluoride (SeO₂F₂)[3]
Potassium Perchlorate (KClO₄)Perchloryl Fluoride (ClO₃F)[3]

Experimental Protocol: Synthesis of Silicon Tetrafluoride (SiF₄)

Materials:

  • This compound (HSO₃F)

  • Silicon Dioxide (SiO₂, finely powdered and dried)

  • Glass reaction flask with a reflux condenser and a gas outlet

  • Gas washing bottle containing concentrated sulfuric acid

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The gas outlet from the reflux condenser should be connected to the gas washing bottle and then to the cold trap to collect the gaseous product.

  • Reaction: Place the dried silicon dioxide in the reaction flask. Slowly add an excess of this compound to the flask.

  • Heating: Gently heat the reaction mixture to initiate the reaction. The reaction can be monitored by observing the evolution of gaseous SiF₄.

  • Purification and Collection: The evolved SiF₄ gas is passed through the concentrated sulfuric acid wash bottle to remove any unreacted HSO₃F fumes and moisture. The purified SiF₄ is then condensed and collected in the cold trap.

  • Work-up: Once the reaction is complete, the apparatus should be carefully disassembled, and any residual HSO₃F should be neutralized with a suitable base (e.g., sodium carbonate) with extreme caution.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • This compound reacts violently with water. Ensure all glassware is dry.

  • Have an appropriate quenching agent (e.g., anhydrous sodium carbonate) and a spill kit readily available.

  • Silicon tetrafluoride is a toxic and corrosive gas.

Role in Organic Synthesis: Catalysis and Superacid Systems

In organic chemistry, this compound is more commonly used as a powerful acid catalyst for a variety of reactions, including isomerization, alkylation, and acylation.[1] Its extreme acidity allows for the protonation of even very weak bases, facilitating carbocation formation.

When combined with a strong Lewis acid, such as antimony pentafluoride (SbF₅), this compound forms "Magic Acid," a superacid capable of protonating alkanes.[1] While not a direct fluorination of the organic substrate, these superacid systems are critical in petrochemical and synthetic applications for isomerizing hydrocarbons, which can be precursors to fluorinated drug molecules.

Mechanism of Fluorination

The mechanism of fluorination using this compound, particularly for inorganic oxides, involves the protonation of the oxygen atom by the strong acid, followed by nucleophilic attack of the fluoride ion and elimination of sulfuric acid.

G M_O Metal Oxide (M-O) Protonated_MO Protonated Intermediate [M-OH]⁺ M_O->Protonated_MO + HSO₃F (Protonation) Fluorinated_Intermediate Fluorinated Intermediate [M-F-OH₂]⁺ Protonated_MO->Fluorinated_Intermediate + F⁻ (from HSO₃F) M_F Metal Fluoride (M-F) Fluorinated_Intermediate->M_F - H₂O H2SO4 Sulfuric Acid (H₂SO₄) Fluorinated_Intermediate->H2SO4 Formation

Conclusion

This compound is a valuable reagent in the arsenal (B13267) of chemists, particularly for the preparation of inorganic fluorides. While its direct application as a fluorinating agent in organic synthesis is limited, its role as a powerful catalyst and a component of superacid systems is of significant importance in the broader context of synthesizing complex molecules, including those relevant to drug discovery. Researchers and professionals must always be mindful of the hazardous nature of this compound and adhere to strict safety protocols. Further research may yet uncover more direct and selective applications of this compound in the synthesis of organofluorine compounds.

References

Application Notes and Protocols for Fluorosulfonic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorosulfonic acid (FSO₃H), a superacid, is a powerful catalytic reagent in organic synthesis, valued for its ability to promote reactions that are often sluggish or inefficient with conventional acid catalysts. Its exceptional protonating capability makes it a valuable tool in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The incorporation of fluorine-containing moieties into drug molecules is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. This compound serves as a key reagent in facilitating various chemical transformations to achieve these molecular designs.

This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical synthesis reactions, with a focus on intramolecular cyclization for the preparation of heterocyclic scaffolds.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a catalyst in several classes of reactions critical to pharmaceutical synthesis:

  • Friedel-Crafts Acylation and Alkylation: These reactions are fundamental for the formation of carbon-carbon bonds, enabling the synthesis of aryl ketones and alkylated aromatics which are common substructures in many pharmaceuticals.

  • Isomerization: The strong acidity of this compound can induce rearrangements of molecular structures to yield desired isomers.

  • Polymerization: It can be used to initiate the polymerization of certain monomers in the synthesis of drug delivery systems or medical devices.

  • Intramolecular Cyclization: This is a crucial application in the synthesis of heterocyclic compounds, which form the core of a vast number of drugs. This compound can efficiently catalyze the ring-closure of various precursors.

Featured Application: Intramolecular Cyclization in the Synthesis of Phenothiazine (B1677639) Derivatives

Phenothiazines are a class of heterocyclic compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis of the phenothiazine core often involves an intramolecular cyclization of a diarylamine precursor, a reaction that can be effectively catalyzed by this compound.

Experimental Protocol: Synthesis of a Phenothiazine Derivative via this compound-Catalyzed Cyclization

This protocol describes the synthesis of a trifluoromethylated phenothiazine derivative, a key intermediate in the development of various therapeutic agents.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Trifluoromethyldiphenylamine253.242.53 g0.01
Sulfur32.060.32 g0.01
Iodine (catalyst)253.810.025 g0.0001
This compound100.065.0 mL-

Procedure:

  • To a stirred mixture of 3-trifluoromethyldiphenylamine (2.53 g, 0.01 mol) and sulfur (0.32 g, 0.01 mol), add a catalytic amount of iodine (0.025 g, 0.0001 mol).

  • Carefully add this compound (5.0 mL) dropwise to the reaction mixture at room temperature. Caution: The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 120-130°C and maintain this temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated phenothiazine.

Quantitative Data Summary:

ParameterValue
Reaction Time3 hours
Reaction Temperature120-130°C
Yield75-85% (typical)

Visualizing the Workflow

Diagram of the Synthetic Workflow

SynthesisWorkflow reagents Mixing of Reactants (Diarylamine, Sulfur, Iodine) addition Dropwise Addition of FSO₃H reagents->addition Exothermic heating Heating (120-130°C, 3h) addition->heating Catalysis workup Reaction Work-up (Quenching, Neutralization) heating->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product (Phenothiazine Derivative) purification->product

Caption: Synthetic workflow for phenothiazine synthesis.

Safety Precautions

This compound is a highly corrosive and toxic substance. It reacts violently with water and can cause severe burns upon contact. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a potent catalyst for key transformations in pharmaceutical synthesis, particularly for the construction of heterocyclic scaffolds like phenothiazines. The provided protocol offers a detailed methodology for its application in a laboratory setting. Researchers and drug development professionals can leverage the power of this superacid to access complex molecular architectures and advance the discovery of new therapeutic agents. Careful handling and adherence to safety protocols are paramount when working with this reagent.

Application Notes and Protocols for the Safe Handling of Fluorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance for the safe handling of fluorosulfonic acid in a laboratory setting. It is not exhaustive and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for the specific product in use, as well as institutional and regulatory protocols. All personnel must receive substance-specific training before handling this compound.

Introduction and Physicochemical Properties

This compound (FSO₃H) is a superacid, significantly stronger than 100% sulfuric acid, and is utilized as a powerful catalyst, fluorinating agent, and reactant in various chemical syntheses.[1][2][3] It is a colorless to light-yellow fuming liquid with a pungent, irritating odor.[1][4] Its extreme corrosivity (B1173158) and violent reactivity, particularly with water, demand stringent safety protocols and handling procedures.[2][4][5]

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound.

PropertyValueReference
CAS Number 7789-21-1[1]
Molecular Formula FSO₃H[6]
Molecular Weight 100.07 g/mol
Appearance Colorless to light yellow fuming liquid[1]
Density ~1.73 g/mL at 25 °C[4][5]
Boiling Point ~163 - 165.5 °C[2][5]
Reactivity Reacts violently with water[1][5]
UN Number 1777[7][8]
Hazard Class 8 (Corrosive)[7]
Packing Group I (High Danger)[7][8]

Hazard Identification and Risk Assessment

This compound is highly hazardous due to its toxicity, corrosivity, and reactivity.

  • Acute Health Hazards: It causes severe, deep burns to the skin and eyes upon contact.[8][9] Inhalation of its fumes is harmful and can cause severe irritation of the respiratory tract, potentially leading to pulmonary edema, with symptoms that may be delayed.[8][9][10] Ingestion can cause severe burns to the mouth and gastrointestinal tract and can be damaging to health.[9]

  • Reactivity Hazards: It reacts violently with water, generating toxic and corrosive mists of hydrogen fluoride (B91410) (HF) and sulfuric acid.[1][4] It is incompatible with bases, alkalis, amines, and many organic compounds.[1][2] Contact with metals can produce flammable hydrogen gas.[1][5][8]

  • Environmental Hazards: The substance may be hazardous to aquatic organisms.[1][8] Spills must be prevented from entering drains and waterways.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound.

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton™). Always consult the glove manufacturer's selection guide for compatibility and breakthrough times. Inspect gloves for integrity before each use.[6]

  • Eye and Face Protection: Tightly fitting safety goggles and a full-face shield are required at all times.[5][6]

  • Body Protection: A chemical-resistant apron over a lab coat is a minimum requirement. For larger quantities or tasks with a higher risk of splashing, a complete chemical-resistant suit is necessary.[6][8] Closed-toe shoes made of a resistant material are mandatory.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood. For emergency situations or spills, a self-contained breathing apparatus (SCBA) is required.[7][8] Personnel must be fit-tested and trained in the use of respiratory protection.[10]

Engineering Controls

  • Ventilation: All handling of this compound must occur within a properly functioning chemical fume hood with a tested and certified face velocity.[6][10]

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[11]

  • First Aid: A first aid kit containing a 2.5% calcium gluconate gel for treating skin exposure to fluoride ions must be readily available and its expiry date checked regularly.[9][11]

Storage and Handling Protocols

Storage Protocol
  • Store this compound in its original, tightly sealed container.[9]

  • Keep in a cool, dry, and well-ventilated area, separate from incompatible materials such as bases, oxidizing agents, and water.[9][10] A recommended storage temperature is 2-8°C.[10][12]

  • Use secondary containment (e.g., a polyethylene (B3416737) tray) to contain potential leaks.

  • Store in an area designated for corrosive and toxic materials, away from foodstuffs.[9]

  • Containers may develop internal pressure; they should be opened carefully in a fume hood, pointing away from the user. Venting may be necessary.[9]

General Handling Protocol
  • Preparation: Before starting work, ensure the fume hood is operational, all required PPE is donned correctly, and the emergency shower, eyewash, and spill kit are accessible. Never work alone.[11]

  • Dispensing: Conduct all transfers and dispensing of the acid inside the fume hood. Use compatible equipment (e.g., Teflon®, polyethylene, or glass, though the acid can attack glass).[9]

  • Dilution/Reaction: CRITICAL: To avoid a violent exothermic reaction, always add this compound slowly to the diluent or reaction mixture. NEVER add water or other reagents to the acid.[8][9]

  • Post-Handling: Tightly seal the container immediately after use. Decontaminate any surfaces that may have been exposed.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][7]

Experimental Protocol: Catalytic Alkylation (Illustrative Example)

This protocol is a generic example to illustrate the integration of safety procedures. Researchers must adapt it to their specific chemical transformation.

  • Risk Assessment: Conduct a full risk assessment for all reactants, products, and byproducts.

  • Setup:

    • Assemble the reaction apparatus (e.g., three-neck flask with a condenser, dropping funnel, and nitrogen inlet) inside a chemical fume hood. Ensure all glassware is dry.

    • Place the reaction flask in a secondary container.

    • Charge the flask with the substrate and an appropriate inert solvent.

  • Reagent Addition:

    • Measure the required volume of this compound in a graduated cylinder made of a compatible material inside the fume hood.

    • Transfer the acid to the dropping funnel.

    • Slowly add the this compound dropwise to the stirred reaction mixture. Monitor the reaction temperature and control the addition rate to prevent an uncontrolled exotherm.

  • Reaction Monitoring: Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, GC).

  • Quenching:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • CRITICAL: Quench the reaction by slowly transferring the reaction mixture to a separate flask containing a stirred, cooled slurry of a weak base (e.g., sodium bicarbonate) or ice. NEVER add the quenching agent directly to the reaction flask containing the bulk acid.

  • Workup and Cleanup: Proceed with the standard aqueous workup. Decontaminate all glassware and equipment that came into contact with the acid before removing it from the fume hood.

  • Waste Disposal: Dispose of all waste streams (aqueous and organic) according to institutional and regulatory guidelines for corrosive and hazardous waste.

Spill and Emergency Procedures

Spill Management
  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area. Move upwind from the spill.[5][9]

  • Secure: Prevent entry into the area. If safe to do so, shut down ignition sources.

  • Report: Notify the institutional emergency response team and EH&S department.

  • Protect: Do not attempt to clean up a significant spill without appropriate training and PPE, including an SCBA.[8]

  • Contain & Absorb: For minor spills within a fume hood, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[8][9] DO NOT use combustible materials like sawdust.[8]

  • Neutralize (with caution): Neutralization should only be performed by trained personnel due to the highly exothermic reaction.

  • Collect: Using non-sparking tools, carefully collect the absorbed material into a clearly labeled, sealable plastic container for hazardous waste.[8][12]

  • Decontaminate: Clean the spill area thoroughly.

First Aid
  • Inhalation: Move the victim to fresh air immediately. Keep them warm and at rest in a half-upright position. Seek immediate medical attention. Symptoms can be delayed.[8][9]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. After flushing, massage 2.5% calcium gluconate gel into the skin. Seek immediate medical attention.[7][9]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate specialized medical attention (ophthalmologist).[7][8]

  • Ingestion: DO NOT induce vomiting. [8] Have the conscious victim rinse their mouth and drink one or two glasses of water. Seek immediate medical attention.[7]

Visual Workflow Diagrams

The following diagrams illustrate key safety workflows.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase start_node start_node process_node process_node decision_node decision_node critical_node critical_node end_node end_node a Risk Assessment b Verify Fume Hood & Emergency Equipment a->b c Don Full PPE (Gloves, Goggles, Face Shield, Coat) b->c d Transfer Acid Inside Fume Hood c->d e CRITICAL: ALWAYS Add Acid to Reagent NEVER Reagent to Acid d->e f Perform Reaction/ Dilution e->f g Quench Reaction Safely (Add mixture to quencher) f->g h Decontaminate Glassware & Work Area g->h i Segregate & Label Hazardous Waste h->i j Dispose of Waste via EH&S Protocols i->j G start_node start_node process_node process_node decision_node decision_node end_node end_node alert_node alert_node start Spill Occurs! a Alert others Evacuate immediate area start->a b Is the spill minor AND contained in a fume hood? a->b c Don additional PPE (if safe) b->c Yes g EVACUATE Call Emergency Response (e.g., 911 / EH&S) b->g No d Cover with dry, inert absorbent (e.g., sand, vermiculite) c->d e Collect waste in a sealed plastic container d->e f Decontaminate area & report incident e->f h Isolate area Prevent entry g->h i Await professional hazmat team h->i

References

Application Note: Purification of Fluorosulfonic Acid by Distillation for High-Purity Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fluorosulfonic acid (FSO₃H) is a superacid widely employed as a catalyst and reagent in chemical synthesis, particularly within the pharmaceutical and materials science sectors. Commercial grades of this compound may contain impurities such as sulfuric acid, hydrofluoric acid, and sulfuryl fluoride (B91410), which can interfere with sensitive reactions. Distillation is the preferred method for obtaining high-purity this compound. This document provides a detailed protocol for the purification of this compound by fractional distillation under atmospheric pressure, ensuring a high degree of purity suitable for demanding research and development applications.

Introduction

The catalytic activity and reactivity of this compound are highly dependent on its purity. For applications in drug development and materials science, where trace impurities can lead to undesirable side reactions, reduced yields, and compromised product integrity, the use of highly purified this compound is critical. Fractional distillation is an effective technique for removing both more volatile and less volatile impurities, yielding a product with significantly improved purity. This protocol outlines the necessary equipment, safety precautions, and procedural steps for the successful laboratory-scale purification of this compound.

Data Presentation

The efficiency of the distillation process can be evaluated by comparing the purity of the this compound before and after distillation. The following table provides representative data for such a purification process.

ParameterBefore DistillationAfter Distillation
Purity (Assay) ~98%>99.5%
Appearance Colorless to yellowColorless
Boiling Point Range 160-166 °C162-164 °C
Sulfate (SO₄²⁻) Content < 0.5%< 0.05%
Fluoride (F⁻) Content < 0.1%< 0.01%
Typical Yield N/A85-95%

Experimental Protocol

Materials and Apparatus
  • Reagents:

    • This compound (commercial grade, ~98%)

    • Dry nitrogen gas

  • Apparatus:

    • Heating mantle with a stirrer

    • Round-bottom flask (distillation flask)

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with a thermometer adapter

    • Condenser (Liebig or Allihn)

    • Receiving flask (round-bottom or Erlenmeyer)

    • Thermometer (-10 to 200 °C range)

    • Glass joints with PTFE sleeves or ground glass joints with appropriate grease

    • Inert gas inlet/outlet adapter

    • Cold trap (optional, but recommended)

    • All glassware must be oven-dried to be free of moisture.

Pre-Distillation Setup
  • Glassware Preparation: Thoroughly clean and oven-dry all glassware to remove any moisture. Assemble the distillation apparatus in a fume hood.

  • Apparatus Assembly:

    • Place the distillation flask in the heating mantle.

    • Connect the fractionating column to the distillation flask.

    • Attach the distillation head to the top of the fractionating column.

    • Insert the thermometer into the distillation head, ensuring the bulb is positioned correctly to measure the vapor temperature accurately.

    • Connect the condenser to the distillation head and the receiving flask.

    • Attach an inert gas inlet to the receiving flask or distillation head to maintain a dry atmosphere.

  • Inert Atmosphere: Purge the entire system with dry nitrogen gas for 10-15 minutes to remove air and moisture.

Distillation Procedure
  • Charging the Flask: Carefully charge the distillation flask with the commercial-grade this compound. Add a few boiling chips or a PTFE-coated magnetic stir bar.

  • Heating: Begin heating the distillation flask gently with the heating mantle. If using a stirrer, start stirring the liquid.

  • Fraction Collection:

    • Slowly increase the temperature. The first fraction to distill will likely be more volatile impurities. Discard this forerun.

    • As the temperature stabilizes at the boiling point of this compound (approximately 163 °C), collect the main fraction in a clean, dry receiving flask.

    • Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.

  • Termination: Stop the distillation when a significant temperature drop is observed, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Cooling and Storage: Allow the apparatus to cool down to room temperature under a nitrogen atmosphere. Transfer the purified this compound to a clean, dry, and properly labeled storage container with a tightly sealed cap.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., Viton® or butyl rubber).

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.

  • Handling: this compound is extremely corrosive and toxic. Avoid inhalation of fumes and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Water Reactive: this compound reacts violently with water, producing toxic and corrosive fumes of hydrogen fluoride and sulfuric acid. Ensure all equipment is scrupulously dry.

  • Spill Cleanup: In case of a spill, neutralize with a suitable agent like sodium bicarbonate or calcium carbonate and absorb with an inert material.

Waste Disposal

The residue from the distillation flask and any impure fractions should be considered hazardous waste. Neutralize carefully with a base (e.g., calcium hydroxide (B78521) slurry) under controlled conditions in a fume hood before disposing of it according to institutional and local regulations.

Mandatory Visualization

G Workflow for Purification of this compound by Distillation cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation prep1 Clean and Oven-Dry All Glassware prep2 Assemble Distillation Apparatus in Fume Hood prep1->prep2 prep3 Purge System with Dry Nitrogen prep2->prep3 dist1 Charge Distillation Flask with this compound prep3->dist1 Ready for Distillation dist2 Gentle Heating and Stirring dist1->dist2 dist3 Collect and Discard Forerun dist2->dist3 dist4 Collect Main Fraction at ~163 °C dist3->dist4 post3 Neutralize and Dispose of Residue dist3->post3 Waste dist5 Stop Distillation Before Dryness dist4->dist5 post1 Cool Apparatus Under Nitrogen dist4->post1 Pure Product Collected dist5->post1 post2 Transfer Purified Acid to Storage post1->post2 post2->post3

Application Notes and Protocols for the Preparation of "Magic Acid" from Fluorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magic acid (a registered trademark) is a superacid, a medium with an acidity greater than that of 100% sulfuric acid. It is most commonly a 1:1 molar mixture of fluorosulfonic acid (HSO₃F), a strong Brønsted acid, and antimony pentafluoride (SbF₅), a powerful Lewis acid.[1][2] Developed by George A. Olah and his team in the 1960s, this remarkable reagent is renowned for its ability to protonate even the weakest of bases, including saturated hydrocarbons, leading to the formation and stabilization of carbocations.[2][3] This property has made Magic acid an invaluable tool in physical organic chemistry for studying reactive intermediates and in synthetic chemistry for catalyzing a variety of transformations, including isomerization, alkylation, and cyclization reactions that are pivotal in the synthesis of complex organic molecules and pharmaceutical compounds.[4][5]

These application notes provide detailed protocols for the preparation of Magic acid, its key applications with a focus on carbocation generation and alkane isomerization, and essential safety information.

Data Presentation

Physical and Spectroscopic Data
PropertyValueReference(s)
Composition Equimolar mixture of this compound (HSO₃F) and Antimony pentafluoride (SbF₅)[1][2]
Hammett Acidity (H₀) -23[3]
Appearance Colorless, fuming, viscous liquid
¹³C NMR of tert-butyl cation in Magic acid
Quaternary Carbon (C+)~335 ppm
Primary Carbons (CH₃)~48 ppm

Experimental Protocols

Protocol 1: Preparation of Magic Acid (1:1 Molar Ratio)

Objective: To safely prepare a 1:1 molar mixture of this compound and antimony pentafluoride.

Materials:

  • This compound (HSO₃F), freshly distilled

  • Antimony pentafluoride (SbF₅), freshly distilled

  • Dry Teflon-FEP or PFA reaction vessel with a magnetic stir bar

  • Dry gas inlet (for argon or nitrogen)

  • Teflon dropping funnel

  • Cooling bath (ice-salt or dry ice-acetone)

  • Personal Protective Equipment (PPE): face shield, acid-resistant gloves (e.g., butyl rubber), chemical-resistant apron, and a properly functioning fume hood are mandatory.

Procedure:

  • Inert Atmosphere: Assemble the reaction apparatus in a fume hood and ensure it is completely dry. Purge the system with a slow stream of dry argon or nitrogen gas for at least 30 minutes to exclude moisture.

  • Cooling: Place the Teflon reaction vessel in the cooling bath and maintain a temperature of -78 °C (dry ice-acetone bath is recommended).

  • Initial Reagent: Carefully transfer a pre-weighed amount of this compound into the cooled reaction vessel under the inert atmosphere.

  • Slow Addition: Slowly add an equimolar amount of antimony pentafluoride to the stirred this compound from the dropping funnel. The addition should be dropwise to control the highly exothermic reaction.

  • Temperature Control: Continuously monitor the temperature of the reaction mixture and adjust the addition rate to maintain it below -60 °C.

  • Stirring: After the addition is complete, continue to stir the mixture at low temperature for an additional 30 minutes to ensure homogeneity.

  • Storage: The prepared Magic acid should be stored in a tightly sealed Teflon container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials.

Safety Precautions:

  • Both this compound and antimony pentafluoride are extremely corrosive and toxic. Handle with extreme care in a certified fume hood.

  • The reaction is highly exothermic and can lead to a dangerous increase in pressure if the addition is too fast or the cooling is insufficient.

  • Magic acid reacts violently with water. Ensure all glassware and reagents are scrupulously dry.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.

Protocol 2: Generation and NMR Observation of the tert-Butyl Cation

Objective: To generate the stable tert-butyl carbocation from tert-butanol (B103910) and observe it by ¹³C NMR spectroscopy.

Materials:

  • Magic acid (prepared as in Protocol 1)

  • tert-Butanol

  • Sulfuryl chloride fluoride (B91410) (SO₂ClF) or sulfur dioxide (SO₂) as a solvent

  • NMR tube (Teflon-lined or a special thick-walled glass tube, use with extreme caution)

  • Low-temperature NMR spectrometer

Procedure:

  • Solvent Preparation: In a dry, inert atmosphere, condense sulfuryl chloride fluoride or sulfur dioxide into the NMR tube at low temperature (-78 °C).

  • Magic Acid Addition: Carefully add a small amount of Magic acid to the condensed solvent in the NMR tube.

  • Precursor Addition: While maintaining the low temperature, add a few drops of tert-butanol to the superacid solution.

  • Mixing: Gently agitate the NMR tube to ensure mixing. The solution should be homogeneous.

  • NMR Analysis: Quickly transfer the sealed NMR tube to the pre-cooled NMR spectrometer and acquire the ¹³C NMR spectrum at a low temperature (e.g., -60 °C).

  • Data Interpretation: The resulting spectrum should show two distinct peaks corresponding to the tert-butyl cation: one at approximately 335 ppm for the positively charged quaternary carbon and another at around 48 ppm for the three equivalent methyl carbons.

Visualizations

Preparation of Magic Acid

G cluster_0 Preparation of Magic Acid (1:1 Molar Ratio) HSO3F This compound (HSO₃F) Mixing Slow, Dropwise Addition in Teflon Vessel at -78 °C under Inert Atmosphere HSO3F->Mixing SbF5 Antimony Pentafluoride (SbF₅) SbF5->Mixing MagicAcid Magic Acid (HSO₃F·SbF₅) Mixing->MagicAcid

Caption: Workflow for the preparation of Magic acid.

Isomerization of n-Pentane to Isopentane

G cluster_1 Mechanism of n-Pentane Isomerization nPentane n-Pentane Protonation Protonation by Magic Acid (H⁺) nPentane->Protonation PentylCation Secondary Pentyl Carbocation Protonation->PentylCation HydrideShift 1,2-Hydride Shift PentylCation->HydrideShift TertiaryPentylCation Tertiary Pentyl Carbocation HydrideShift->TertiaryPentylCation MethylShift Rearrangement via Protonated Cyclopropane Intermediate TertiaryPentylCation->MethylShift IsobutylCation Isobutyl Cation + CH₄ (Cracking side-reaction) TertiaryPentylCation->IsobutylCation Cracking IsopentylCation Isopentyl Carbocation MethylShift->IsopentylCation Deprotonation Deprotonation IsopentylCation->Deprotonation Isopentane Isopentane Deprotonation->Isopentane

Caption: Simplified mechanism of n-pentane isomerization.

Experimental Workflow for Carbocation Analysis

G cluster_2 Workflow for NMR Analysis of Carbocations Start Start PrepSolvent Prepare Solvent (SO₂ClF) in NMR Tube at -78 °C Start->PrepSolvent AddMA Add Magic Acid PrepSolvent->AddMA AddPrecursor Add Carbocation Precursor (e.g., tert-Butanol) AddMA->AddPrecursor AcquireNMR Acquire Low-Temperature NMR Spectrum AddPrecursor->AcquireNMR AnalyzeData Analyze ¹³C NMR Data (Identify Carbocation Signals) AcquireNMR->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for NMR studies.

Applications in Drug Development and Complex Synthesis

While direct applications of Magic acid in the final steps of pharmaceutical manufacturing are rare due to its hazardous nature, its principles and catalytic properties have been instrumental in developing synthetic routes for complex molecules. Superacid-catalyzed reactions are particularly useful for constructing complex carbocyclic frameworks.

A notable example of a related superacid-catalyzed reaction is in the synthesis of precursors to the antimalarial drug artemisinin (B1665778) . The synthesis of artemisinin and its derivatives often involves complex rearrangements of terpene-derived precursors. Acid-catalyzed cyclizations and rearrangements are key steps in forming the intricate polycyclic core of these molecules.[6][7] For instance, the acid-catalyzed rearrangement of dihydroartemisinic acid hydroperoxide to form the characteristic endoperoxide bridge of artemisinin is a critical transformation that mirrors the types of reactions facilitated by superacids.[7] Although milder acids are often employed in the final steps for scalability and safety, the initial discovery and mechanistic understanding of such rearrangements were greatly influenced by studies in superacid media.

The ability of Magic acid to effect clean carbocation-mediated cyclizations and isomerizations at low temperatures provides a powerful tool for synthetic chemists to explore novel pathways to complex drug scaffolds that would be inaccessible using conventional acid catalysis.

Conclusion

Magic acid, prepared from this compound and antimony pentafluoride, is a powerful superacid with significant applications in the study of reactive intermediates and as a catalyst for challenging organic transformations. The protocols and data provided herein offer a guide for its safe preparation and use in a research setting. Its utility in promoting carbocation formation and rearrangement has not only advanced our fundamental understanding of chemical reactivity but also inspired synthetic strategies for complex molecules of medicinal importance. Researchers and drug development professionals should handle this reagent with the utmost care, adhering to strict safety protocols, to harness its unique chemical properties for scientific discovery and innovation.

References

Application Notes and Protocols: Hydrofluorination of Olefins with Fluorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Hydrofluorination of olefins represents one of the most direct and atom-economical methods for the synthesis of alkyl fluorides. This document provides detailed application notes and protocols for the hydrofluorination of olefins utilizing fluorosulfonic acid (HSO₃F), a highly corrosive and strong acid, often in the context of a superacid system.[1] Given the extreme reactivity of this compound, these protocols are intended for experienced researchers in a well-equipped laboratory setting with appropriate safety measures in place.

While direct hydrofluorination using this compound as the sole reagent is not the most common method, its powerful protonating ability can be harnessed to catalyze the addition of a fluoride (B91410) donor across a carbon-carbon double bond. The protocols outlined below are based on the principle of superacid-catalyzed electrophilic addition to olefins.

Reaction Principle and Mechanism

The hydrofluorination of an olefin in the presence of this compound is proposed to proceed through a carbocationic intermediate. This compound, being a superacid, readily protonates the double bond of the olefin to form a stable carbocation. This is followed by the nucleophilic attack of a fluoride ion to yield the final alkyl fluoride product. The fluoride source can be from an added fluoride salt or from a co-reagent like hydrogen fluoride (HF).

The general mechanism can be visualized as follows:

  • Protonation of the Olefin: The strong acidic proton from this compound protonates the olefin, following Markovnikov's rule to form the more stable carbocation.

  • Nucleophilic Attack by Fluoride: A fluoride ion (F⁻) from a suitable source then acts as a nucleophile, attacking the carbocation to form the C-F bond.

Experimental Protocols

General Safety Precautions
  • Extreme Hazard: this compound is extremely corrosive and toxic. All manipulations must be carried out in a certified fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Quenching: Reactions should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred slurry of a weak base like sodium bicarbonate or calcium carbonate.

Protocol 1: General Procedure for the Hydrofluorination of an Alkene using this compound as a Catalyst

This protocol describes a general method for the hydrofluorination of a non-activated alkene using this compound as a catalyst and a fluoride source.

Materials:

  • Alkene (1.0 eq)

  • This compound (0.1 - 0.5 eq)

  • Anhydrous Hydrogen Fluoride (HF) source (e.g., Pyridine-HF, Et₃N·3HF) or a fluoride salt (e.g., tetrabutylammonium (B224687) fluoride - TBAF) (1.2 - 2.0 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Stir bar

  • Round-bottom flask

  • Septa

  • Syringes

Procedure:

  • To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.

  • Slowly add the fluoride source (1.2 - 2.0 eq) to the stirred solution.

  • In a separate, dry plastic syringe, carefully draw up the required amount of this compound (0.1 - 0.5 eq).

  • Slowly add the this compound dropwise to the reaction mixture over a period of 10-30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at the chosen temperature for the required time (monitor by TLC or GC-MS). Reaction times can vary from 30 minutes to several hours depending on the substrate.

  • Upon completion, slowly and carefully quench the reaction by transferring the mixture via cannula to a vigorously stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.

  • Allow the mixture to warm to room temperature and continue stirring until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.

Data Presentation

Table 1: Representative Examples of Hydrofluorination of Olefins

As specific literature data for a broad range of olefins with this compound is limited, the following table presents generalized outcomes based on the expected reactivity and regioselectivity. Yields are hypothetical and would need to be determined experimentally.

EntryOlefin SubstrateProductExpected RegioselectivityExpected Yield Range (%)
1Styrene1-Fluoro-1-phenylethaneMarkovnikov60-80
21-Octene2-FluorooctaneMarkovnikov50-70
3CyclohexeneFluorocyclohexaneN/A70-90
4α-Methylstyrene2-Fluoro-2-phenylpropaneMarkovnikov75-95

Mandatory Visualizations

Diagram 1: Proposed Catalytic Cycle for Hydrofluorination

G cluster_0 Catalytic Cycle Olefin Olefin (R-CH=CH₂) Carbocation Carbocation Intermediate (R-C⁺H-CH₃) Olefin->Carbocation Protonation HSO3F This compound (HSO₃F) HSO3F->Carbocation Regen_HSO3F Regenerated HSO₃F Product Alkyl Fluoride (R-CHF-CH₃) Carbocation->Product Nucleophilic Attack Fluoride Fluoride Source (F⁻) Fluoride->Product

Caption: Proposed catalytic cycle for the hydrofluorination of an olefin.

Diagram 2: Experimental Workflow

G Start Start: Alkene, Solvent, Fluoride Source Cooling Cool to -78 to 0 °C Start->Cooling Addition Slow Addition of This compound Cooling->Addition Reaction Stir and Monitor (TLC/GC-MS) Addition->Reaction Quench Quench with Sat. NaHCO₃ (aq) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Final Product: Alkyl Fluoride Purification->Product

Caption: A typical experimental workflow for olefin hydrofluorination.

Concluding Remarks

The use of this compound in the hydrofluorination of olefins offers a potent method for the synthesis of alkyl fluorides, particularly for substrates that are resistant to weaker acids. The extreme reactivity necessitates careful handling and adherence to strict safety protocols. The procedures outlined in this document provide a foundational methodology that can be optimized for specific substrates and research objectives. Further investigation into the substrate scope and reaction conditions is encouraged to fully explore the synthetic potential of this powerful reagent in fluorination chemistry.

References

Troubleshooting & Optimization

Managing the violent reaction of fluorosulfonic acid with water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for managing fluorosulfonic acid, with a specific focus on its highly reactive and hazardous nature when in contact with water. This resource is intended for researchers, scientists, and drug development professionals working with this powerful superacid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a "superacid"?

A1: this compound (HSO₃F) is a colorless, fuming liquid and one of the strongest commercially available Brønsted acids.[1] Its acidity is significantly greater than 100% sulfuric acid, placing it in the category of "superacids."[1] This extreme acidity is due to the electron-withdrawing effect of the fluorine atom, which stabilizes the conjugate base.

Q2: What happens when this compound comes into contact with water?

A2: The reaction of this compound with water is extremely violent and highly exothermic.[2] It hydrolyzes to produce hydrogen fluoride (B91410) (HF) and sulfuric acid (H₂SO₄), both of which are highly corrosive and toxic.[2][3] The reaction generates a significant amount of heat, which can cause the water to boil explosively, spattering the corrosive mixture.[4] The addition of water to this compound is considered even more violent than the addition of water to concentrated sulfuric acid.[2]

Q3: What are the primary hazards associated with this compound?

A3: The primary hazards include:

  • Extreme Corrosivity: It causes severe, painful burns upon contact with skin and eyes.[2]

  • Toxicity: Inhalation of its fumes can severely irritate the respiratory tract.[3] The hydrolysis products, hydrogen fluoride and sulfuric acid, are also highly toxic.

  • Violent Reactivity: It reacts violently with water and many organic compounds.[2][4] It also reacts with bases in a highly exothermic manner.

  • Gas Evolution: Contact with metals can produce flammable hydrogen gas.[2]

Q4: What immediate actions should be taken in case of skin or eye contact?

A4: In case of contact, immediate and thorough flushing with copious amounts of water for at least 15 minutes is critical.[4] All contaminated clothing must be removed. Seek immediate medical attention. For skin exposure, after initial water flushing, application of a calcium gluconate gel may be necessary to neutralize absorbed fluoride ions.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Action
Sudden temperature increase and fuming during a reaction. Uncontrolled reaction with a protic solvent or moisture.1. Immediately cool the reaction vessel using an ice bath. 2. Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon). 3. If the reaction is uncontrollable, evacuate the area and follow emergency procedures.
Corrosion or degradation of experimental apparatus. Use of incompatible materials.1. Cease the experiment immediately. 2. Use apparatus made of compatible materials such as specific plastics (e.g., PTFE) or glass, although it may be attacked in the presence of moisture.[5] 3. Regularly inspect all equipment for any signs of degradation.
Spillage of this compound. Mishandling or equipment failure.1. Evacuate the immediate area. 2. Wear appropriate Personal Protective Equipment (PPE), including a full-face respirator, acid-resistant suit, and gloves. 3. Contain the spill using an inert absorbent material like sand or vermiculite. Do NOT use combustible materials like sawdust.[4] 4. Slowly and carefully neutralize the spill with a suitable agent such as sodium carbonate or calcium hydroxide.[6]

Data Presentation

Physical and Chemical Properties
PropertyValue
Chemical Formula HSO₃F
Molar Mass 100.07 g/mol
Appearance Colorless, fuming liquid
Density 1.726 g/cm³ at 25 °C[2]
Boiling Point 165.5 °C[2]
Melting Point -87.3 °C[2]
Personal Protective Equipment (PPE)
SituationRequired PPE
Routine Handling (in a fume hood) - Chemical-resistant gloves (e.g., butyl rubber) - Chemical splash goggles and a face shield - Acid-resistant lab coat or apron
Dilution or Neutralization - Heavy-duty chemical-resistant gloves - Full-face respirator with an acid gas cartridge - Chemical-resistant suit or coveralls
Spill Cleanup - Self-contained breathing apparatus (SCBA) - Fully encapsulating chemical-resistant suit - Chemical-resistant boots and gloves

Experimental Protocols

Protocol for the Safe Dilution of this compound

Warning: This procedure must be performed in a certified chemical fume hood.

  • Preparation: Don all required PPE, including a face shield, acid-resistant gloves, and an apron. Ensure an emergency shower and eyewash station are accessible. Prepare a cooling bath (e.g., ice-water) and have a neutralizing agent (e.g., sodium carbonate) readily available.

  • Cooling: Place the receiving flask containing the dilution solvent (e.g., a suitable inert solvent) in the cooling bath and allow it to cool to 0-5 °C.

  • Slow Addition: Using a pressure-equalizing dropping funnel, add the this compound dropwise to the cooled, stirred solvent. NEVER add the solvent to the acid.

  • Temperature Monitoring: Continuously monitor the temperature of the mixture. If the temperature rises significantly, pause the addition and allow the mixture to cool.

  • Completion and Storage: Once the addition is complete, allow the diluted solution to slowly warm to room temperature while still stirring. Store the solution in a properly labeled, compatible container.

Protocol for Neutralization of this compound Waste

Warning: This procedure generates significant heat and should be performed in a fume hood with extreme caution.

  • Preparation: Wear appropriate PPE. In a large, suitable container (e.g., a heavy-walled beaker or a specialized reaction vessel), place a large volume of ice and water.

  • Dilution (Optional but Recommended): If dealing with a concentrated waste stream, it is advisable to first perform a dilution as described in the protocol above.

  • Slow Addition to Base: Prepare a dilute basic solution (e.g., 5-10% sodium carbonate or calcium hydroxide) in a separate, large container, preferably in an ice bath.

  • Neutralization: Slowly and with constant stirring, add the acidic waste to the basic solution.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the acid until the pH is in the neutral range (6-8).

  • Disposal: Once neutralized, the resulting solution can be disposed of in accordance with local regulations.

Visualizations

Safe_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_completion Completion PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Emergency Ensure Emergency Access FumeHood->Emergency CoolSolvent Cool Solvent in Ice Bath Emergency->CoolSolvent AddAcid Slowly Add Acid to Solvent CoolSolvent->AddAcid Dropwise MonitorTemp Monitor Temperature AddAcid->MonitorTemp Continuously MonitorTemp->AddAcid Pause if Temp Rises WarmUp Slowly Warm to Room Temp MonitorTemp->WarmUp Store Store in Labeled Container WarmUp->Store

Caption: Workflow for the safe dilution of this compound.

Emergency_Spill_Response Spill This compound Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small & Controllable Assess->SmallSpill Yes LargeSpill Large or Uncontrollable Assess->LargeSpill No DonPPE Don Full PPE (Respirator, Suit, etc.) SmallSpill->DonPPE CallHelp Call Emergency Services LargeSpill->CallHelp Contain Contain Spill with Inert Absorbent DonPPE->Contain Neutralize Slowly Neutralize with Base Contain->Neutralize Cleanup Collect Residue for Disposal Neutralize->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate

Caption: Logical flow for responding to a this compound spill.

References

Technical Support Center: Handling Fluorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and prevention of corrosion when working with fluorosulfonic acid (FSA).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly corrosive and toxic superacid.[1] Key hazards include:

  • Extreme Corrosivity: It is corrosive to most metals, glass, and other siliceous materials.[2][3] Contact with skin and eyes causes severe, painful burns.[4][5][6]

  • Violent Reaction with Water: It reacts violently with water, producing toxic and corrosive mists of hydrogen fluoride (B91410) (HF) and sulfuric acid.[4][5][7]

  • Inhalation Hazard: Inhalation of its fumes can cause severe irritation of the nose, throat, and respiratory tract, potentially leading to pulmonary edema.[2][4][5]

  • Reactivity: It reacts exothermically with bases and can release flammable hydrogen gas upon contact with many metals.[5][7]

Q2: What materials are recommended for handling and storing this compound?

A2: Due to its high corrosivity, material selection is critical.

  • Metals: Standard stainless steels are generally not recommended. High-performance alloys such as Hastelloy C-276 and Monel 400 offer superior corrosion resistance.[8]

  • Plastics/Polymers: Fluoropolymers are the preferred choice for linings and components. Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy (PFA) exhibit excellent chemical resistance to strong acids like this compound.[3][9][10][11]

  • Glass: Avoid using glass containers for storing this compound, as it can corrode the glass and produce toxic silicon tetrafluoride (SiF4) gas.[1][3]

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: A comprehensive PPE setup is mandatory:

  • Eye and Face Protection: A full face shield in combination with chemical safety goggles is essential.[12]

  • Hand Protection: Use gloves specifically rated for handling highly corrosive acids. Thicker (10-20 mil) Viton® or nitrile rubber gloves are recommended.[1] Thin disposable gloves offer minimal protection and should be avoided for direct handling.

  • Body Protection: Wear a chemical-resistant apron or a full protective suit.[2][12] Ensure all skin is covered.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. For spill response or situations with potential for high vapor concentrations, a self-contained breathing apparatus (SCBA) is necessary.[12][13]

Q4: What is the proper procedure for diluting this compound?

A4: ALWAYS add the acid slowly to the diluent (e.g., water) in small increments, NEVER the other way around. [2] This procedure helps to dissipate the heat generated from the exothermic reaction and prevents violent splashing. The dilution should be performed in a suitable container made of a resistant material and within a fume hood.

Q5: What should I do in case of a spill?

A5: Immediate and appropriate action is crucial:

  • Evacuate: Clear the immediate area of all personnel.[1]

  • Ventilate: Ensure the area is well-ventilated, typically by using a fume hood.

  • Contain: Use an inert absorbent material like dry sand, earth, or vermiculite (B1170534) to contain the spill.[2] DO NOT use combustible materials like sawdust.

  • Neutralize: Cautiously neutralize the contained spill with a suitable agent like soda ash or lime.

  • Cleanup: Collect the neutralized residue using non-sparking tools and place it in a properly labeled, sealed container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area and contact emergency response personnel immediately. [2]

Q6: What are the first aid procedures for this compound exposure?

A6: All exposures require immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[2] After flushing, apply a 2.5% calcium gluconate gel to the affected area.[2]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

  • Ingestion: DO NOT induce vomiting. If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Visible corrosion or etching on equipment (metal or glass) Improper material selection.Immediately and safely transfer the acid to a compatible container (e.g., PFA or a suitable alloy). Review material compatibility data and replace the corroded equipment with a resistant alternative.
Fuming or bubbling upon contact with surfaces Reaction with incompatible materials (e.g., moisture, bases, certain metals).Ensure all equipment is clean and dry before use. Verify the compatibility of all materials that will come into contact with the acid.
Discoloration of the acid Contamination from corroded equipment or reaction with impurities.Stop the experiment. Safely dispose of the contaminated acid. Inspect equipment for signs of corrosion and clean or replace as necessary.
Unexpectedly rapid reaction or temperature increase Contamination, improper mixing, or reaction with an incompatible substance.If safe to do so, cool the reaction vessel externally. Be prepared for a potential pressure buildup. If the reaction becomes uncontrollable, evacuate the area and follow emergency procedures.

Quantitative Data on Material Compatibility

Quantitative corrosion rate data for this compound is not widely available in published literature. However, data for highly corrosive acids like sulfuric acid and hydrochloric acid can provide a useful reference for material selection.

Table 1: Corrosion Rate of Metals in Sulfuric Acid

MaterialConcentration (%)Temperature (°C)Corrosion Rate (mm/year)
Hastelloy C-2760.5 M (approx. 4.8%)Room Temp0.39
Stainless Steel 31695%70> 0.1
ZERON 10095%70< 0.1 (after initial period)
Saramet 23>90%110Decreases with increasing concentration

Note: Data for Hastelloy C-276 is from a study using 0.5 M sulfuric acid.[6] Data for stainless steels is from studies in concentrated sulfuric acid.[9][14]

Table 2: General Chemical Resistance of Fluoropolymers

MaterialChemical Resistance to Strong AcidsTemperature Range
PTFE Excellent-268°C to 260°C
PFA Excellent-200°C to 260°C

Note: PTFE and PFA are generally considered inert to strong acids within their operational temperature ranges.[10][11][15]

Experimental Protocols

Protocol: Immersion Corrosion Testing (Based on ASTM G31)

This protocol outlines a standardized method for determining the corrosion rate of a material when immersed in a corrosive liquid.

1. Specimen Preparation:

  • Obtain representative samples (coupons) of the material to be tested.

  • Measure the surface area of each coupon accurately.

  • Clean the coupons to remove any surface contaminants (e.g., degrease with a non-corrosive solvent).

  • Weigh each coupon to the nearest 0.1 mg.

2. Test Setup:

  • Use a container made of a material that is inert to this compound (e.g., a PFA vessel).

  • The volume of the acid should be sufficient to avoid significant changes in concentration during the test. A general guideline is 20 mL of solution per square centimeter of specimen surface area.

  • Suspend the coupons in the acid using a non-metallic holder (e.g., PTFE string or a PFA rack). Ensure the coupons are fully immersed and not in contact with each other or the container walls.

  • Conduct the test in a controlled environment, such as a fume hood with temperature control.

3. Test Procedure:

  • Immerse the prepared coupons in the this compound.

  • Maintain the desired temperature and duration for the test. Test durations can range from hours to weeks, depending on the expected corrosion rate.

  • After the exposure period, carefully remove the coupons from the acid.

4. Post-Test Cleaning and Evaluation:

  • Clean the coupons to remove any corrosion products using a method that does not remove a significant amount of the base metal.

  • Rinse the cleaned coupons with deionized water and dry them thoroughly.

  • Weigh the cleaned and dried coupons to the nearest 0.1 mg.

  • Calculate the mass loss.

  • Calculate the corrosion rate using the following formula: Corrosion Rate (mm/year) = (K × W) / (A × T × D) Where:

    • K = a constant (8.76 × 10^4 for mm/year)

    • W = mass loss in grams

    • A = surface area in cm²

    • T = exposure time in hours

    • D = density of the material in g/cm³

5. Reporting:

  • Document all test parameters, including material specification, coupon preparation methods, acid concentration and temperature, test duration, and calculated corrosion rates.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_specimen Prepare Material Coupons clean_specimen Clean & Weigh Coupons prep_specimen->clean_specimen immerse Immerse Coupons in Acid clean_specimen->immerse prep_solution Prepare this compound Solution prep_solution->immerse control_env Control Temperature & Duration immerse->control_env remove_clean Remove & Clean Coupons control_env->remove_clean reweigh Reweigh Coupons remove_clean->reweigh calculate Calculate Corrosion Rate reweigh->calculate report Report Results calculate->report

Caption: Workflow for Immersion Corrosion Testing.

Material_Selection cluster_material_type Material Type cluster_metal_choice Metal Selection cluster_plastic_choice Polymer Selection start Start: Need to handle This compound is_metal Is a metal required for structural integrity? start->is_metal is_plastic Can a polymer be used? is_metal->is_plastic No use_hastelloy Use High-Performance Alloy (e.g., Hastelloy C-276) is_metal->use_hastelloy Yes use_fluoropolymer Use Fluoropolymer (PTFE, PFA) is_plastic->use_fluoropolymer avoid_ss Avoid Standard Stainless Steel & Glass use_hastelloy->avoid_ss end Material Selected avoid_ss->end use_fluoropolymer->end

Caption: Decision Pathway for Material Selection.

References

Technical Support Center: Decontamination of Fluorosulfonic Acid Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely handling and decontaminating fluorosulfonic acid (FSA) spills. Adherence to these procedures is critical to mitigate the significant hazards associated with this highly corrosive substance.

Troubleshooting Guides

This section addresses specific issues that may arise during the decontamination of a this compound spill.

Issue Possible Cause Solution
Violent reaction, fuming, and splattering during neutralization. Direct application of water or a water-based neutralizing solution. This compound reacts violently with water, producing toxic hydrogen fluoride (B91410) (HF) and sulfuric acid mist.[1][2]NEVER use water directly on a this compound spill. [3][4] Use a dry, inert absorbent material like sand, dry earth, or vermiculite (B1170534) to first contain and absorb the spill.[1][3] Then, slowly and carefully apply a dry neutralizing agent.
Neutralizing agent is not effectively neutralizing the acid (e.g., pH remains low). Insufficient amount of neutralizing agent. Incomplete mixing of the neutralizer with the spilled acid.Gradually add more of the neutralizing agent, mixing thoroughly with a non-reactive tool (e.g., plastic scoop) from the outside of the spill inward.[5] Test the pH of the mixture periodically with pH paper until it is in the neutral range (pH 6-8).
Visible fumes are still being emitted after initial containment. The spill has not been fully absorbed or neutralized. The reaction is ongoing.Continue to apply dry absorbent and neutralizing agents until all visible fuming has ceased. Ensure adequate ventilation, preferably within a fume hood, to safely disperse any remaining vapors.[6]
Corrosion or damage to equipment or surfaces after cleanup. Incomplete decontamination. The corrosive nature of this compound and its byproducts (HF and sulfuric acid) can cause significant damage.After removing the neutralized residue, the affected area should be thoroughly decontaminated. Wash the area with a soap and water solution, followed by a rinse with clean water.[6][7][8] For equipment, follow a thorough decontamination protocol.[9]
Skin or eye contact with the acid. Inadequate or improper use of Personal Protective Equipment (PPE). Accidental splashing during the spill or cleanup.Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5][10] For skin contact, after initial flushing, a calcium gluconate gel may be applied.[11][12] Seek immediate medical attention for any exposure.[3][4][10]

Frequently Asked Questions (FAQs)

Q1: What are the immediate first steps to take after a this compound spill?

A1: The immediate priorities are to ensure personnel safety and contain the spill.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]

  • Alert: Notify others in the vicinity and your designated safety officer.[7]

  • Ventilate: If the spill is in a laboratory, ensure it is contained within a fume hood with the sash lowered.[6]

  • PPE: Before attempting any cleanup, don the appropriate Personal Protective Equipment (PPE).[5][10]

  • Contain: Use a dry, inert absorbent material like sand or vermiculite to create a dike around the spill to prevent it from spreading.[3]

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling a this compound spill?

A2: Due to the extreme corrosivity (B1173158) and toxicity of this compound and its vapor, comprehensive PPE is mandatory. This includes:

  • Respiratory Protection: A full-face respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is essential to protect against toxic fumes.[3][4]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[4]

  • Hand Protection: Use gloves specifically resistant to strong acids, such as those made of Viton or thick nitrile.[10] It is advisable to double-glove.

  • Body Protection: A chemical-resistant apron or a full-body chemical suit is necessary to protect against skin contact.[3][10]

  • Foot Protection: Chemical-resistant boots should be worn.

Q3: What are the recommended neutralizing agents for a this compound spill?

A3: It is crucial to use a dry neutralizing agent to avoid a violent reaction with water. Recommended agents include:

  • Sodium Bicarbonate (NaHCO₃): A common and effective neutralizing agent for acid spills.[12]

  • Calcium Carbonate (CaCO₃) or Lime (CaO): Also effective for neutralizing strong acids.[7]

  • Commercial Spill Kits: Many commercially available spill kits contain color-indicating neutralizers that change color when the acid is neutralized.[13]

Q4: How do I dispose of the neutralized spill residue?

A4: The neutralized residue is still considered hazardous waste due to the presence of fluoride salts.

  • Collect: Carefully scoop the solidified, neutralized material into a designated, labeled, and corrosion-resistant waste container.[7][14]

  • Label: Clearly label the container as "Hazardous Waste: Neutralized this compound Spill Residue."

  • Dispose: Follow your institution's and local regulations for hazardous waste disposal.[11][14] Do not dispose of it in regular trash or down the drain.

Q5: What should I do in case of personal exposure to this compound?

A5: Immediate and thorough first aid is critical.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[4][5][10] After flushing, a 2.5% calcium gluconate gel should be applied to the affected area.[12] Seek immediate medical attention.[4][10]

  • Eye Contact: Immediately flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[4][10] Seek immediate medical attention.[4][10]

  • Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[3][4]

Quantitative Data Summary

ParameterValue/RecommendationNotes
Recommended Neutralizing Agents Dry Sodium Bicarbonate (NaHCO₃), Calcium Carbonate (CaCO₃), Lime (CaO)Avoid water-based solutions to prevent violent reactions.
Application of Neutralizer Apply slowly from the outside of the spill inward.This helps to control the reaction and prevent splashing.[5]
pH of Neutralized Spill 6.0 - 8.0Use pH paper to confirm neutralization is complete.
Personal Exposure Limit (PEL) for this compound ERPG-1: 2.0 mg/m³ (mild, transient effects)ERPG (Emergency Response Planning Guidelines) are concentrations for up to 1 hour of exposure.[15]
ERPG-2: 10 mg/m³ (irreversible or serious health effects)[15]
ERPG-3: 30 mg/m³ (life-threatening health effects)[15]
First Aid - Skin Flushing Time Minimum 15 minutesContinuous and copious water flow is essential.[4][5][10]
First Aid - Eye Flushing Time Minimum 15 minutes[4][10]

Experimental Protocols

Protocol for Neutralization of a Small this compound Spill (<100 mL) in a Fume Hood

  • Preparation: Ensure the fume hood is operational and the sash is lowered as much as possible while still allowing for safe manipulation. Confirm all necessary PPE is worn correctly. Have the spill kit with dry absorbent and neutralizing agent readily accessible.

  • Containment: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite to absorb the liquid acid.

  • Neutralization: Slowly and carefully add a dry neutralizing agent (e.g., sodium bicarbonate or calcium carbonate) to the absorbent material, starting from the outer edges and working inwards. Avoid creating dust.

  • Mixing: Use a plastic spatula or scoop to gently mix the neutralizer with the absorbed acid. The reaction may produce some fizzing or heat.

  • pH Testing: Periodically and carefully, touch a piece of pH paper to the mixture to test for neutrality. Continue adding neutralizer until the pH is between 6.0 and 8.0.

  • Collection: Once neutralized, carefully scoop the solid residue into a clearly labeled, heavy-duty plastic bag or a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth or sponge dampened with a soap and water solution. Then, wipe the area with a clean, damp cloth. Place all cleaning materials into the hazardous waste container.

  • Disposal: Seal the waste container and dispose of it according to your institution's hazardous waste management procedures.

Protocol for Decontamination of Laboratory Equipment

  • Initial Rinse: In a designated and well-ventilated area (preferably a fume hood), carefully rinse the equipment with a large volume of cold water. This initial rinse should be done cautiously to avoid splashing.

  • Neutralization Bath: Prepare a dilute solution of a weak base, such as a 5-10% sodium bicarbonate solution. Immerse the rinsed equipment in this solution for at least 15-20 minutes to neutralize any residual acid.

  • Thorough Washing: Wash the equipment with a laboratory detergent and hot water, using appropriate brushes to clean all surfaces.[9]

  • Final Rinse: Rinse the equipment thoroughly with deionized water.[9]

  • Drying: Allow the equipment to air dry completely before storage or reuse.[9]

Visual Workflow for Decontamination

Fluorosulfonic_Acid_Spill_Decontamination cluster_Initial_Response Initial Response Spill This compound Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Personnel & Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Dry Inert Absorbent (e.g., Sand, Vermiculite) PPE->Contain Neutralize Slowly Add Dry Neutralizing Agent (e.g., Sodium Bicarbonate) Contain->Neutralize Mix Gently Mix from Outside In Neutralize->Mix Check_pH Check pH with Litmus Paper Mix->Check_pH Check_pH->Mix pH Not Neutral Collect Collect Neutralized Residue Check_pH->Collect pH is Neutral Decontaminate Decontaminate Spill Area & Equipment Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for this compound Spill Decontamination.

References

Technical Support Center: Safely Managing Fluorosulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe quenching and workup of reactions involving fluorosulfonic acid (FSA). Given the hazardous nature of this superacid, adherence to strict safety protocols is paramount.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quenching of reactions containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Violent, Uncontrolled Exothermic Reaction 1. Quenching agent added too quickly.2. Initial temperature of the reaction mixture is too high.3. Quenching agent is too reactive (e.g., direct addition of water).1. Immediately cease addition of the quenching agent.2. Ensure the reaction vessel is securely placed in a cooling bath (e.g., ice/salt or dry ice/acetone).3. If safe to do so, add a less reactive, high-boiling point solvent to dilute the mixture and help dissipate heat.
Excessive Fuming and Gas Evolution 1. Reaction of FSA with the quenching agent is generating volatile, corrosive byproducts (HF, SO₃).2. Vigorous gas evolution (CO₂) from using bicarbonate-based quenching agents.1. Ensure the procedure is being conducted in a certified, high-performance chemical fume hood with the sash at the lowest practical height.2. Reduce the rate of addition of the quenching agent to control the rate of gas evolution.3. Consider using a scrubber or gas trap if large quantities of acidic gases are anticipated.
Formation of an Unmanageable Precipitate or Emulsion 1. Insoluble salts forming during neutralization.2. Interaction between the organic solvent, aqueous quenching solution, and reaction components.[1]1. For precipitates, try adding more of the aqueous quenching solution to dissolve the salts.2. To break emulsions, add a saturated brine solution (NaCl(aq)) or a small amount of a different organic solvent with a different polarity.[2]3. In some cases, allowing the mixture to stand for an extended period may allow the layers to separate.
Product Degradation or Low Yield 1. The product or intermediates are unstable to the quenching conditions (e.g., pH change, presence of water).[3]2. Product is partially soluble in the aqueous layer.[3]1. Before quenching the entire reaction, test the stability of a small aliquot of the reaction mixture under the planned quench conditions.[3]2. If the product is water-soluble, perform multiple extractions of the aqueous layer with a suitable organic solvent.[3]3. Ensure the quenching and neutralization are performed at low temperatures to minimize degradation.
Ice Formation During Low-Temperature Quench 1. The freezing point of the aqueous quenching solution is reached.[4]1. This is often expected and not necessarily a problem.[4]2. Allow the mixture to warm slowly with continued stirring after the initial quench is complete to melt the ice before proceeding with the workup.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard when quenching a reaction with this compound?

A1: The primary hazard is the extremely violent and highly exothermic reaction with water.[5][6] This reaction rapidly produces large volumes of highly toxic and corrosive gases, including hydrogen fluoride (B91410) (HF) and sulfuric acid mist.[6] Direct contact with the liquid or inhalation of the fumes can cause severe burns and life-threatening pulmonary edema.[7]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE ensemble is critical. This includes:

  • Eye and Face Protection: A face shield worn over chemical splash goggles.

  • Hand Protection: Heavy-duty, chemical-resistant gloves are required. Thicker (10-20 mil) Viton® or Nitrile rubber gloves offer good resistance. Thin disposable nitrile gloves provide only splash protection and should be changed immediately upon contact.

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron.

  • Respiratory Protection: All work must be performed in a certified chemical fume hood. For emergencies or situations with a high risk of exposure, a self-contained breathing apparatus may be necessary.[8]

Q3: Can I quench my this compound reaction directly with a saturated sodium bicarbonate solution?

A3: While sodium bicarbonate is an effective neutralizing agent for acids, direct quenching of a concentrated FSA reaction with aqueous bicarbonate is not recommended . The rapid neutralization and violent gas evolution (CO₂) can cause the reaction to erupt from the flask.[1] The recommended approach is a stepwise quench: first with a less reactive solvent or by pouring onto a large excess of ice, followed by the slow addition of a base like sodium bicarbonate.[9]

Q4: What should I do in case of accidental skin or eye contact with this compound?

A4: Immediate and thorough first aid is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, after removing any contaminated clothing.[5] It is crucial to then apply a 2.5% calcium gluconate gel to the affected area to neutralize absorbed fluoride ions.[10]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10] In all cases of exposure, seek immediate medical attention and inform the medical personnel about the exposure to a superacid that generates hydrogen fluoride.[5]

Q5: How do I dispose of the waste generated from quenching a this compound reaction?

A5: The neutralized aqueous waste will contain fluoride and sulfate (B86663) salts. Due to the toxicity of soluble fluorides, it is recommended to add a solution of calcium chloride (CaCl₂) or calcium hydroxide (B78521) (Ca(OH)₂) to the neutralized waste. This will precipitate the fluoride as insoluble and less toxic calcium fluoride (CaF₂), which can then be filtered.[10] All waste must be disposed of through your institution's hazardous waste program. Do not pour it down the drain.

Experimental Protocols

Protocol 1: Stepwise Quenching of a this compound Reaction

This protocol is a general guideline for quenching a reaction where this compound has been used as a reagent or catalyst. Always perform a small-scale trial quench on an aliquot of the reaction mixture before applying to the entire batch.

Materials:

  • Reaction mixture containing this compound.

  • Large beaker or flask (at least 10 times the volume of the reaction mixture).

  • Crushed ice.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Saturated calcium chloride (CaCl₂) solution.

  • Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate).

  • Personal Protective Equipment (as outlined in the FAQs).

  • Large cooling bath (ice/water).

Procedure:

  • Preparation: Ensure an emergency shower, eyewash station, and a tube of calcium gluconate gel are readily accessible. Place a large beaker containing a generous amount of crushed ice (at least 10-20 times the mass of the FSA used) into a secondary container or a large cooling bath. The entire setup must be in a certified chemical fume hood.

  • Initial Quench (Acid Dilution): Cool the reaction flask in an ice bath. Very slowly and carefully, using a dropping funnel or by cannula transfer, add the acidic reaction mixture dropwise to the vigorously stirred crushed ice. The goal is to pour the acid onto a large excess of ice, not the other way around.[3] This step is highly exothermic; maintain a slow addition rate to keep the quench mixture temperature at or below 0 °C.

  • Neutralization: Once the entire reaction mixture has been added to the ice, continue stirring. The mixture should be a cold, dilute acidic solution. Slowly and in small portions, add a saturated solution of sodium bicarbonate to the stirred mixture. Be prepared for vigorous foaming due to the release of CO₂ gas.[9][11] Monitor the pH of the aqueous layer using pH paper, continuing to add the bicarbonate solution until the pH is neutral (pH 6-8).

  • Fluoride Precipitation: After neutralization, slowly add a saturated solution of calcium chloride while stirring. This will precipitate toxic fluoride ions as insoluble calcium fluoride (CaF₂). Stir for at least 30 minutes to ensure complete precipitation.

  • Workup: If your product is organic-soluble, you can now proceed with a standard aqueous workup. Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.

  • Waste Disposal: The remaining aqueous layer and the precipitated calcium fluoride should be collected and disposed of as hazardous waste according to institutional guidelines.

Visualizations

Quenching_Workflow Decision Workflow for Quenching this compound Reactions start Reaction Complete prep Prepare Quench Station: - Large excess of crushed ice in a beaker - Secondary containment - Cooling bath - Stirring mechanism start->prep quench Slowly add reaction mixture to vigorously stirred ice prep->quench check_temp Is the quench controlled and cold? quench->check_temp neutralize Slowly add saturated NaHCO₃(aq) to neutralized pH (6-8) check_temp->neutralize Yes emergency EMERGENCY: - Stop addition - Maximize cooling - Evacuate if necessary check_temp->emergency No precipitate Add CaCl₂(aq) to precipitate fluoride as CaF₂ neutralize->precipitate workup Proceed to Aqueous Workup: - Extraction - Drying - Concentration precipitate->workup end Crude Product Isolated workup->end

Caption: A workflow for safely quenching this compound reactions.

References

Technical Support Center: Optimizing Fluorosulfonic Acid Catalyst Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of fluorosulfonic acid (FSO₃H) as a catalyst in various chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical applications of this compound as a catalyst?

This compound is a powerful superacid used to catalyze a variety of organic reactions. Its high acidity allows it to protonate even very weak bases, facilitating reactions that are often difficult to achieve with conventional acid catalysts. Common applications include:

  • Alkylation: Introducing an alkyl group to a molecule, particularly in Friedel-Crafts type reactions.

  • Acylation: Introducing an acyl group to a molecule, another common application in Friedel-Crafts synthesis.

  • Isomerization: Rearranging the atomic structure of a molecule to form a different isomer.

  • Polymerization: Initiating the polymerization of unsaturated monomers.

  • Cyclization: Promoting the formation of ring structures from acyclic precursors.

Q2: How does the concentration of this compound impact reaction outcomes?

The concentration of this compound is a critical parameter that can significantly influence the reaction rate, product yield, and selectivity.

  • Low Catalyst Concentration: May result in slow or incomplete reactions, leading to low yields of the desired product.

  • Optimal Catalyst Concentration: Leads to an efficient reaction with a high yield of the desired product and minimal side reactions.

  • High Catalyst Concentration: Can lead to unwanted side reactions, such as charring, polymerization of starting materials or products, and decreased selectivity. In some cases, it can also lead to the formation of stable intermediates that are difficult to convert to the final product.

Q3: What are the key safety precautions when handling this compound?

This compound is a highly corrosive and toxic substance that requires strict safety protocols.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield).[1][3]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling the corrosive fumes.[1]

  • Handling: Add the acid slowly to the reaction mixture, as the reaction can be highly exothermic. Never add water to the acid, as it can cause a violent reaction.[1][2]

  • Spills: Neutralize spills immediately with a suitable agent like sodium bicarbonate and absorb with an inert material.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes and Solutions

Possible CauseRecommended Action
Insufficient Catalyst Concentration The concentration of this compound may be too low to effectively catalyze the reaction. Gradually increase the catalyst loading in small increments (e.g., 1-2 mol%) and monitor the reaction progress.
Catalyst Deactivation The catalyst can be deactivated by impurities in the starting materials or solvent, especially water. Ensure all reagents and glassware are thoroughly dried before use.
Sub-optimal Reaction Temperature The reaction may require a higher temperature to proceed at a reasonable rate. Increase the temperature in small increments while monitoring for side product formation.
Poorly Soluble Starting Materials If the starting materials are not fully dissolved, the reaction will be slow. Consider using a co-solvent to improve solubility.
Issue 2: Formation of Multiple Products and Low Selectivity

Possible Causes and Solutions

Possible CauseRecommended Action
Catalyst Concentration Too High An excess of this compound can lead to over-alkylation, polymerization, or other side reactions. Reduce the catalyst concentration systematically to find the optimal loading that favors the desired product.
Reaction Temperature Too High High temperatures can provide enough energy for undesired reaction pathways to occur. Try running the reaction at a lower temperature.
Prolonged Reaction Time Allowing the reaction to proceed for too long can lead to the formation of byproducts. Monitor the reaction progress by techniques like TLC or GC-MS and quench the reaction once the starting material is consumed.

Data Presentation

Table 1: Effect of Catalyst Concentration on a Model Friedel-Crafts Acylation Reaction

The following data is illustrative and based on typical outcomes for superacid-catalyzed reactions. Optimal concentrations will vary depending on the specific substrates and conditions.

Catalyst Concentration (mol%)Reaction Time (hours)Conversion of Starting Material (%)Yield of Desired Product (%)Yield of Side Products (%)
12435305
51280755
10 6 98 92 6
154998514
204997821

This table illustrates a hypothetical optimization, showing that 10 mol% provides the best balance of reaction time, conversion, and yield.

Experimental Protocols

Protocol 1: General Procedure for Optimizing this compound Concentration

This protocol provides a systematic approach to determining the optimal catalyst concentration for a given reaction.

  • Initial Small-Scale Reactions: Set up a series of small-scale reactions (e.g., 1 mmol of the limiting reagent) in parallel.

  • Vary Catalyst Concentration: In each reaction, vary the concentration of this compound. A good starting range is typically 1 to 20 mol%. For example, you could set up reactions with 1, 5, 10, 15, and 20 mol% of the catalyst.

  • Maintain Consistent Conditions: Keep all other reaction parameters constant, including temperature, reaction time, and solvent volume.

  • Monitor Reaction Progress: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Analyze the Results: After the reactions are complete, analyze the product mixture from each reaction to determine the conversion of the starting material, the yield of the desired product, and the formation of any side products.

  • Identify Optimal Concentration: The optimal catalyst concentration will be the one that gives the highest yield of the desired product with the fewest side products in a reasonable amount of time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_optimization Optimization A Dry Glassware and Reagents B Prepare Stock Solutions A->B C Set up Parallel Reactions B->C D Vary FSO3H Concentration (1-20 mol%) C->D E Maintain Constant Temperature and Time D->E F Monitor Progress (TLC, GC-MS) E->F G Quench Reactions F->G H Analyze Product Mixture G->H I Determine Yield and Selectivity H->I J Identify Optimal Concentration I->J

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Low Product Yield? Cause1 Insufficient Catalyst? Start->Cause1 Yes Side_Products High Side Products? Start->Side_Products No Solution1 Increase Catalyst Loading Cause1->Solution1 Cause2 Catalyst Deactivation? Cause1->Cause2 Solution2 Ensure Anhydrous Conditions Cause2->Solution2 Cause3 Sub-optimal Temperature? Cause2->Cause3 Solution3 Optimize Temperature Cause3->Solution3 Cause4 Catalyst Too High? Side_Products->Cause4 Yes Solution4 Decrease Catalyst Loading Cause4->Solution4 Cause5 Temperature Too High? Cause4->Cause5 Solution5 Lower Reaction Temperature Cause5->Solution5

Caption: Troubleshooting logic for common reaction issues.

References

Side reactions to consider with fluorosulfonic acid catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorosulfonic acid (FSO₃H) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing a lower yield than expected. What are the common causes when using this compound as a catalyst?

A1: Low yields in FSO₃H-catalyzed reactions can stem from several factors. It is crucial to analyze the crude reaction mixture to identify the cause.[1][2] Common issues include:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature.[1][3]

  • Product Decomposition: FSO₃H is a very strong acid and can cause decomposition of starting materials or products, especially at elevated temperatures or with prolonged reaction times.[4]

  • Side Reactions: Competing reactions such as polymerization, sulfonation, or isomerization can consume starting materials and reduce the yield of the desired product.

  • Catalyst Deactivation: The presence of water or other basic impurities can neutralize the catalyst. Ensure all reagents and glassware are scrupulously dry.

  • Product Loss During Workup: The desired product might be lost during the neutralization and extraction phases. Ensure proper pH adjustment and use of appropriate extraction solvents.[1][3]

Q2: I am observing the formation of a viscous, insoluble material in my reaction. What is likely happening and how can I prevent it?

A2: The formation of a viscous or solid mass is often indicative of polymerization, a common side reaction in the presence of strong acids like FSO₃H.[5] This is particularly prevalent with substrates containing double bonds (alkenes) or other easily polymerizable functional groups.

  • Prevention Strategies:

    • Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the polymerization pathway, which often has a higher activation energy.

    • Slow Addition of Catalyst: Adding the FSO₃H dropwise to the reaction mixture can help maintain a low instantaneous concentration of the catalyst and control the exotherm, reducing the likelihood of polymerization.

    • Use of a Co-solvent: Diluting the reaction mixture with an inert solvent can reduce intermolecular reactions that lead to polymerization.

    • Optimize Catalyst Loading: Use the minimum amount of FSO₃H required to achieve a reasonable reaction rate.

Q3: My product appears to be a mixture of isomers. Can this compound cause isomerization?

A3: Yes, FSO₃H is a powerful catalyst for isomerization reactions. The highly acidic environment can facilitate carbocation formation, which can then undergo rearrangements to form more stable isomers. If your reaction involves chiral centers or the potential for double bond migration, isomerization is a significant side reaction to consider.

  • Mitigation Strategies:

    • Temperature Control: Isomerization is often favored at higher temperatures. Conducting the reaction at the lowest effective temperature can improve selectivity.

    • Reaction Time: Shorter reaction times can minimize the extent of isomerization. It is crucial to monitor the reaction progress and stop it once the desired product is formed.

Q4: I suspect my aromatic substrate is being sulfonated. Is this a common side reaction?

A4: Unintended sulfonation of aromatic substrates can occur when using FSO₃H, although it is more commonly associated with sulfuric acid or oleum.[6] The presence of sulfur trioxide (SO₃), which can be in equilibrium with FSO₃H, is the active sulfonating agent. This is more likely to be an issue with electron-rich aromatic compounds.

  • Troubleshooting:

    • Use Fresh Catalyst: Older FSO₃H may have higher concentrations of SO₃.

    • Lower Temperature: Sulfonation is generally more favorable at higher temperatures.

    • Alternative Catalyst: If sulfonation is a persistent issue, consider using a non-sulfur-containing strong acid catalyst if appropriate for your transformation.

Troubleshooting Guides

Issue: Low Yield and Complex Product Mixture

This guide provides a systematic approach to diagnosing and resolving low yields accompanied by the formation of multiple products.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield / Complex Mixture Observed analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze check_sm Starting Material Remaining? analyze->check_sm side_products Side Products Identified? check_sm->side_products No incomplete Incomplete Reaction check_sm->incomplete Yes decomposition Baseline Material / Tar? side_products->decomposition No Specific Products polymerization Polymerization side_products->polymerization Polymer Identified isomerization Isomerization side_products->isomerization Isomers Identified sulfonation Sulfonation side_products->sulfonation Sulfonated Product Identified decomp Decomposition decomposition->decomp Yes action_incomplete Action: - Increase reaction time - Cautiously increase temperature - Check catalyst activity (ensure dryness) incomplete->action_incomplete action_polymerization Action: - Lower reaction temperature - Slow catalyst addition - Use inert solvent polymerization->action_polymerization action_isomerization Action: - Lower reaction temperature - Reduce reaction time isomerization->action_isomerization action_sulfonation Action: - Use fresh catalyst - Lower reaction temperature sulfonation->action_sulfonation action_decomp Action: - Lower reaction temperature - Reduce reaction time - Milder workup conditions decomp->action_decomp

Caption: A logical workflow for diagnosing and addressing low yields in FSO₃H-catalyzed reactions.

Issue: Catalyst Handling and Hydrolysis

Q: I noticed fumes when I opened the this compound bottle. Is this normal and what precautions should I take?

A: Yes, this compound is a fuming liquid that reacts violently with moisture in the air to produce toxic mists of hydrogen fluoride (B91410) (HF) and sulfuric acid.[5] It is extremely corrosive to metals and tissues.[7]

  • Handling Precautions:

    • Always handle FSO₃H in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and gloves resistant to strong acids (e.g., butyl rubber or Viton™).

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Use syringes and needles that are dry and purged with inert gas for transfers.

Q: How can I prevent hydrolysis of this compound during my reaction?

A: Hydrolysis not only deactivates the catalyst but also generates hazardous byproducts. Preventing exposure to water is critical.

  • Prevention of Hydrolysis:

    • Dry Solvents and Reagents: Use anhydrous solvents and ensure all starting materials are free of water.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

    • Proper Storage: Keep the FSO₃H bottle tightly sealed and stored in a cool, dry place.

Data Presentation

The extent of side reactions is highly dependent on the specific substrates and reaction conditions. The following table provides a qualitative summary of the expected trends for common side reactions.

Side ReactionSubstrate SusceptibilityConditions Favoring Side ReactionMitigation Strategy
Polymerization Alkenes, styrenes, electron-rich aromaticsHigh temperature, high catalyst concentrationLower temperature, slow addition, use of solvent
Isomerization Substrates with chiral centers or mobile double bondsHigh temperature, long reaction timeLower temperature, shorter reaction time
Sulfonation Electron-rich aromatic compoundsHigh temperature, aged catalystLower temperature, use fresh catalyst
Decomposition Thermally sensitive or acid-labile compoundsHigh temperature, long reaction timeLower temperature, shorter reaction time

Experimental Protocols

General Protocol for a Friedel-Crafts Acylation using this compound

This protocol provides a general methodology for the acylation of an aromatic compound, with an emphasis on minimizing side reactions.

Materials:

  • Anhydrous aromatic substrate

  • Anhydrous acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride)

  • This compound (FSO₃H)

  • Anhydrous inert solvent (e.g., dichloromethane (B109758) or nitromethane)

  • Anhydrous sodium bicarbonate or saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • All glassware must be oven-dried and assembled under an inert atmosphere.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet, dissolve the aromatic substrate in the anhydrous inert solvent.

  • Cooling: Cool the solution to the desired reaction temperature (typically between -20 °C and 0 °C to minimize side reactions) using an appropriate cooling bath.

  • Reagent Addition: Add the acylating agent to the stirred solution.

  • Catalyst Addition: Slowly add this compound dropwise via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly. A sudden temperature increase can promote polymerization and other side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Quenching: Once the reaction is complete, quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice. This should be done in the fume hood with caution due to the exothermic and gas-evolving nature of the quench.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Ensure the pH of the aqueous layer is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as required.

Experimental Workflow Diagram

ExperimentalWorkflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) cool 2. Cool to Low Temperature (-20°C to 0°C) setup->cool add_reagents 3. Add Substrate and Acylating Agent cool->add_reagents add_catalyst 4. Slow, Dropwise Addition of FSO3H (Monitor Temperature) add_reagents->add_catalyst monitor 5. Monitor Reaction Progress (TLC, LC-MS) add_catalyst->monitor quench 6. Quench on Crushed Ice (Caution!) monitor->quench neutralize 7. Neutralize with NaHCO3 quench->neutralize extract 8. Extraction with Organic Solvent neutralize->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify Product dry->purify

Caption: A step-by-step workflow for a typical Friedel-Crafts acylation using FSO₃H.

References

Hydrolysis of fluorosulfonic acid to HF and sulfuric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling and hydrolysis of fluorosulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of this compound?

A1: The hydrolysis of this compound (HSO₃F) is a chemical reaction in which HSO₃F reacts with water (H₂O) to produce sulfuric acid (H₂SO₄) and hydrogen fluoride (B91410) (HF).[1][2] The reaction is represented by the chemical equation:

HSO₃F + H₂O → H₂SO₄ + HF

This reaction is highly exothermic and can be extremely violent.[2]

Q2: What are the primary hazards associated with this reaction?

A2: The primary hazards include:

  • Extreme Reactivity with Water: The reaction is violent, especially when adding water to the acid, which is strongly discouraged.[2]

  • Corrosivity: this compound is extremely corrosive to metals and tissues.[2] Both the reactant (HSO₃F) and the products (H₂SO₄ and HF) are highly corrosive.

  • Toxicity: The hydrolysis releases hydrogen fluoride (HF), which is a highly toxic and corrosive gas that can cause severe burns to the skin, eyes, and respiratory tract upon contact.[1][3] Inhalation of HF vapor can lead to delayed and potentially fatal pulmonary edema.[2][3]

Q3: Is this compound considered a "superacid"?

A3: Yes, this compound is classified as a superacid. It is one of the strongest commercially available simple Brønsted acids, with a Hammett acidity function (H₀) of -15.1, making it approximately 1,000 times stronger than 100% sulfuric acid (H₀ ≈ -12).[1]

Q4: Can I store this compound in a glass container?

A4: No. This compound reacts with moisture, and the resulting hydrogen fluoride (HF) will attack siliceous materials, including glass.[2] It should be stored in chemically resistant plastic containers such as polyethylene (B3416737) or Teflon.

Troubleshooting Guides

Q1: My reaction is extremely violent and fuming excessively. What went wrong?

A1: This is a classic sign of an uncontrolled reaction, likely caused by adding water directly to the acid or adding the acid to water too quickly.

  • Immediate Action: Ensure you are wearing appropriate personal protective equipment (PPE) and working in a certified chemical fume hood. If the reaction is untenable, evacuate the area and consult your institution's emergency procedures.

  • Root Cause: The hydrolysis of this compound is highly exothermic. Rapid mixing generates heat faster than it can be dissipated, causing the solution to boil and release large quantities of toxic HF and sulfuric acid mist.

  • Solution: The correct procedure is to always add the acid slowly and in a controlled manner to a large excess of cold water or, preferably, an ice bath.[2] This helps to manage the heat generated and keep the reaction under control.

Q2: I've noticed corrosion or damage to my experimental apparatus. Why is this happening?

A2: The corrosive nature of both this compound and its hydrolysis product, hydrogen fluoride, is the likely cause.

  • Root Cause: HSO₃F is corrosive to most metals.[2] The generated HF is particularly aggressive and attacks glass, ceramics, and some metals.

  • Solution: Ensure all components of your apparatus (reaction vessel, stir bars, tubing) are made of compatible materials. Recommended materials include fluoropolymers (e.g., Teflon, PFA) and polyethylene. Avoid using glass or standard stainless steel equipment where direct contact is expected.

Q3: The hydrolysis appears to be incomplete or slower than expected. What factors could be influencing this?

A3: While the reaction with excess water is typically rapid, certain conditions can slow or inhibit the hydrolysis.

  • Root Cause 1: High Sulfuric Acid Concentration: The hydrolysis process can be suppressed by high concentrations of sulfuric acid. The presence of excess H₂SO₄ can shift the equilibrium, favoring the stability of this compound.

  • Solution 1: Ensure sufficient water is present to drive the reaction to completion and to dilute the resulting sulfuric acid.

  • Root Cause 2: Low Temperature: While lower temperatures are necessary to control the reaction's vigor, extremely low temperatures can significantly decrease the reaction rate.

  • Solution 2: Maintain a controlled low temperature (e.g., 0-10 °C) using an ice bath rather than a cryogenic bath, allowing for a manageable yet effective reaction rate.

Reaction Pathway and Workflows

Hydrolysis_Reaction_Pathway cluster_reactants Reactants cluster_products Products HSO3F This compound (HSO₃F) H2SO4 Sulfuric Acid (H₂SO₄) HSO3F->H2SO4 + H₂O HF Hydrogen Fluoride (HF) HSO3F->HF + H₂O H2O Water (H₂O)

Caption: Hydrolysis of this compound with water to yield sulfuric acid and hydrogen fluoride.

Experimental_Workflow start Start: Plan Experiment prep 1. Preparation - Don full PPE (apron, face shield, HF-rated gloves) - Work in a certified fume hood - Prepare ice bath and neutralization solution start->prep addition 2. Controlled Hydrolysis - Slowly add HSO₃F dropwise to a large excess of ice/water with stirring prep->addition monitoring 3. Monitoring - Observe for signs of uncontrolled reaction (excess heat, fumes) - Adjust addition rate as needed addition->monitoring neutralize 4. Neutralization - Slowly add a suitable base (e.g., soda ash, lime) to neutralize the acidic products monitoring->neutralize dispose 5. Waste Disposal - Dispose of neutralized solution according to institutional guidelines for fluoride waste neutralize->dispose end End dispose->end Troubleshooting_Logic cluster_runaway Runaway Reaction cluster_incomplete Incomplete Reaction issue Issue Detected During Hydrolysis runaway_q Excessive Heat / Fumes? issue->runaway_q incomplete_q Reaction Slow or Stalled? issue->incomplete_q runaway_cause Cause: Uncontrolled water addition or insufficient cooling. runaway_q->runaway_cause Yes runaway_sol Solution: Stop addition. Add more ice. Slow down. runaway_cause->runaway_sol incomplete_cause Cause: High H₂SO₄ concentration suppressing hydrolysis. incomplete_q->incomplete_cause Yes incomplete_sol Solution: Ensure large excess of water is used for dilution. incomplete_cause->incomplete_sol

References

Technical Support Center: Fluorosulfonic Acid Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorosulfonic acid. It addresses common issues related to material compatibility during experiments.

Troubleshooting Guides

Issue: I observed a violent reaction (e.g., fuming, splattering, rapid temperature increase) after adding this compound to my reaction vessel.

Possible Cause: Use of an incompatible reaction vessel material. This compound reacts violently with many common laboratory materials.

Solution:

  • Immediate Action: In case of a violent reaction, evacuate the area and follow your laboratory's emergency procedures. Do not attempt to neutralize the reaction with water, as this will exacerbate the situation.[1][2][3]

  • Material Identification: Identify the material of your reaction vessel. Common but incompatible materials include many metals, glass (especially in the presence of moisture), and most plastics.[2][4]

  • Vessel Replacement: Replace the reaction vessel with one made from a known compatible material. Fluoropolymers such as Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy alkanes (PFA) are the most recommended materials for handling this compound due to their high chemical resistance.[5][6][7][8][9][10][11]

  • Review Experimental Setup: Ensure all components that will come into contact with this compound (e.g., stir bars, tubing, seals) are also made of compatible materials.

Issue: My glass apparatus is showing signs of etching or cracking after use with this compound.

Possible Cause: this compound attacks glass, especially in the presence of moisture.[2][12] This reaction can lead to the formation of hydrofluoric acid and sulfuric acid, which are also corrosive to glass.[1][2][3]

Solution:

  • Discontinue Use: Immediately stop using the compromised glassware.

  • Alternative Materials: For applications requiring transparency, consider using transparent fluoropolymer vessels if available. For most applications, opaque PTFE or PFA containers are the safest choice.[5]

  • Storage Precautions: Never store this compound in glass containers. This can generate highly toxic silicon tetrafluoride (SiF4) gas.[5] Always use containers made of or lined with PTFE or PFA.[5][13]

Issue: I am observing corrosion on my stainless steel equipment.

Possible Cause: While some high-grade stainless steels may have limited resistance to this compound at low concentrations and ambient temperatures, common grades like 304 and 316 are generally not resistant.[14][15] Corrosion can be accelerated by impurities or elevated temperatures.

Solution:

  • Material Assessment: Verify the specific grade of your stainless steel equipment.

  • Alternative Materials: If corrosion is observed, switch to equipment made from more resistant materials. For handling pure this compound, fluoropolymer apparatus is strongly recommended. In some cases, specialized alloys may be suitable, but their compatibility should be thoroughly verified.

  • Inspect for Damage: Regularly inspect all stainless steel components for any signs of corrosion, especially in areas of high stress or potential for crevice corrosion.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid with this compound?

A1: You should avoid contact with:

  • Water: Reacts violently to produce toxic and corrosive mists of hydrogen fluoride (B91410) and sulfuric acid.[1][2][3]

  • Bases (e.g., amines, amides, inorganic hydroxides): Reacts exothermically, which can generate dangerous amounts of heat.[2][3]

  • Active Metals (e.g., aluminum, iron): Reacts to release flammable hydrogen gas.[2][3]

  • Glass: Corrodes glass, especially in the presence of moisture.[2][12]

  • Many Polymers: Most common plastics are not resistant. For example, polypropylene (B1209903) is appreciably affected.[4]

  • Organic Compounds: Can initiate polymerization of certain alkenes and reacts with many other organic materials.[2][3]

  • Cyanides, Carbonates, Sulfides: Reacts to release toxic gases.[1]

Q2: What materials are recommended for handling and storing this compound?

A2: The most highly recommended materials are fluoropolymers due to their excellent chemical resistance:

  • Polytetrafluoroethylene (PTFE): Widely regarded as one of the most inert polymers and is an excellent choice for containers, tubing, and seals.[6][7][8][9]

  • Perfluoroalkoxy alkanes (PFA): Offers similar chemical resistance to PTFE with the advantage of being melt-processable, allowing for the creation of more complex shapes.[10][11]

Q3: Can I use standard laboratory glassware for my experiments with this compound?

A3: No, it is strongly advised not to use standard laboratory glassware. This compound attacks the silicon dioxide in glass, which can lead to equipment failure and the release of hazardous substances.[2][12] Storing this compound in glass can also produce highly toxic silicon tetrafluoride gas.[5]

Q4: Are there any metals that are compatible with this compound?

A4: Most common metals, including structural metals like aluminum and iron, are incompatible and will react to produce flammable hydrogen gas.[2][3] While some specialized alloys may offer resistance under specific conditions, their use should be carefully evaluated. For general laboratory use, it is safest to avoid metal contact.

Q5: What personal protective equipment (PPE) should I use when working with this compound?

A5: A comprehensive PPE plan is essential. This should include:

  • Gloves: Thick nitrile or Viton® gloves are recommended. Thin disposable gloves offer only splash protection and should be changed immediately upon contact.[5]

  • Eye Protection: Tightly fitting safety goggles and a full-face shield are necessary.

  • Body Protection: A chemical-resistant apron or full-body suit should be worn over laboratory clothing.

  • Respiratory Protection: Work should always be conducted in a properly functioning fume hood. In case of a spill or potential for vapor exposure outside a hood, a full-face respirator with an appropriate acid gas cartridge is required.[5]

Material Compatibility Summary

Material CategoryMaterialCompatibility with this compoundNotes
Polymers Polytetrafluoroethylene (PTFE)Excellent Recommended for storage and handling.[6][7][8][9]
Perfluoroalkoxy alkanes (PFA)Excellent Recommended for storage and handling.[10][11]
Polypropylene (PP)Not Recommended Appreciably affected by this compound.[4]
Polyethylene (LDPE/HDPE)Not Recommended Susceptible to attack, which can cause stress cracking and swelling.[16]
Metals Aluminum, IronSevere Reaction Reacts to produce flammable hydrogen gas.[2][3]
Stainless Steel (304, 316)Not Recommended Prone to corrosion, especially at higher concentrations and temperatures.[14][15]
Other Materials Glass (Borosilicate)Severe Reaction Attacked by the acid, especially with moisture.[2][12]
Water/Aqueous SolutionsViolent Reaction Reacts violently and exothermically.[1][2][3]
Bases (e.g., Sodium Hydroxide)Violent Reaction Strong exothermic reaction.[2][3]

Experimental Protocol: Material Compatibility Testing (Adapted for this compound)

This protocol outlines a general procedure for testing the compatibility of materials with this compound. This should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

1. Objective: To determine the resistance of a material to degradation when exposed to this compound under specified conditions.

2. Materials:

  • Material sample (coupon) of known dimensions and weight.

  • This compound (reagent grade).

  • Inert container (e.g., PFA or PTFE).

  • Personal Protective Equipment (as outlined in the FAQ).

  • Fume hood.

  • Analytical balance.

  • Micrometer or calipers.

3. Procedure:

  • Sample Preparation:

    • Cut a sample of the material to be tested into a coupon of standard dimensions (e.g., 50mm x 25mm x 3mm).

    • Clean the coupon with a suitable solvent (that does not react with the material) to remove any surface contaminants.

    • Dry the coupon thoroughly and record its initial weight and dimensions.

  • Exposure:

    • Place the coupon in an inert container within a fume hood.

    • Carefully add enough this compound to fully immerse the coupon.

    • Seal the container (if safe to do so, considering potential for gas evolution) and store it at a constant, controlled temperature for a predetermined duration (e.g., 24 hours, 7 days).

  • Post-Exposure Analysis:

    • Carefully remove the coupon from the acid in the fume hood.

    • Neutralize any residual acid by immersing the coupon in a suitable neutralizing agent (e.g., a dilute solution of a weak base, chosen for its compatibility with the test material).

    • Rinse the coupon with deionized water and dry it thoroughly.

    • Record the final weight and dimensions of the coupon.

    • Visually inspect the coupon for any changes in appearance, such as discoloration, swelling, cracking, or pitting.

  • Data Interpretation:

    • Calculate the change in weight and dimensions.

    • Compare the pre- and post-exposure appearance.

    • A significant change in weight, dimensions, or appearance indicates incompatibility.

4. Safety Precautions:

  • All steps must be performed in a certified fume hood.

  • Full PPE is mandatory.

  • Have an appropriate spill kit and emergency plan in place.

  • Be aware of the potential for violent reactions and gas evolution.

Visual Guides

MaterialSelectionWorkflow Material Selection for this compound Service start Start: Need to handle This compound is_direct_contact Will the material have direct contact with FSO3H? start->is_direct_contact select_fluoropolymer Select Fluoropolymer (PTFE, PFA) is_direct_contact->select_fluoropolymer Yes non_contact_material Material does not require high chemical resistance. Standard lab materials may be used. is_direct_contact->non_contact_material No is_fluoropolymer_suitable Is a fluoropolymer suitable for the application? (e.g., transparency, mechanical properties) select_fluoropolymer->is_fluoropolymer_suitable end_compatible End: Compatible Material Selected is_fluoropolymer_suitable->end_compatible Yes consult_specialist Consult material specialist for alternative high-resistance alloys or lined equipment. is_fluoropolymer_suitable->consult_specialist No end_consult End: Specialist Consultation Required consult_specialist->end_consult

Caption: Workflow for selecting compatible materials for this compound.

IncompatibleReactions Hazardous Reactions of this compound fso3h This compound (FSO3H) water Water fso3h->water bases Bases (e.g., NaOH, Amines) fso3h->bases metals Active Metals (e.g., Fe, Al) fso3h->metals glass Glass fso3h->glass organics Certain Organics (e.g., Alkenes) fso3h->organics reaction_water Violent Reaction + Toxic Fumes (HF, H2SO4) water->reaction_water reaction_bases Strong Exothermic Reaction bases->reaction_bases reaction_metals Corrosion + Flammable H2 Gas metals->reaction_metals reaction_glass Etching/Corrosion + Toxic SiF4 Gas glass->reaction_glass reaction_organics Uncontrolled Polymerization organics->reaction_organics

Caption: Common hazardous reactions with this compound.

References

Technical Support Center: Safe Handling and Storage of Fluorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of fluorosulfonic acid. Please consult this resource to prevent accidents and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly corrosive and toxic substance. Key hazards include:

  • Extreme Corrosivity: It can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact.[1][2][3] Direct contact can lead to serious, potentially irreversible damage.[4]

  • Violent Reactivity with Water: It reacts violently with water and moisture, producing toxic and corrosive mists of hydrogen fluoride (B91410) (HF) and sulfuric acid.[1][4][5]

  • Inhalation Toxicity: Inhalation of its fumes can cause severe irritation to the nose, throat, and respiratory tract, potentially leading to pulmonary edema (fluid in the lungs), with symptoms that may be delayed.[2][6]

  • Reactivity with Metals: It is corrosive to most metals, and this reaction can liberate flammable hydrogen gas, creating a fire or explosion hazard.[4][5][7]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical for safety. Adhere to the following conditions:

  • Temperature: Store in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[5][8][9][10]

  • Containers: Store in the original, tightly sealed containers, which are typically made of PFA/FEP or are lined metal cans.[6][9] Crucially, never store this compound in glass containers , as it can react with glass to generate highly toxic silicon tetrafluoride (SiF4) gas.[5][9]

  • Secondary Containment: Use secondary polyethylene (B3416737) containment trays to prevent the spread of spills.[9]

  • Inert Atmosphere: For opened containers, it is recommended to reseal them carefully under an inert atmosphere to prevent reaction with atmospheric moisture.[9]

Q3: What materials are incompatible with this compound?

A3: To prevent dangerous reactions, store this compound away from the following materials:

Incompatible Material CategorySpecific ExamplesPotential Hazard
Water/Moisture Atmospheric moisture, water from any sourceViolent reaction, release of toxic HF and sulfuric acid mists.[4][5][11]
Bases/Alkalis Sodium hydroxide, potassium hydroxide, aminesViolent exothermic neutralization reaction.[4][5][6]
Metals Mild steel, galvanized steel, zinc, aluminum, ironCorrosion and production of flammable hydrogen gas.[4][5][6][7]
Glass Glass containers, lab equipmentReaction to form toxic silicon tetrafluoride (SiF4) gas.[5][9]
Strong Oxidizing Agents Peroxides, nitratesViolent reactions.[4][9]
Other Organics & Chemicals Alcohols, carbonates, sulfides, cyanides, hydrated saltsCan result in the release of toxic gases or violent reactions.[4][5][9]

Troubleshooting Guide

Scenario 1: I observe fumes coming from my stored container of this compound.

  • Problem: The container may not be properly sealed, allowing the acid to react with atmospheric moisture. This is a serious hazard as the fumes consist of hydrogen fluoride and sulfuric acid.[1][5]

  • Solution:

    • Do not approach without proper PPE. At a minimum, this includes chemical-resistant gloves, safety goggles, a face shield, and a respirator with an appropriate acid gas cartridge.[7][12]

    • Ensure the area is well-ventilated.

    • If it is safe to do so, carefully tighten the container cap. If the container is damaged, place it inside a larger, compatible, and labeled secondary container.

    • Monitor the container for any further signs of leakage or pressure buildup. Containers may develop pressure and should be vented periodically with extreme caution.[6]

Scenario 2: The this compound has changed color to yellow or brown.

  • Problem: Commercial samples of this compound can often be yellow.[11] However, a significant color change could indicate contamination or slow decomposition.

  • Solution:

    • Review the age of the chemical. While stable, prolonged storage, especially if improperly sealed, can lead to degradation.

    • Consider the possibility of contamination. Review your recent handling procedures to identify any potential introduction of impurities.

    • If you suspect significant contamination or decomposition, the acid may not be suitable for your experiment. Dispose of it as hazardous waste according to your institution's guidelines.

Scenario 3: A small spill of this compound has occurred in the fume hood.

  • Problem: Spills present an immediate inhalation and contact hazard.

  • Solution:

    • Evacuate the immediate area and alert personnel.[6][13]

    • Ensure you are wearing comprehensive PPE, including full-body protective clothing and a self-contained breathing apparatus (SCBA) if the spill is significant.[6]

    • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[6] Do NOT use combustible absorbents like sawdust. [2][3]

    • Carefully collect the absorbed material into a sealable, compatible plastic container for hazardous waste disposal.[2]

    • Decontaminate the area according to your lab's specific protocols for acid spills.

    • NEVER use water to clean up a spill , as this will cause a violent reaction.[2][13]

Experimental Workflow: Spill Response

The following diagram outlines the logical workflow for responding to a this compound spill.

G spill This compound Spill Occurs evacuate Evacuate Area & Alert Personnel spill->evacuate assess Assess Spill Size & Location major_spill Major Spill (Outside Fume Hood) assess->major_spill Major minor_spill Minor Spill (Inside Fume Hood) assess->minor_spill Minor evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) contain Contain Spill with Inert Absorbent (Sand) ppe->contain collect Collect Waste into Sealed Container contain->collect decon Decontaminate Area (No Water) collect->decon dispose Dispose of as Hazardous Waste decon->dispose call_ehs Call Emergency Response / EHS major_spill->call_ehs minor_spill->ppe

Caption: Workflow for this compound Spill Response.

References

Validation & Comparative

A Comparative Guide to Fluorosulfonic and Triflic Acid: Properties, Performance, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of superacids, both fluorosulfonic acid (FSO₃H) and trifluoromethanesulfonic acid (triflic acid, TfOH) stand out as powerful and versatile reagents.[1] Defined as acids stronger than 100% pure sulfuric acid, these compounds are indispensable tools for researchers and chemists in pharmaceuticals, agrochemicals, and materials science.[1][2] While both are commercially available and about a thousand times stronger than sulfuric acid, their distinct properties dictate their suitability for specific applications.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate superacid for your research needs.

Physical and Chemical Properties: A Snapshot

A summary of the fundamental physical and chemical properties of this compound and triflic acid is presented below. These characteristics influence their handling, reactivity, and applications.

PropertyThis compound (FSO₃H)Triflic Acid (CF₃SO₃H)
Chemical Formula HSO₃FCF₃SO₃H
Molar Mass 100.07 g/mol [3]150.07 g/mol [4]
Appearance Colorless to light yellow, fuming liquid[5][6]Colorless, hygroscopic, slightly viscous liquid[4][7]
Density ~1.73 g/cm³[6][8]~1.696 g/mL[4][7]
Melting Point -88.98 °C[3]-40 °C[4][7]
Boiling Point ~163 °C[6][8]~162 °C[4][7]
Acidity (pKa) Not typically measured in water due to leveling effect~ -14.7 ± 2.0[4][9]
Hammett Acidity (H₀) -15.1[1]-14.9[1]

Acidity and Reactivity: The Core Differences

The primary distinction between these superacids lies in their acidity and the nature of their conjugate bases, which dictates their reactivity profile.

Acidity: Both compounds are classified as superacids, with Hammett acidity function (H₀) values significantly lower than that of 100% sulfuric acid (H₀ = -12).[1] this compound (H₀ = -15.1) is a slightly stronger acid than triflic acid (H₀ = -14.9).[1] This indicates a marginally greater proton-donating ability for this compound in neat or highly concentrated conditions.

H2SO4 Sulfuric Acid (H₀ = -12.0) TfOH Triflic Acid (H₀ = -14.9) FSO3H This compound (H₀ = -15.1) FSO3H->end Stronger Acid start->H2SO4 Weaker Acid

Figure 1: Relative strength on the Hammett Acidity scale.

Reactivity and Stability: A crucial advantage of triflic acid is its exceptional chemical stability. Both the acid and its conjugate base, the triflate anion (CF₃SO₃⁻), are resistant to oxidation and reduction.[7][9] The triflate anion is also an extremely poor nucleophile, making triflic acid an excellent choice for protonations where the counter-ion should not interfere with the reaction.[4][10]

Furthermore, triflic acid does not sulfonate aromatic substrates, which is a common and often undesirable side reaction when using sulfuric acid or this compound.[4][7][9] This non-sulfonating property provides cleaner reactions and higher yields of the desired product in many synthetic protocols, particularly in Friedel-Crafts type reactions.[4][9]

This compound, while a powerful acid, is more prone to hydrolysis than triflic acid and can act as a sulfonating agent.[3][7] It reacts violently with water to form toxic mists of hydrogen fluoride (B91410) and sulfuric acid.[5]

Structure Core Structure FSO3H This compound (F-S Bond) Structure->FSO3H TfOH Triflic Acid (CF₃ Group) Structure->TfOH Acidity Slightly Higher Acidity (H₀ = -15.1) FSO3H->Acidity leads to Stability High Thermal & Chemical Stability TfOH->Stability leads to Sulfonation Potential for Sulfonation Side-Reactions Acidity->Sulfonation associated with MagicAcid Component of 'Magic Acid' Acidity->MagicAcid key feature for NonSulfonation Does Not Sulfonate Substrates Stability->NonSulfonation enables VersatileCatalyst Versatile Catalyst for Acylation, Esterification, etc. NonSulfonation->VersatileCatalyst major advantage for

Figure 2: Relationship between structure, properties, and applications.

Performance in Catalysis: Experimental Data

The superior performance of triflic acid as a non-sulfonating catalyst is well-documented. In a comparative study on the acylation of anisole (B1667542), triflic acid demonstrated significantly higher catalytic activity compared to sulfuric acid.[11] This enhanced performance is attributed to its stronger acidity and the non-interfering nature of the triflate anion.[11]

Table 2: Catalyst Performance in Acylation of Anisole

CatalystConversion (%)
Sulfuric Acid~20
Triflic Acid ~95
(Data adapted from a comparative study on the acylation of anisole with various sulfonic acids)[11]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This protocol outlines a typical laboratory procedure for the acylation of an aromatic compound using a superacid catalyst.

Materials:

  • Aromatic substrate (e.g., anisole)

  • Acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride)

  • Catalyst (Triflic Acid or this compound)

  • Anhydrous solvent (e.g., dichloromethane, if required)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with the aromatic substrate and solvent (if used).

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Catalyst Addition: The superacid catalyst (typically 0.1 to 1.1 equivalents) is added slowly and cautiously to the stirred solution. The addition of superacids to solvents can be highly exothermic.[4][10]

  • Reagent Addition: The acylating agent is added dropwise from the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction is stirred at 0 °C or allowed to warm to room temperature for a specified period (e.g., 1-24 hours), monitored by TLC or GC.

  • Quenching: The reaction is carefully quenched by pouring it into a mixture of ice and a saturated sodium bicarbonate solution.

  • Workup: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation to yield the acylated product.

start Start setup 1. Assemble dry glassware under inert atmosphere (N₂). start->setup charge 2. Charge flask with substrate and optional solvent. setup->charge cool 3. Cool mixture to 0°C (ice bath). charge->cool add_cat 4. Slowly add Superacid Catalyst (TfOH or FSO₃H). cool->add_cat add_reagent 5. Add acylating agent dropwise at 0°C. add_cat->add_reagent react 6. Stir reaction for specified time. Monitor progress (TLC/GC). add_reagent->react quench 7. Carefully pour reaction into ice/bicarbonate solution. react->quench workup 8. Perform aqueous workup: Extract, wash, dry. quench->workup purify 9. Purify crude product (chromatography/distillation). workup->purify end End (Pure Product) purify->end

Figure 3: General workflow for an acid-catalyzed acylation.

Applications

This compound (FSO₃H):

  • Catalysis: Used as a catalyst for alkylation, isomerization, and polymerization of hydrocarbons.[3][12]

  • Magic Acid: A key component, along with antimony pentafluoride (SbF₅), in the formulation of "Magic Acid," a superacid system capable of protonating even alkanes.[1][13]

  • Fluorinating Agent: Serves as a fluorinating agent in various chemical syntheses.[3][12]

  • Other Uses: Employed in electroplating and the chemical polishing of lead crystal glass.[3][8]

Triflic Acid (TfOH):

  • Versatile Catalyst: Widely used as a recoverable catalyst for esterification, Friedel-Crafts acylation and alkylation, and other organic reactions due to its high efficiency and non-sulfonating nature.[2][4][9]

  • Protonations: Ideal for protonations where a non-nucleophilic counter-ion is required.[4][9]

  • Precursor: Serves as a precursor for synthesizing triflate salts and esters. The triflate group is an excellent leaving group in nucleophilic substitution reactions.[14]

  • Polymer Chemistry: Used as a catalyst in polymerization reactions to produce high-performance polymers.[2][15]

  • Biochemistry: Acts as a deglycosylation agent for glycoproteins.[9][16]

Safety and Handling

Both fluorosulfonic and triflic acid are extremely corrosive and hazardous materials that require strict safety protocols.

HazardThis compoundTriflic Acid
Corrosivity Highly corrosive to metals and tissue; causes severe, painful burns.[6][8][17]Causes severe skin burns and eye damage, with potential for delayed tissue destruction.[4][18]
Inhalation Toxic upon inhalation; fumes can cause respiratory irritation and acute toxicity.[5][17]Inhalation may cause fatal spasms, inflammation, and edema.[4] May cause respiratory irritation.[18]
Reactivity Reacts violently with water, generating toxic HF and H₂SO₄ mists.[5][8]Reacts exothermically with polar solvents; must be added slowly to prevent thermal runaway.[4][10]
Storage Must be kept away from moisture. NEVER store in glass containers , as it can generate toxic silicon tetrafluoride (SiF₄).[5][19]Hygroscopic; store in a tightly closed, corrosion-resistant container in a dry, well-ventilated place.[18][20]

Handling Precautions:

  • Engineering Controls: Always handle in a properly functioning chemical fume hood.[21]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton or thick nitrile for triflic acid), chemical splash goggles, a face shield, and an acid-resistant lab coat.[19][21]

  • Dispensing: ALWAYS add acid to the solvent or water slowly; NEVER add water to the acid to avoid violent reactions.[17]

  • Spills: Neutralize spills with an appropriate agent like sodium bicarbonate or soda ash, and absorb with an inert material. Evacuate the area if the spill is large.[17][18]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17][18] For skin exposure to FSO₃H, subsequent application of calcium gluconate gel may be required.[17][19]

Conclusion: Making the Right Choice

Both this compound and triflic acid are formidable superacids, but their practical applications are governed by their distinct reactivity profiles.

  • Choose this compound when its slightly greater acidity is paramount and potential sulfonation is not a concern, or for specific applications like the preparation of Magic Acid.

  • Choose Triflic Acid for a broader range of applications, especially in organic synthesis. Its high thermal stability, non-oxidizing nature, and, most importantly, its inability to sulfonate substrates make it a cleaner, more versatile, and often more efficient catalyst.[7][9][20] The stability and non-nucleophilic character of its triflate conjugate base are significant advantages in designing complex synthetic routes.[9][14]

For most applications in modern organic and pharmaceutical chemistry, the superior stability and cleaner reaction profiles offered by triflic acid make it the more versatile and frequently preferred superacid catalyst.

References

Alternatives to Fluorosulfonic Acid in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and research catalysis, the demand for highly acidic catalysts is ever-present. Fluorosulfonic acid (FSO3H), a superacid, has long been a benchmark in this field. However, its corrosive nature and handling difficulties have spurred the search for viable alternatives. This guide provides an objective comparison of prominent alternatives, focusing on their performance in key chemical transformations, supported by experimental data. The information presented here is intended for researchers, scientists, and professionals in drug development seeking to replace or supplement the use of this compound in their catalytic processes.

Overview of Alternatives

Several classes of compounds have emerged as effective alternatives to this compound, each with distinct advantages and disadvantages. This guide will focus on the following key alternatives:

  • Trifluoromethanesulfonic Acid (Triflic Acid, TfOH): A liquid superacid that is commercially available and widely used. It is known for its high thermal and chemical stability.[1][2][3]

  • Solid Superacids:

    • Sulfated Zirconia (SZ): A robust solid superacid that can be prepared through various methods and is active in a range of reactions.[4][5][6]

    • Nafion™: A perfluorinated sulfonic acid resin that acts as a solid superacid catalyst, often used in a composite form (e.g., Nafion™ SAC-13).[7][8][9]

  • Ionic Liquids (ILs): Salts with low melting points that can be designed to have specific catalytic properties, including Lewis and Brønsted acidity.[10][11][12][13][14][15]

  • Heteropolyacids (HPAs): Polyoxometalates that exhibit strong Brønsted acidity and can be used in both homogeneous and heterogeneous catalysis.[16][17][18][19]

Performance Comparison in Key Catalytic Reactions

The following tables summarize the performance of these alternatives in three common acid-catalyzed reactions: Friedel-Crafts acylation/alkylation, esterification, and n-butane isomerization.

Friedel-Crafts Acylation and Alkylation

This class of reactions is fundamental for forming carbon-carbon bonds in aromatic chemistry.

CatalystReactantsProductReaction ConditionsYield/ConversionSelectivityReference
Triflic Acid (TfOH) Aromatics + β-lactamsβ-amino aromatic ketones1,2-dichloroethane, low temp to RTGood to excellent (65-98%)Not specified[20]
Triflic Acid (TfOH) Methyl benzoate (B1203000) + AromaticsBenzophenone derivativesNeat, 85 °C, 0.5-8 hGood to excellent (70-93%)Not specified[21][22]
Nafion™ SAC-13 Raffinate II + Isobutane (B21531)IsooctaneBatch, 353 KHigh conversionHigh trimethylpentane selectivity[7]
Ionic Liquid (B-L MIL 5c) p-xylene + Benzyl chlorideAlkylated p-xylene80 °C, 0.5 h, 1.0 mol% catalyst>99% conversion>99%[11]
Ionic Liquid ([bmim]Cl/AlCl3) Benzene + 1-dodeceneDodecylbenzene25 °C>99% conversion98% monoalkylbenzene, 45% 2-substituent[13]
Esterification

Esterification is a vital reaction in the synthesis of fine chemicals, pharmaceuticals, and biofuels.

CatalystReactantsProductReaction ConditionsConversion/YieldCatalyst PerformanceReference
Sulfated Zirconia (chlorosulfated) Lauric acid + Primary alcoholsFatty acid esters170 °C, 10 wt% catalystHigh~5 times faster than H2SO4 sulfated zirconia[6][23]
Sulfated Zirconia Levulinic acid + EthanolEthyl levulinateNot specifiedHighStable and reusable[24]
Triflic Acid (TfOH) Benzoic acid derivatives + Octan-1-olOctyl benzoatesCatalytic amount of TfOHHighEfficient catalyst[21]
n-Butane Isomerization

This reaction is crucial in the petrochemical industry for producing isobutane, a key component in the synthesis of high-octane gasoline additives.

CatalystReactantsProductReaction ConditionsConversionSelectivityReference
Pt/Cs2.5H0.5PW12O40 (HPA) n-butaneIsobutaneFixed-bed gas-flow reactor, 573 K~42% (stable)~92.5%[16]
0.5%Pt/60%HSiW/KIT-6 (HPA) n-butaneIsobutane250 °C, WHSV = 0.15 h⁻¹72% (initial), 51.8% (after 7h)73.8% (after 7h)[18]
Sulfated Zirconia n-butaneIsobutaneSupercritical conditions20-25%80%[25]

Experimental Protocols

Detailed experimental procedures are critical for reproducing and comparing catalytic results. Below are representative protocols for the preparation of a solid superacid catalyst and for conducting a key catalytic reaction.

Preparation of Sulfated Zirconia Catalyst

This protocol describes a common method for synthesizing sulfated zirconia, a versatile solid superacid.

  • Precipitation of Zirconium Hydroxide (B78521):

    • Dissolve zirconium oxychloride (ZrOCl₂·8H₂O) in deionized water.

    • Add a solution of ammonium (B1175870) hydroxide (NH₄OH) dropwise with constant stirring until the pH of the solution reaches 8.[26]

    • Age the resulting zirconium hydroxide precipitate for approximately 20 hours at room temperature.[26]

    • Filter the precipitate and wash it thoroughly with deionized water until it is free of chloride ions.

    • Dry the washed precipitate in an oven at 100-120 °C overnight.[4][26]

  • Sulfation:

    • Impregnate the dried zirconium hydroxide powder with a 0.1 M to 1 M solution of sulfuric acid (H₂SO₄) with stirring for 1-2 hours.[24][26]

    • Filter the sulfated material and dry it in an oven at 80-120 °C.[24][27]

  • Calcination:

    • Calcine the dried, sulfated powder in a furnace at a temperature between 500 °C and 650 °C for 2-4 hours.[4][5][26][27] The final calcination temperature significantly impacts the catalyst's properties.

Sulfated_Zirconia_Synthesis cluster_precipitation Precipitation cluster_processing Processing cluster_sulfation Sulfation cluster_calcination Calcination ZrOCl2 Zirconium Oxychloride Solution Precipitate Zirconium Hydroxide Precipitate ZrOCl2->Precipitate pH ~8 NH4OH Ammonium Hydroxide NH4OH->Precipitate Aging Aging (20h, RT) Precipitate->Aging Filtering_Washing Filtering & Washing Aging->Filtering_Washing Drying1 Drying (100-120°C) Filtering_Washing->Drying1 Impregnation Impregnation Drying1->Impregnation H2SO4 Sulfuric Acid Solution H2SO4->Impregnation Drying2 Drying (80-120°C) Impregnation->Drying2 Calcination Calcination (500-650°C) Drying2->Calcination SZ_Catalyst Sulfated Zirconia Catalyst Calcination->SZ_Catalyst

Workflow for the synthesis of a sulfated zirconia catalyst.
Catalytic Testing: n-Butane Isomerization

This protocol outlines a typical experimental setup for evaluating catalyst performance in the gas-phase isomerization of n-butane.

  • Reactor Setup:

    • The reaction is typically carried out in a fixed-bed gas-flow reactor.[16]

    • The catalyst is packed in the middle of the reactor, often supported by quartz wool.

  • Catalyst Pre-treatment (for Pt-containing catalysts):

    • Prior to the reaction, the catalyst is often reduced in situ. This is typically done under a flow of hydrogen at an elevated temperature (e.g., 350 °C) for several hours.[26]

  • Reaction Conditions:

    • A feed gas mixture of n-butane, hydrogen, and an inert gas (e.g., nitrogen) is passed through the reactor.[16]

    • The reaction temperature is maintained at a specific level, for example, 573 K (300 °C).[16]

    • The total pressure and the partial pressures of the reactants are controlled.

    • The flow rate of the gas mixture determines the weight hourly space velocity (WHSV).

  • Product Analysis:

    • The composition of the effluent gas stream is analyzed using a gas chromatograph (GC) to determine the conversion of n-butane and the selectivity to isobutane and other products.

nButane_Isomerization_Workflow cluster_feed Feed Preparation cluster_reactor Catalytic Reactor cluster_analysis Product Analysis nButane n-Butane Gas_Mixer Gas Mixer nButane->Gas_Mixer H2 Hydrogen H2->Gas_Mixer N2 Nitrogen (Inert) N2->Gas_Mixer Reactor Fixed-Bed Reactor (Catalyst Packed) Gas_Mixer->Reactor Furnace Furnace (Controlled Temperature) Condenser Condenser Reactor->Condenser Gas_Separator Gas-Liquid Separator Condenser->Gas_Separator GC Gas Chromatograph (GC) Gas_Separator->GC Data_Analysis Data Analysis (Conversion, Selectivity) GC->Data_Analysis

Experimental workflow for n-butane isomerization.

Reaction Mechanisms and Pathways

Understanding the underlying reaction mechanisms is crucial for catalyst design and optimization. The following diagram illustrates a simplified bifunctional mechanism for n-butane isomerization over a platinum-supported acidic catalyst.

Bifunctional_Isomerization_Mechanism cluster_metal Metal Site (e.g., Pt) cluster_acid Acid Site nButane n-Butane nButene n-Butene nButane->nButene Dehydrogenation Carbocation1 sec-Butyl Carbocation nButene->Carbocation1 Protonation Carbocation2 tert-Butyl Carbocation Carbocation1->Carbocation2 Skeletal Isomerization isoButene iso-Butene Carbocation2->isoButene Deprotonation isoButane iso-Butane isoButene->isoButane Hydrogenation

Bifunctional mechanism for n-butane isomerization.

In this mechanism, n-butane is first dehydrogenated on a metal site (e.g., platinum) to form n-butene. The olefin then migrates to an acid site where it is protonated to form a secondary carbocation. This carbocation undergoes a skeletal rearrangement to a more stable tertiary carbocation, which then deprotonates to form isobutene. Finally, the isobutene is hydrogenated back to isobutane on the metal site.[16]

Concluding Remarks

The choice of a catalyst to replace this compound is highly dependent on the specific application, desired reaction conditions, and economic considerations.

  • Triflic acid offers a convenient, albeit expensive, liquid-phase alternative with high activity in a broad range of reactions.[1][2][21][22][28]

  • Solid superacids like sulfated zirconia and Nafion™ provide the benefits of heterogeneous catalysis, including ease of separation and potential for regeneration, making them attractive for continuous processes.[4][6][7][8]

  • Ionic liquids offer a high degree of tunability, allowing for the design of catalysts with specific properties for particular reactions, and can facilitate product separation in biphasic systems.[10][11][12][13]

  • Heteropolyacids demonstrate excellent performance in specific reactions like isomerization and can be utilized in both homogeneous and heterogeneous systems.[16][17][18]

Further research into the development of more stable, active, and cost-effective solid superacids and recyclable ionic liquids will continue to expand the toolkit available to chemists and chemical engineers, reducing the reliance on traditional, hazardous superacids like this compound.

References

Spectroscopic Analysis of Fluorosulfonic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Fluorosulfonic acid (HSO₃F) is a cornerstone in the field of superacid chemistry, offering a powerful medium for the generation and stabilization of carbocations and other reactive intermediates. Its unique spectroscopic properties provide a window into complex reaction mechanisms. This guide offers a comparative analysis of this compound against other common superacids, supported by spectroscopic data. Detailed experimental protocols for spectroscopic analysis and visualizations of key concepts are provided to aid researchers in their practical applications.

Introduction to this compound

This compound (HSO₃F) is one of the strongest commercially available Brønsted acids.[1][2] Structurally similar to sulfuric acid (H₂SO₄) with a hydroxyl group replaced by a fluorine atom, it exhibits significantly higher acidity.[1][2] This enhanced acidity allows it to dissolve and protonate a wide range of organic compounds, even those considered weak bases.[1][2] Its applications are extensive, including as a catalyst for isomerization and alkylation of hydrocarbons, and as a laboratory fluorinating agent.[1]

A key characteristic of superacids, including HSO₃F, is their ability to protonate even saturated hydrocarbons, facilitating reactions such as cracking and proton-deuterium exchange. The term "superacid" defines any acid stronger than 100% sulfuric acid.[3][4][5] The strength of these acids is quantified using the Hammett acidity function (H₀), which extends the pH scale to highly concentrated acidic media.[6]

Comparative Analysis of Superacid Strength

The efficacy of a superacid is primarily determined by its protonating power, measured by its H₀ value. A more negative H₀ value indicates a stronger acid.[7] this compound possesses an H₀ of -15.1, making it substantially stronger than 100% sulfuric acid (H₀ = -12).[1][2][3]

The table below compares the Hammett acidity function of this compound with other notable superacids.

Superacid Formula Hammett Acidity Function (H₀)
Sulfuric AcidH₂SO₄-12.0[8]
Perchloric AcidHClO₄-13.0[3][8]
Triflic AcidCF₃SO₃H-14.1[3] to -14.9[5]
This compound HSO₃F -15.1 [1][3]
Magic Acid (1:1)HSO₃F-SbF₅-23.0[3][8]
Fluoroantimonic AcidHF-SbF₅up to -28.0[3][9]

Table 1: Comparison of Hammett Acidity Function (H₀) for various superacids.

The strength of this compound can be dramatically increased by the addition of a Lewis acid, such as antimony pentafluoride (SbF₅). This mixture, known as Magic Acid®, can reach an H₀ value of approximately -23, enabling the protonation of extremely weak bases like methane.[3][8]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for studying reactions in superacid media. They allow for the direct observation of reactive intermediates, providing critical insights into reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing the structure of stable carbocations formed in superacid solutions. The low nucleophilicity of the fluorosulfate (B1228806) anion ([SO₃F]⁻) contributes to the longevity of these carbocations, allowing for detailed NMR analysis.[8]

Experimental Protocol: ¹H NMR Analysis of a Carbocation in HSO₃F

  • Sample Preparation: In a dry NMR tube, cool the substrate (e.g., an alcohol or alkene) to -78 °C using a dry ice/acetone bath. Slowly add a pre-cooled solution of this compound, ensuring the temperature remains low to control the reaction. The final volume should be approximately 0.7-0.8 mL for a standard 5 mm tube.[10] An internal standard may be added for quantitative analysis.[10]

  • Spectrometer Setup: Before inserting the sample, thermally equilibrate the NMR probe to the desired low temperature. Use a dummy sample of similar composition for initial setup, including locking and shimming.[10] If a deuterated solvent is not used, shimming can be performed on the FID.[10]

  • Data Acquisition: Acquire ¹H NMR spectra at the desired temperature. For kinetic studies, a series of spectra can be acquired at regular intervals to monitor the reaction progress.[10]

  • Data Processing: Process the spectra to identify the chemical shifts and coupling constants of the carbocation species. The significant downfield shift of proton signals is indicative of the formation of a positively charged species.

Raman Spectroscopy

Raman spectroscopy is highly effective for observing the vibrational modes of molecules and ions in superacid solutions. It can be used to identify the formation of specific ionic species and monitor changes in the acid medium itself. The Raman spectrum of pure this compound has been well-characterized, providing a baseline for studying its reaction mixtures.[11][12][13] For instance, the addition of water to HSO₃F results in the appearance of a new vibrational peak around 1080 cm⁻¹, corresponding to the FSO₃⁻ ion.[11]

Experimental Protocol: Raman Analysis of HSO₃F Mixtures

  • Sample Preparation: Samples are typically prepared in sealed glass capillaries or quartz cuvettes due to the corrosive nature of superacids. All components must be rigorously dried to prevent unwanted side reactions.

  • Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., Ar⁺ laser) is used. For in-situ monitoring, fiber-optic probes constructed from corrosion-resistant materials can be employed.[14]

  • Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected and analyzed. The resulting spectrum shows vibrational bands corresponding to the molecular species present.

  • Spectral Analysis: The positions and intensities of the Raman bands are analyzed to identify the components of the mixture. For example, in HSO₃F-H₂SO₄ mixtures, distinct bands for both acids can be observed and quantified.[11][12]

The table below summarizes key Raman bands for this compound and related species.

Species Vibrational Mode Raman Shift (cm⁻¹)
HSO₃FS-O Stretch~770[11]
HSO₃FSO₂ Bend~574[11]
FSO₃⁻S-O Stretch~1082[11]
H₂SO₄S-O Stretch~913[14]
HSO₄⁻S-O Stretch~1043[14]

Table 2: Characteristic Raman shifts for this compound and related species.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for conceptualizing the complex processes involved in superacid chemistry. The following visualizations, created using the DOT language, illustrate a typical protonation reaction and an experimental workflow.

Protonation_Mechanism sub Substrate (S) intermediate Protonated Substrate (Carbocation, SH⁺) sub->intermediate + H⁺ hso3f HSO₃F anion Fluorosulfate Anion (SO₃F⁻) hso3f->anion - H⁺ product Product intermediate->product Rearrangement or Reaction

Caption: Protonation of a substrate by this compound to form a carbocation.

Experimental_Workflow start Start: Prepare Reactants prep_sample Prepare Sample in NMR Tube (Low Temperature, Inert Atmosphere) start->prep_sample setup_nmr Setup NMR Spectrometer (Thermal Equilibration, Lock, Shim) prep_sample->setup_nmr acquire_data Acquire Spectroscopic Data (¹H NMR, ¹³C NMR, etc.) setup_nmr->acquire_data process_data Process and Analyze Spectra (Identify Intermediates) acquire_data->process_data interpret Interpret Results (Determine Reaction Mechanism) process_data->interpret end End: Conclude Analysis interpret->end

Caption: Workflow for Spectroscopic Analysis of a Superacid Reaction.

Safety Considerations

This compound is extremely corrosive and toxic.[15] It reacts violently with water and causes severe burns upon contact with skin.[15] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. Special care must be taken to use dry glassware and inert atmosphere techniques when necessary.

Conclusion

This compound remains a vital tool in chemical research, enabling the study of otherwise inaccessible reactive intermediates. Its properties, when compared to other superacids, highlight its utility as a very strong, single-component acid. Spectroscopic methods, particularly NMR and Raman, are crucial for elucidating the complex chemistry occurring in these powerful media. By following detailed experimental protocols and maintaining stringent safety standards, researchers can effectively harness the capabilities of this compound to advance the frontiers of science and drug development.

References

A Comparative Guide to Validating the Purity of Distilled Fluorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing superacids, ensuring the purity of reagents like fluorosulfonic acid (FSO₃H) is critical for the accuracy, reproducibility, and safety of experimental outcomes. Distillation is the primary method for purifying this compound, but validation of its purity is a crucial subsequent step. This guide provides a comparative overview of key analytical techniques for this purpose: non-aqueous acid-base titration, quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). It also draws comparisons with a common alternative superacid, trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H).

Comparison of Analytical Methods

The choice of method for purity validation depends on the specific requirements of the analysis, such as the need for quantifying the bulk acid content versus identifying and quantifying specific impurities.

Parameter Non-Aqueous Titration ¹⁹F qNMR Spectroscopy GC-MS (with Derivatization)
Principle Neutralization reaction between the acid and a standardized base in a non-aqueous solvent.The signal intensity of the ¹⁹F nucleus is directly proportional to the number of fluorine atoms. Purity is determined relative to an internal standard.Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection and identification.
Information Obtained Total acidity of the sample (bulk purity).High-resolution quantification of the main FSO₃H component and identification/quantification of fluorine-containing impurities (e.g., HF).Identification and quantification of volatile and semi-volatile impurities, both organic and inorganic (after derivatization).
Selectivity Low; titrates all acidic components, including impurities like sulfuric acid and HF.High; provides distinct signals for different fluorine-containing species, allowing for specific quantification.Very High; excellent separation of complex mixtures and specific identification based on mass spectra.
Accuracy & Precision High precision (RSD <0.5%); accuracy is dependent on the purity of the titrant and the absence of non-fluorosulfonic acidic impurities.Very high accuracy and precision (RSD <1%); considered a primary ratio method.[1][2]High accuracy and precision for targeted impurities with appropriate calibration.
Speed Relatively fast, especially with an autotitrator.Moderate; requires sample preparation and instrument time for signal acquisition.Slower; requires a derivatization step followed by the chromatographic run.
Advantages Cost-effective, rapid, and provides high precision for assaying the main component.[3][4]Highly specific for fluorine compounds, provides structural information, requires no analyte-specific reference standard for purity determination.[5][6]The most powerful technique for identifying unknown volatile impurities.[7]
Limitations Non-specific; cannot distinguish between FSO₃H and other acidic impurities.[3][8]Less sensitive than chromatographic methods for trace impurities; requires a specialized spectrometer.Requires derivatization for non-volatile acids like FSO₃H, which adds complexity and potential for error.[7][9]

Experimental Protocols

Non-Aqueous Potentiometric Titration for Total Acidity

This method is suitable for determining the overall purity of this compound by quantifying its total acidic content. Due to the violent reaction of FSO₃H with water, a non-aqueous system is mandatory.[8]

Methodology:

  • Titrant Preparation and Standardization:

    • Prepare a 0.1 M solution of a strong base in a non-aqueous solvent, for example, sodium methoxide (B1231860) in a mixture of methanol (B129727) and toluene.[4]

    • Standardize the titrant against a primary standard acid, such as benzoic acid, dissolved in an appropriate non-aqueous solvent (e.g., dimethylformamide).[4]

  • Sample Preparation:

    • Work in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

    • Accurately weigh approximately 0.2-0.3 g of distilled this compound into a dry, clean titration vessel.

    • Immediately dissolve the sample in a suitable anhydrous solvent, such as glacial acetic acid or acetonitrile.

  • Titration:

    • Use a potentiometric titrator equipped with a glass pH electrode and a suitable reference electrode (e.g., Ag/AgCl).[10][11]

    • Immerse the electrodes in the sample solution and begin titration with the standardized 0.1 M sodium methoxide solution.

    • Record the potential (mV) or pH as a function of the titrant volume. The endpoint is the point of maximum inflection on the titration curve.

  • Calculation of Purity:

    • Calculate the purity of this compound using the following formula: % Purity = (V * M * MW) / (W * 10) Where:

      • V = Volume of titrant consumed at the equivalence point (mL)

      • M = Molarity of the titrant (mol/L)

      • MW = Molecular weight of FSO₃H (100.06 g/mol )

      • W = Weight of the sample (g)

Quantitative ¹⁹F NMR Spectroscopy

¹⁹F qNMR is a highly accurate method for determining the purity of fluorinated compounds and can simultaneously detect and quantify fluorine-containing impurities.[1][2][5]

Methodology:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Add a known mass of a suitable internal standard. The internal standard should be a stable, non-reactive fluorinated compound with a simple ¹⁹F spectrum that does not overlap with the analyte or potential impurities (e.g., hexafluorobenzene, C₆F₆, δ ≈ -164.9 ppm).[12]

    • Add an appropriate deuterated solvent (e.g., acetonitrile-d₃ or chloroform-d) to dissolve the sample and internal standard.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a high-resolution NMR spectrometer.

    • Ensure quantitative conditions are met:

      • Pulse Angle: Use a 90° pulse angle.[13]

      • Relaxation Delay (D1): Set a long relaxation delay (at least 5 times the longest T₁ of any signal of interest) to ensure complete relaxation of all nuclei between pulses. A typical starting point is 20-30 seconds.[13][14]

      • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to this compound (FSO₃H, expected around +40 to +50 ppm relative to CFCl₃) and the internal standard.

    • Identify signals from potential impurities. For example, free hydrogen fluoride (B91410) (HF) would appear at a very different chemical shift (around -204 ppm).[15]

    • Calculate the purity using the following formula: % Purity = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_sample) * P_std Where:

      • I = Integral area of the signal

      • N = Number of fluorine atoms per molecule

      • MW = Molecular weight

      • W = Weight

      • P_std = Purity of the internal standard

GC-MS for Volatile Impurities (after Derivatization)

GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities. Since this compound is not volatile, a derivatization step is required to convert it and other non-volatile impurities into species that can be analyzed by GC. Silylation is a common technique for this purpose.[7][9][16][17]

Methodology:

  • Derivatization (Silylation):

    • Caution: This procedure should be performed in a completely anhydrous environment within a fume hood.

    • Place a small, accurately weighed amount of the this compound sample (e.g., 10-20 mg) into a reaction vial.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, in an appropriate anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).[16]

    • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the acidic protons.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms).

    • Temperature Program: Start with a low initial oven temperature and ramp up to a higher temperature to separate compounds with different boiling points.

    • MS Detection: Operate the mass spectrometer in full scan mode to identify unknown impurities. For quantification of known impurities, selected ion monitoring (SIM) mode can be used for higher sensitivity.

  • Data Analysis:

    • Identify peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).

    • The silylated this compound will serve as the main peak. Other peaks represent derivatized impurities (e.g., silylated sulfuric acid) or volatile impurities that did not require derivatization.

    • Quantify impurities by using an internal standard added before derivatization or by area percentage calculations, assuming similar response factors for structurally related compounds.

Comparison with Trifluoromethanesulfonic Acid (Triflic Acid)

Triflic acid (TfOH) is a common alternative to this compound. It shares the property of being a superacid but has different characteristics regarding purity validation.

  • Hydrolytic Stability: Triflic acid is significantly more stable towards hydrolysis than this compound.[5] This makes it easier to handle and allows for a wider range of analytical conditions, including aqueous titration for purity assessment, although non-aqueous methods are still preferred for highest accuracy.

  • Titration: The purity of commercial triflic acid is often specified by titration with NaOH.[8]

  • ¹⁹F NMR: Triflic acid has a single sharp signal in the ¹⁹F NMR spectrum (around -77 to -79 ppm), making it straightforward to use qNMR for purity determination.[2]

Visualizations

Logical Workflow for Purity Validation

Purity_Validation_Workflow cluster_0 Initial Assessment & Bulk Purity cluster_1 Specific Impurity Profiling cluster_2 Data Analysis & Final Report Start Distilled FSO3H Sample Titration Non-Aqueous Potentiometric Titration Start->Titration qNMR 19F qNMR Spectroscopy Start->qNMR GCMS_prep Derivatization (Silylation) Start->GCMS_prep Purity_Assay Calculate Total Acidity (% Purity) Titration->Purity_Assay Final_Report Consolidated Purity Report Purity_Assay->Final_Report qNMR_analysis Quantify FSO3H & F-Impurities qNMR->qNMR_analysis GCMS_run GC-MS Analysis GCMS_prep->GCMS_run GCMS_analysis Identify & Quantify Volatile/ Derivatized Impurities GCMS_run->GCMS_analysis qNMR_analysis->Final_Report GCMS_analysis->Final_Report

Caption: Workflow for comprehensive purity validation of this compound.

Relationship Between Analytical Techniques

Analytical_Techniques cluster_methods Validation Methods cluster_outputs Information Provided FSO3H This compound Purity Titration Non-Aqueous Titration FSO3H->Titration qNMR 19F qNMR FSO3H->qNMR GCMS GC-MS FSO3H->GCMS Bulk Total Acidity (Bulk Purity) Titration->Bulk Quantifies qNMR->Bulk Quantifies F_Impurities Fluorinated Impurities (e.g., HF) qNMR->F_Impurities Identifies & Quantifies Volatiles Volatile/Other Impurities (e.g., H2SO4, Organics) GCMS->Volatiles Identifies & Quantifies

Caption: Relationship between methods and the type of purity data obtained.

References

A Head-to-Head Battle of Superacids: Fluorosulfonic Acid's Performance in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, superacids stand as powerful catalysts, capable of driving reactions that are sluggish or impossible under conventional acidic conditions. Among these formidable reagents, fluorosulfonic acid (HSO₃F) has long been a workhorse. This guide provides an objective comparison of this compound against other prominent superacids—trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H), Magic Acid (a mixture of HSO₃F and SbF₅), and carborane acids—in specific, industrially relevant reactions. The following analysis is supported by experimental data to aid researchers in selecting the optimal catalyst for their synthetic endeavors.

At a Glance: Key Performance Indicators

To provide a clear overview, the following table summarizes the performance of various superacids in key organic transformations. Direct comparison is made where data from single studies under identical conditions is available. In other cases, data from representative studies is presented to illustrate the catalytic prowess of each superacid.

ReactionSubstrateAcylating/Isomerizing AgentCatalystYield (%)SelectivityReference
Friedel-Crafts Acylation Anisole (B1667542)Acetic Anhydride (B1165640)Triflic Acid (TfOH)>95High[1]
p-XyleneBenzoyl ChlorideTriflic Acid (TfOH)>90High[2]
TolueneAcetyl ChlorideAluminum Chloride (template)Not specifiedNot specified[3]
Alkane Isomerization n-Butane-Sulfated Zirconia (SZ)~5 (initial)High for isobutane (B21531)[4]
n-Butane-Zeolite Y~10 (initial, but more stable)High for isobutane[4]
Esterification Benzoic AcidMethanol (B129727)Sulfuric Acid (template)Not specifiedNot specified[5][6][7]
Benzoic AcidMethanolZirconium/Titanium Solid AcidHighNot specified[8]

In-Depth Analysis of Key Reactions

Friedel-Crafts Acylation: A Test of Catalytic Efficacy

Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction, crucial for the synthesis of aromatic ketones, which are precursors to a wide range of pharmaceuticals and fine chemicals. The efficiency of this reaction is highly dependent on the strength of the acid catalyst.

A comparative study on the acylation of anisole with acetic anhydride demonstrated the superiority of triflic acid over other Brønsted and Lewis acids.[1] While specific data for this compound in this direct comparison is not available in the reviewed literature, the high yield (>95%) achieved with triflic acid sets a high benchmark.[1] Triflic acid's exceptional performance is attributed to its high Brønsted acidity and the non-coordinating nature of its conjugate base.[1]

Logical Relationship: Catalyst Acidity and Acylation Activity

G Superacid Superacid Catalyst (e.g., HSO₃F, TfOH) Acylium_Ion Acylium Ion (Electrophile) Superacid->Acylium_Ion Generates Acyl_Halide Acyl Halide / Anhydride Acyl_Halide->Acylium_Ion Aromatic_Compound Aromatic Compound Intermediate Wheland Intermediate (Sigma Complex) Aromatic_Compound->Intermediate Acylium_Ion->Intermediate Attacks Product Aryl Ketone (Product) Intermediate->Product Deprotonation

Caption: General mechanism of superacid-catalyzed Friedel-Crafts acylation.

Alkane Isomerization: Reshaping Hydrocarbon Backbones

The isomerization of linear alkanes to their branched counterparts is a cornerstone of the petrochemical industry, aimed at producing high-octane gasoline components. Superacids are instrumental in this process due to their ability to generate and stabilize carbocation intermediates.

In the isomerization of n-butane, solid superacids like sulfated zirconia and zeolites have been extensively studied.[4] While sulfated zirconia initially shows a high isobutane yield, it tends to deactivate more rapidly than zeolite Y.[4] The choice between these catalysts often involves a trade-off between initial activity and long-term stability. Although direct comparative data with this compound under the same gas-phase, solid-supported conditions is scarce, the principles of carbocation generation and rearrangement are universal to all superacid catalysts.

Experimental Workflow: Alkane Isomerization

G Start n-Alkane Feed Reactor Packed-Bed Reactor with Superacid Catalyst Start->Reactor Heating Heating to Reaction Temperature Reactor->Heating Analysis Gas Chromatography (GC) Analysis of Products Reactor->Analysis Heating->Reactor Product Branched Alkane Product Analysis->Product

Caption: A typical experimental setup for gas-phase alkane isomerization.

Esterification: The Role of Acidity in Condensation Reactions

Esterification, the reaction between a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis, with applications ranging from the production of solvents and plasticizers to the synthesis of active pharmaceutical ingredients. While traditionally catalyzed by mineral acids like sulfuric acid, superacids can offer advantages in terms of reaction rates and yields.

Detailed protocols for the esterification of benzoic acid with methanol using sulfuric acid as a catalyst are well-established.[5][6][7] These procedures can be readily adapted for superacid catalysts. Recent studies have also explored the use of solid acid catalysts, such as zirconium/titanium oxides, for this transformation, highlighting the move towards more recoverable and environmentally benign catalytic systems.[8] The key to efficient esterification is the effective protonation of the carboxylic acid carbonyl group, a role for which superacids are exceptionally well-suited.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

Materials:

  • Anhydrous aromatic compound (e.g., toluene)

  • Acylating agent (e.g., acetyl chloride)

  • Superacid catalyst (e.g., this compound or triflic acid)

  • Anhydrous dichloromethane (B109758) (solvent)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., with calcium chloride)

  • Standard glassware for reaction, workup, and purification (round-bottom flask, dropping funnel, separatory funnel, etc.)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a drying tube, the superacid catalyst (typically 1.1 equivalents) is dissolved or suspended in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice-water bath to 0 °C.

  • A solution of the acylating agent (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred superacid solution over a period of 15-30 minutes.

  • After the addition is complete, a solution of the aromatic compound (1.0 equivalent) in anhydrous dichloromethane is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-3 hours) and then allowed to warm to room temperature, with stirring continued for an additional period (e.g., 12-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield the desired aryl ketone.[3]

General Procedure for the Esterification of a Carboxylic Acid

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Alcohol (e.g., methanol, used in excess as the solvent)

  • Superacid catalyst (e.g., this compound)

  • Reflux condenser

  • Heating mantle

  • Sodium bicarbonate solution

  • Dichloromethane or other suitable extraction solvent

  • Standard glassware for reaction and workup

Procedure:

  • The carboxylic acid is dissolved in an excess of the alcohol in a round-bottom flask.

  • The superacid catalyst is carefully added to the solution (caution: exothermic reaction).

  • A reflux condenser is attached, and the mixture is heated to reflux for a specified period (e.g., 1-2 hours).

  • After cooling to room temperature, the reaction mixture is diluted with water and transferred to a separatory funnel.

  • The product is extracted into an organic solvent like dichloromethane.

  • The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the acid catalyst.

  • The organic layer is then washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed by rotary evaporation to yield the crude ester, which can be further purified by distillation.[5][6][7]

Conclusion

The choice of a superacid catalyst is a critical decision in the design of a synthetic route. While this compound remains a potent and widely used catalyst, alternatives like triflic acid may offer superior performance in specific applications such as Friedel-Crafts acylation. Carborane acids, with their unique "strong yet gentle" nature, are emerging as valuable tools for the protonation of sensitive substrates. For industrial processes, the development of solid superacids is a key area of research, aiming to combine high catalytic activity with ease of separation and recyclability. This guide provides a starting point for researchers to navigate the landscape of superacid catalysis and make informed decisions based on the specific demands of their chemical transformations.

References

A Comparative Guide to the Lewis Acidity of Fluorosulfonic Acid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Lewis acidity of fluorosulfonic acid (HSO3F) and its mixtures, particularly with antimony pentafluoride (SbF5), which form some of the strongest known superacids. Understanding the acidity of these systems is crucial for their application in organic synthesis, catalysis, and the study of reactive intermediates.

Introduction to Superacids and the Hammett Acidity Function

Acids stronger than 100% sulfuric acid are classified as superacids.[1] Their immense proton-donating ability is quantified using the Hammett acidity function (H₀), which extends the pH scale to highly concentrated and non-aqueous solutions.[2][3] A more negative H₀ value indicates a stronger acid. For reference, 100% sulfuric acid has an H₀ of -12.[1][4]

This compound (HSO3F) is itself a superacid with an H₀ value of -15.1.[1][5] Its acidity can be dramatically increased by the addition of a strong Lewis acid, such as antimony pentafluoride (SbF5).[6][7] This is due to the formation of a conjugate Brønsted-Lewis superacid system where the Lewis acid complexes with the fluoride (B91410) ion, enhancing the proton-donating power of the Brønsted acid.[8][9][10] The mixture of HSO3F and SbF5 is famously known as "Magic Acid."[4][11]

Comparative Acidity of this compound Mixtures

The acidity of HSO3F-SbF5 mixtures is highly dependent on the molar ratio of the two components. The addition of SbF5 to HSO3F significantly increases the negative value of the Hammett acidity function, indicating a substantial rise in acidity.

Acid SystemMolar Ratio (HSO3F:SbF5)Hammett Acidity Function (H₀)
Sulfuric Acid (H₂SO₄)--12[1][4]
This compound (HSO₃F)--15.1[1][5]
HSO₃F - SbF₅9:1-21.0 (approx. for 25 mol% SbF5)[5]
Magic Acid (HSO₃F - SbF₅)1:1-23[1][4]
Fluoroantimonic Acid (HF - SbF₅)1:1-28[1][5]

The Chemistry of Enhanced Acidity in HSO3F-SbF5 Mixtures

The dramatic increase in acidity upon mixing this compound with antimony pentafluoride is due to a chemical equilibrium that generates a highly reactive proton-donating species and a very stable, weakly coordinating anion. The strong Lewis acid SbF5 abstracts a fluoride ion from HSO3F, leading to the formation of the [SbF5(SO3F)]⁻ anion and freeing up a proton, which is then solvated by another molecule of HSO3F to form H₂SO₃F⁺. It is this protonated this compound that is responsible for the mixture's extraordinary acidity.

G cluster_reactants Reactants cluster_products Products HSO3F1 HSO₃F intermediate H⁺[SbF₅(SO₃F)]⁻ HSO3F1->intermediate Reacts with SbF5 SbF₅ SbF5->intermediate HSO3F2 HSO₃F H2SO3F_ion H₂SO₃F⁺ HSO3F2->H2SO3F_ion Solvates proton intermediate->H2SO3F_ion Protonation anion [SbF₅(SO₃F)]⁻ intermediate->anion Anion formation

Caption: Formation of the superacidic species in the HSO3F-SbF5 mixture.

Experimental Protocols

Determination of Hammett Acidity Function (H₀)

The Hammett acidity function is determined spectrophotometrically by measuring the extent of protonation of a series of weak indicator bases.[2][12]

Materials:

  • Superacid solution (e.g., HSO3F-SbF5 mixture)

  • A series of weakly basic aromatic indicators (e.g., nitroanilines) with known pKBH+ values[13]

  • UV-Vis spectrophotometer

  • Inert, dry quartz cuvettes

Procedure:

  • A stock solution of the indicator base is prepared in an inert solvent.

  • A small aliquot of the indicator solution is added to the superacid medium.

  • The UV-Vis spectrum of the solution is recorded.

  • The ratio of the concentration of the protonated form of the indicator ([BH⁺]) to the unprotonated form ([B]) is determined from the absorbance maxima of the two species.

  • The H₀ value is then calculated using the equation: H₀ = pKBH⁺ - log([BH⁺]/[B]) [2][12]

G start Start prepare_indicator Prepare indicator stock solution start->prepare_indicator prepare_acid Prepare superacid mixture start->prepare_acid mix Add indicator to superacid prepare_indicator->mix prepare_acid->mix measure_spectrum Record UV-Vis spectrum mix->measure_spectrum determine_ratio Determine [BH⁺]/[B] ratio measure_spectrum->determine_ratio calculate_H0 Calculate H₀ value determine_ratio->calculate_H0 end End calculate_H0->end

Caption: Workflow for the experimental determination of the Hammett acidity function.

¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for characterizing the species present in this compound mixtures.[14][15] It can provide information about the different fluorine-containing anions and their relative concentrations in the equilibrium.

Procedure:

  • The superacid sample is carefully prepared and placed in a suitable NMR tube under anhydrous conditions.

  • The ¹⁹F NMR spectrum is acquired. Different fluorine environments will give rise to distinct signals.

  • By analyzing the chemical shifts and integrating the signal intensities, the various anionic species, such as [SbF5(SO3F)]⁻ and potentially polymeric anions like [Sb₂F₁₁]⁻, can be identified and quantified.[7]

Applications in Research and Development

The extreme acidity of this compound mixtures makes them invaluable tools in various scientific domains:

  • Organic Synthesis: They are used to catalyze a wide range of reactions, including isomerization, alkylation, and acylation, often at lower temperatures than conventional catalysts.[5]

  • Stabilization of Reactive Intermediates: These superacids can protonate even very weak bases, allowing for the direct observation and study of highly reactive species like carbocations, which were previously only considered transient intermediates.[6][16]

  • Petrochemical Industry: Solid superacid catalysts derived from these systems are used on a large scale for upgrading hydrocarbons to produce fuels.[1]

Safety Considerations: this compound and its mixtures with antimony pentafluoride are extremely corrosive and toxic. They react violently with water and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[7][17]

References

A Comparative Guide to the Efficacy of Fluorosulfonic Acid in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of fluorosulfonic acid (FSO₃H) in different solvent systems, juxtaposed with alternative superacids. The following sections detail the acidity, catalytic performance, and experimental protocols relevant to the application of these powerful reagents in research and development.

Section 1: Comparison of Acidity

The strength of a superacid is quantified by the Hammett acidity function (H₀), where a more negative value indicates a stronger acid. While this compound is a powerful superacid, its acidity can be influenced by the solvent system.

Key Observations:

  • Neat this compound: As a pure substance, this compound has a Hammett acidity function (H₀) of -15.1, which is approximately a thousand times stronger than 100% sulfuric acid (H₀ = -12).[1][2][3]

  • Solvent Effects: this compound is soluble in polar organic solvents like nitrobenzene, acetic acid, and ethyl acetate, but it is poorly soluble in nonpolar solvents such as alkanes.[1][2] The basicity of the solvent can "level" the strength of the superacid. In a leveling solvent, several acids may appear to have the same strength because they are all strong enough to fully protonate the solvent. To study the intrinsic strength of superacids, very weakly basic solvents are preferred.

  • Alternative Superacids: Trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) and fluoroantimonic acid (HSbF₆) are common alternatives. Triflic acid is comparable in strength to this compound, while fluoroantimonic acid is significantly stronger.[3]

Table 1: Hammett Acidity Function (H₀) of Neat Superacids

SuperacidChemical FormulaH₀ Value
Sulfuric AcidH₂SO₄-12.0
Perchloric AcidHClO₄-13.0
Triflic AcidCF₃SO₃H-14.9
This compound FSO₃H -15.1
Magic AcidFSO₃H·SbF₅-23
Fluoroantimonic AcidHF·SbF₅up to -28

Note: Data for superacids in various organic solvents is not widely available in a standardized format, as the acidity is often measured in the neat form or in specially prepared superacidic media.

Section 2: Catalytic Efficacy in Organic Synthesis

This compound and its alternatives are potent catalysts for a variety of organic reactions, including Friedel-Crafts alkylations and acylations, as well as isomerization. Their catalytic performance can be solvent-dependent.

Key Observations:

  • Friedel-Crafts Reactions: Superacids are effective catalysts for Friedel-Crafts reactions.[4] Triflic acid has been shown to be a superior catalyst to this compound in some instances, such as the ethylation of benzene, exhibiting higher activity.

  • Isomerization: this compound is used to isomerize alkanes.[2] The combination of FSO₃H with antimony pentafluoride (Magic Acid) is particularly effective in these transformations.[3]

  • Solvent-Free Conditions: For some reactions, such as certain Friedel-Crafts acylations and nitrations, using a superacid like triflic acid under solvent-free conditions can be highly efficient.[5][6][7][8]

  • Catalyst Stability: A significant advantage of triflic acid over this compound is its greater hydrolytic stability, meaning it is less prone to decomposition by water.[1][2]

Table 2: Comparison of Catalytic Performance in Selected Reactions

ReactionCatalystSolvent/ConditionsReactant ConversionProduct Selectivity/YieldReference
Alkylation of Benzene with Long-Chain OlefinTriflic AcidNot specified100% of olefin42.29% 2-LAB[9]
Alkylation of Benzene with HexadecaneHF-loaded USY ZeoliteNot specified99.19% of olefinNot specified[9]
Friedel-Crafts Acylation of AnisoleTriflic AcidNeatHighHigh[5]
Friedel-Crafts Alkylation of Toluene with Benzyl ChlorideZrPW, TiPW, SnPW solid acidsSolvent-freeHighSelectively p-benzyl toluene[6]

Note: Direct quantitative comparisons of this compound's catalytic efficacy in different solvents are limited in publicly available literature. The data presented is illustrative of the types of applications and comparisons that are made.

Section 3: Experimental Protocols

Measurement of Hammett Acidity Function (H₀)

The Hammett acidity function is determined spectrophotometrically by measuring the extent of protonation of a series of weak indicator bases.

Principle: The H₀ is defined by the equation:

H₀ = pK(BH⁺) + log([B]/[BH⁺])

where pK(BH⁺) is the acid dissociation constant of the protonated indicator base (BH⁺), and [B]/[BH⁺] is the ratio of the concentration of the unprotonated (B) to the protonated (BH⁺) form of the indicator. This ratio is determined using UV-visible spectroscopy by measuring the absorbance at a wavelength where the two forms have different molar absorptivities.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • A series of weakly basic indicators (e.g., nitroanilines) with known pK(BH⁺) values.

  • The superacid to be measured.

  • An inert solvent if the measurement is not in the neat acid.

Procedure:

  • Indicator Selection: Choose a set of indicators whose pK(BH⁺) values overlap, allowing for the construction of a continuous acidity scale.

  • Preparation of Solutions:

    • Prepare a stock solution of the indicator in a suitable inert solvent.

    • Prepare a series of solutions with varying concentrations of the superacid.

  • Spectrophotometric Measurement:

    • For each acid concentration, add a small, known amount of the indicator stock solution.

    • Measure the UV-Vis spectrum of the solution.

    • Determine the concentrations of the protonated [BH⁺] and unprotonated [B] forms of the indicator by measuring the absorbance at the wavelength of maximum absorbance (λmax) for one of the forms. The ratio can be calculated using the Beer-Lambert law.

  • Calculation of H₀:

    • Calculate the ratio [B]/[BH⁺].

    • Use the known pK(BH⁺) of the indicator and the measured ratio to calculate H₀ for that acid concentration.

  • Scale Construction: Repeat the procedure with indicators of successively weaker basicity (more negative pK(BH⁺)) to extend the H₀ scale to higher acidities.

Section 4: Visualizing Experimental Workflows

Diagram 1: Workflow for Hammett Acidity (H₀) Measurement

Hammett_Acidity_Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis cluster_result Result prep_acid Prepare Acid Solutions of Varying Concentrations add_indicator Add Indicator to Acid Solutions prep_acid->add_indicator prep_indicator Prepare Indicator Stock Solution prep_indicator->add_indicator measure_uv_vis Measure UV-Vis Absorbance Spectra add_indicator->measure_uv_vis calc_ratio Calculate [B]/[BH+] Ratio measure_uv_vis->calc_ratio calc_h0 Calculate H0 using H0 = pK(BH+) + log([B]/[BH+]) calc_ratio->calc_h0 h0_scale Construct H0 Scale calc_h0->h0_scale

Caption: Workflow for determining the Hammett acidity function (H₀).

Diagram 2: Logical Relationship in Superacid Catalysis

Superacid_Catalysis superacid Superacid (e.g., FSO3H) protonation Protonation of Substrate superacid->protonation substrate Organic Substrate (e.g., Alkane, Arene) substrate->protonation solvent Solvent System (Polar, Nonpolar, Neat) solvent->protonation influences carbocation Carbocation Intermediate protonation->carbocation reaction Reaction (Isomerization, Alkylation, etc.) carbocation->reaction product Product reaction->product

Caption: General mechanism of superacid-catalyzed reactions.

Section 5: Conclusion

References

A Head-to-Head Battle of Superacids: Fluorosulfonic Acid vs. Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of superacids, compounds far exceeding the acidity of 100% sulfuric acid, fluorosulfonic acid (HSO₃F) stands out as a prominent and powerful Brønsted acid. This guide provides a detailed comparison of the Brønsted acidity of this compound and sulfuric acid (H₂SO₄), offering researchers, scientists, and drug development professionals a comprehensive overview supported by quantitative data and experimental methodologies.

Quantitative Comparison of Brønsted Acidity

The Brønsted-Lowry theory defines an acid as a proton (H⁺) donor. The strength of a Brønsted acid is its ability to donate a proton. For highly concentrated acids and superacids, the pH scale is inadequate. Instead, the Hammett acidity function (H₀) is employed to measure and compare their acid strengths. A more negative H₀ value indicates a stronger acid. Another important, though less commonly used for superacids, is the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid.

This compound is recognized as one of the strongest commercially available simple Brønsted acids.[1][2] Its acidity is approximately a thousand times greater than that of pure sulfuric acid.[3] An acid with an acidity greater than that of 100% pure sulfuric acid is termed a superacid.[4][5]

The quantitative measures of acidity for this compound and sulfuric acid are summarized in the table below:

PropertyThis compound (HSO₃F)Sulfuric Acid (H₂SO₄)Reference(s)
Hammett Acidity (H₀) -15.1-12.0[1][6][7]
pKa ~ -10~ -3[7]

The significantly more negative H₀ value of this compound (-15.1) compared to sulfuric acid (-12.0) provides clear experimental evidence of its superior Brønsted acidity.[1][6][7]

The Origin of Enhanced Acidity in this compound

The remarkable acidity of this compound can be attributed to the high electronegativity of the fluorine atom bonded to the sulfur. This fluorine atom exerts a powerful electron-withdrawing inductive effect, which delocalizes the negative charge on the resulting fluorosulfate (B1228806) anion ([SO₃F]⁻) after proton donation. This charge delocalization stabilizes the conjugate base, making the parent acid a more willing proton donor.

Experimental Determination of Brønsted Acidity

The Hammett acidity function (H₀) is experimentally determined using a spectrophotometric method that relies on a series of weakly basic indicators, often aromatic amines such as nitroanilines.[4] The extent to which these indicators are protonated in the strong acid solution is measured, and from this, the H₀ value is calculated.

Detailed Experimental Protocol: Spectrophotometric Determination of Hammett Acidity Function (H₀)

This protocol outlines the steps to determine the H₀ of a strong acid like this compound or sulfuric acid using a UV-Vis spectrophotometer and a suitable Hammett indicator.

1. Materials and Reagents:

  • The strong acid to be tested (e.g., this compound or sulfuric acid) of high purity.

  • A suitable Hammett indicator (e.g., 2,4,6-trinitroaniline, p-nitroaniline). The choice of indicator depends on the expected acidity range.

  • A solvent inert to the strong acid (e.g., for dilution if necessary, though often used neat).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Volumetric flasks and pipettes for accurate dilutions.

  • Appropriate personal protective equipment (PPE): acid-resistant gloves, lab coat, and face shield. All manipulations should be performed in a fume hood.

2. Preparation of Solutions:

  • Indicator Stock Solution: Prepare a stock solution of the chosen Hammett indicator in a suitable inert solvent. The concentration should be such that after dilution in the acid, the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1 AU).

  • Acid Solutions: A series of solutions of the strong acid at different concentrations may be prepared if the goal is to establish an H₀ scale over a concentration range. For determining the H₀ of the pure acid, it is used directly.

3. Spectrophotometric Measurement:

  • Determine λ_max: Separately record the UV-Vis spectra of the unprotonated (in a neutral or weakly acidic solvent) and fully protonated (in a sufficiently strong acid) forms of the indicator to determine their respective wavelengths of maximum absorbance (λ_max).

  • Sample Preparation: In a quartz cuvette, add a precise volume of the strong acid. To this, add a small, precise volume of the indicator stock solution. The final concentration of the indicator should be low to avoid altering the acidity of the medium.

  • Absorbance Measurement: Measure the absorbance of the indicator in the acid solution at the λ_max corresponding to both the protonated (BH⁺) and unprotonated (B) forms of the indicator.

4. Data Analysis and Calculation of H₀:

The Hammett acidity function is calculated using the following equation:

H₀ = pKₐ(BH⁺) + log([B]/[BH⁺])

Where:

  • pKₐ(BH⁺) is the acid dissociation constant of the protonated indicator. This is a known value for the specific indicator used.

  • [B] and [BH⁺] are the molar concentrations of the unprotonated and protonated forms of the indicator, respectively.

The ratio of the concentrations of the unprotonated to the protonated indicator ([B]/[BH⁺]) can be determined from the absorbance measurements using the Beer-Lambert law:

A = εbc

Where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

The ratio can be calculated as:

[B]/[BH⁺] = (A - A(BH⁺)) / (A(B) - A)

Where:

  • A is the measured absorbance of the indicator in the acid sample at the chosen λ_max.

  • A(B) is the absorbance of the indicator in its fully unprotonated form at the same concentration and λ_max.

  • A(BH⁺) is the absorbance of the indicator in its fully protonated form at the same concentration and λ_max.

By substituting the calculated concentration ratio and the known pKₐ(BH⁺) of the indicator into the Hammett equation, the H₀ value for the strong acid is determined.

Visualizing Brønsted Acidity

The following diagrams illustrate the concept of Brønsted acidity and the relative strengths of this compound and sulfuric acid.

Brønsted_Acidity cluster_HSO3F This compound (Stronger Acid) cluster_H2SO4 Sulfuric Acid (Weaker Acid) HSO3F HSO₃F H_plus_F H⁺ HSO3F->H_plus_F Readily donates proton SO3F_minus SO₃F⁻ (Stable Conjugate Base) HSO3F->SO3F_minus H2SO4 H₂SO₄ H_plus_S H⁺ H2SO4->H_plus_S Donates proton HSO4_minus HSO₄⁻ (Less Stable Conjugate Base) H2SO4->HSO4_minus

Caption: Proton donation from this compound and sulfuric acid.

Acidity_Comparison Title Brønsted Acidity Comparison HSO3F This compound (H₀ = -15.1) H2SO4 Sulfuric Acid (H₀ = -12.0) HSO3F->H2SO4 Stronger Acid

Caption: Relative Brønsted acidity of HSO₃F and H₂SO₄.

Conclusion

The experimental data, particularly the Hammett acidity function, unequivocally demonstrates that this compound is a significantly stronger Brønsted acid than sulfuric acid. This enhanced acidity is a direct consequence of the inductive effect of the highly electronegative fluorine atom, which stabilizes the conjugate base. For researchers working with strong acids, understanding these quantitative differences and the underlying principles of their measurement is crucial for experimental design and the interpretation of results in various applications, from catalysis to synthetic chemistry.

References

Fluorosulfonic Acid: A Superior Catalyst Over Conventional Mineral Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking more efficient and potent catalytic solutions, fluorosulfonic acid (HSO₃F) presents a significant advancement over conventional mineral acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and nitric acid (HNO₃). As a superacid, with an acidity approximately one thousand times that of pure sulfuric acid, this compound offers distinct advantages in a variety of organic reactions, leading to higher yields, milder reaction conditions, and enhanced selectivity.[1][2] This guide provides an objective comparison of this compound's performance against traditional mineral acids, supported by available experimental data and detailed methodologies.

Unparalleled Acidity: The Key to Enhanced Catalysis

The primary advantage of this compound lies in its extreme acidity. The Hammett acidity function (H₀), a measure of acidity for concentrated solutions, provides a clear quantitative comparison.

AcidHammett Acidity Function (H₀)
This compound (HSO₃F)-15.1
Sulfuric Acid (H₂SO₄)-12.0
Perchloric Acid (HClO₄)-13.0
Hydrochloric Acid (HCl)-6.2 (in aqueous solution)
Nitric Acid (HNO₃)-1.4 (in aqueous solution)

Note: H₀ values for HCl and HNO₃ in their pure, anhydrous states are not directly comparable but are significantly less acidic than concentrated sulfuric acid.

This substantially higher acidity allows this compound to protonate even very weak bases and generate carbocations more readily, which are key intermediates in many important organic transformations.

Performance in Key Organic Reactions

This compound's superior acidity translates to tangible benefits in a range of catalytic applications, including Friedel-Crafts reactions, Beckmann rearrangements, and hydrocarbon isomerizations. While direct comparative studies for this compound are not always available in literature, data for the closely related and similarly potent superacid, trifluoromethanesulfonic acid (TfOH), provides strong evidence of the advantages of this class of catalysts.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of aryl ketones. Traditional methods often require stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which can be difficult to handle and generate significant waste. While strong Brønsted acids like sulfuric acid can be used, superacids like this compound and its derivatives offer higher efficiency.

CatalystReaction ConditionsYield (%)Reference
Trifluoromethanesulfonic Acid (TfOH)Benzene, N-(4-nitrophenyl)benzamide, 50°C, 3h93[3]
Aluminum Chloride (AlCl₃)Benzene, Acetyl Chloride, 80°C, 1h>95[4]
Iron(III) Chloride (FeCl₃)Anisole, Propionyl Chloride, CH₂Cl₂, RT, 10 minHigh[4]

As the data for TfOH suggests, superacids can drive Friedel-Crafts acylations to high yields under relatively mild conditions. The exceptional protonating power of this compound can generate the acylium ion electrophile more efficiently than conventional mineral acids.

Beckmann Rearrangement

The Beckmann rearrangement is an essential industrial process, particularly for the production of caprolactam, the precursor to Nylon 6. The conventional process utilizes oleum (B3057394) or concentrated sulfuric acid, which leads to the formation of a large amount of ammonium (B1175870) sulfate (B86663) as a byproduct. The use of a superacid catalyst can offer a more atom-economical and environmentally friendly alternative.

Studies on silica (B1680970) gel-supported trifluoromethanesulfonic acid in the liquid-phase Beckmann rearrangement of cyclohexanone (B45756) oxime have shown promising results.

CatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Silica Gel-Supported TfOH13049090
Fuming Sulfuric Acid (Conventional)High-HighHigh (with significant byproduct)

These findings indicate that superacid catalysis can facilitate the Beckmann rearrangement efficiently, potentially reducing the issues associated with the traditional sulfuric acid-based process.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation using a Superacid Catalyst

This protocol is based on procedures reported for trifluoromethanesulfonic acid and can be adapted for this compound with appropriate safety precautions.

Materials:

  • Aromatic substrate (e.g., benzene, anisole)

  • Acylating agent (e.g., acyl chloride, anhydride)

  • This compound (or Trifluoromethanesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane (B109758), nitrobenzene)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aromatic substrate and the acylating agent in an anhydrous solvent, slowly add this compound at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture at the appropriate temperature for the time determined by reaction monitoring (e.g., TLC or GC).

  • Upon completion, carefully pour the reaction mixture over ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.[3]

General Procedure for Beckmann Rearrangement of Cyclohexanone Oxime

This protocol is a general representation of the process.

Materials:

  • Cyclohexanone oxime

  • This compound (or a supported version)

  • High-boiling point solvent (e.g., benzonitrile)

Procedure:

  • Dissolve cyclohexanone oxime in the solvent in a reaction vessel equipped with a condenser and a stirrer.

  • Add the this compound catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 130°C) and maintain for the required reaction time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC).

  • After completion, cool the reaction mixture and quench by carefully adding it to water or a basic solution.

  • Extract the product (ε-caprolactam) with an organic solvent.

  • Purify the product by distillation or recrystallization.

Visualizing the Catalytic Advantage

The following diagrams, generated using Graphviz, illustrate the logical flow of a typical acid-catalyzed reaction and the catalytic cycle of a Beckmann rearrangement, highlighting the central role of the acid catalyst.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants & Solvent mixing Mixing & Temperature Control reactants->mixing catalyst Acid Catalyst catalyst->mixing monitoring Reaction Monitoring (TLC/GC) mixing->monitoring quenching Quenching monitoring->quenching Reaction Complete extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying purification Purification drying->purification final_product final_product purification->final_product Final Product

A typical experimental workflow for an acid-catalyzed organic synthesis.

beckmann_rearrangement oxime Oxime protonated_oxime Protonated Oxime oxime->protonated_oxime + H⁺ nitrilium_ion Nitrilium Ion Intermediate protonated_oxime->nitrilium_ion Rearrangement & -H₂O amide_tautomer Amide Tautomer nitrilium_ion->amide_tautomer + H₂O amide Amide Product amide_tautomer->amide Tautomerization H_plus_regen H⁺ (regenerated) amide_tautomer->H_plus_regen - H⁺ H_plus H⁺ (from HSO₃F) H_plus->protonated_oxime H2O H₂O H2O->amide_tautomer H_plus_regen->H_plus Catalyst Regeneration

Catalytic cycle of the Beckmann rearrangement.

Conclusion

This compound represents a powerful alternative to conventional mineral acids in a multitude of organic syntheses. Its exceptional acidity enables reactions to proceed under milder conditions, often with higher yields and improved selectivity. While handling of this superacid requires stringent safety measures due to its corrosive nature, the potential benefits for researchers and drug development professionals in terms of process efficiency and innovation are substantial. As the demand for more sustainable and effective chemical processes grows, the adoption of superacid catalysis with reagents like this compound is poised to become increasingly prevalent.

References

A Comparative Guide to the Analysis of Reaction Intermediates in Fluorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluorosulfonic acid (HSO₃F) with other superacids for the analysis of reaction intermediates, particularly carbocations. It includes supporting experimental data, detailed protocols for spectroscopic analysis, and visualizations of reaction pathways and experimental workflows.

Performance Comparison of Superacids

This compound is a commercially available superacid renowned for its ability to protonate weak bases and stabilize highly reactive intermediates, such as carbocations. Its performance is often compared with other superacids like trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) and "Magic Acid" (a mixture of HSO₃F and antimony pentafluoride, SbF₅). The choice of superacid can significantly influence the stability and observed spectral properties of the reaction intermediates.

A key parameter for comparing the strength of superacids is the Hammett acidity function (H₀). A more negative H₀ value indicates a stronger acid. The ¹³C NMR chemical shift of the cationic carbon in a carbocation is a sensitive probe of its stability and the delocalization of the positive charge. A more downfield chemical shift generally indicates a more electron-deficient, and thus more stable, carbocation.

Superacid SystemHammett Acidity (H₀)¹³C NMR of C⁺ in tert-Butyl Cation (ppm)Key Characteristics
100% Sulfuric Acid (H₂SO₄)-12.0Not stableReference for superacidity
Trifluoromethanesulfonic Acid (CF₃SO₃H)-14.1~330Hydrolytically stable, less oxidizing than HSO₃F
This compound (HSO₃F) -15.1 ~330 Stronger than H₂SO₄ and CF₃SO₃H, commercially available
Magic Acid (HSO₃F:SbF₅ 1:1)-23.0330.0[1]Extremely high acidity, capable of protonating alkanes

Experimental Protocols

Safety Precautions for Handling this compound

This compound is a highly corrosive and toxic substance that reacts violently with water.[2] It can cause severe burns to the skin and eyes and is harmful if inhaled.[3] Proper personal protective equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE): Wear a full-face shield, safety glasses, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron or full suit.[4] Work should always be conducted in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe the vapors.[5] When diluting, always add the acid slowly to the solvent, never the other way around, to avoid a violent exothermic reaction.

  • Spills: In case of a spill, evacuate the area. Small spills can be absorbed with an inert material like sand or vermiculite.[1] Do not use combustible materials like sawdust. Neutralize the residue with a weak base like sodium bicarbonate.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.[5]

Protocol for Low-Temperature NMR Analysis of Carbocations

This protocol describes the in situ generation and NMR spectroscopic characterization of carbocations using this compound at low temperatures.[6]

Materials and Equipment:

  • High-quality 5 mm NMR tubes (e.g., Pyrex)

  • Schlenk line or glovebox for inert atmosphere

  • Low-temperature NMR spectrometer with variable temperature control

  • Precursor to the carbocation (e.g., corresponding alcohol or alkene)

  • This compound (HSO₃F)

  • Low-freezing point solvent (e.g., SO₂ClF, CD₂Cl₂)

  • Dry ice/acetone or liquid nitrogen bath

Procedure:

  • Drying of Glassware: Thoroughly dry all glassware, including the NMR tube, in an oven at >120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Sample Preparation (under inert atmosphere): a. In a glovebox or under a positive pressure of argon/nitrogen, add the precursor (typically 5-10 mg) to the NMR tube. b. Cool the NMR tube in a dry ice/acetone bath (-78 °C). c. Using a pre-cooled syringe, slowly add the deuterated solvent (e.g., 0.5 mL of CD₂Cl₂) to the NMR tube. d. With the NMR tube still in the cold bath, slowly add a pre-cooled solution of this compound in the chosen solvent. The addition should be dropwise to control the exothermic reaction.

  • NMR Measurement: a. Quickly cap the NMR tube and carefully wipe the outside. b. Pre-cool the NMR spectrometer probe to the desired temperature (e.g., -70 °C). c. Insert the sample into the pre-cooled probe. d. Acquire the ¹H and ¹³C NMR spectra. A long relaxation delay may be necessary for the quaternary carbon of the carbocation in the ¹³C NMR spectrum.

Visualizations

Reaction Pathway: Alkylation of Benzene (B151609) with Isobutylene (B52900)

The following diagram illustrates the formation of the tert-butyl carbocation intermediate during the Friedel-Crafts alkylation of benzene with isobutylene in a superacid like this compound.

G Alkylation of Benzene with Isobutylene cluster_0 Step 1: Protonation of Alkene cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Isobutylene Isobutylene (CH₃)₂C=CH₂ tertButylCation tert-Butyl Cation (CH₃)₃C⁺ Isobutylene->tertButylCation Protonation Hplus H⁺ (from HSO₃F) Hplus->Isobutylene Benzene Benzene tertButylCation->Benzene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Benzene->SigmaComplex Nucleophilic Attack tertButylBenzene tert-Butylbenzene SigmaComplex->tertButylBenzene Deprotonation HSO3F_regen HSO₃F (regenerated) SigmaComplex->HSO3F_regen FSO3_minus FSO₃⁻ FSO3_minus->SigmaComplex

Caption: Mechanism of Friedel-Crafts alkylation of benzene.

Experimental Workflow: In Situ NMR Analysis

The following diagram outlines the general workflow for the in situ analysis of reaction intermediates in this compound using NMR spectroscopy.

G Experimental Workflow for In Situ NMR Analysis cluster_0 Preparation cluster_1 Sample Loading (Inert Atmosphere) cluster_2 NMR Analysis cluster_3 Data Processing & Analysis A Dry Glassware (NMR tube, syringes) B Prepare Precursor Solution (in deuterated solvent) A->B C Prepare Superacid Solution (in deuterated solvent) A->C E Add Precursor Solution B->E F Slowly Add Superacid Solution C->F D Cool NMR Tube (-78 °C) D->E E->F G Pre-cool NMR Probe F->G H Insert Sample G->H I Acquire Spectra (¹H, ¹³C, etc.) H->I J Process Spectra (Phasing, Baseline Correction) I->J K Identify Intermediate Signals J->K L Structural Elucidation K->L

Caption: Workflow for in situ NMR analysis of intermediates.

References

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